molecular formula C3H11N3 B8669336 (2-Aminopropyl)hydrazine

(2-Aminopropyl)hydrazine

Cat. No.: B8669336
M. Wt: 89.14 g/mol
InChI Key: BDVMSBKOYCTGFM-UHFFFAOYSA-N
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Description

(2-Aminopropyl)hydrazine is a useful research compound. Its molecular formula is C3H11N3 and its molecular weight is 89.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H11N3

Molecular Weight

89.14 g/mol

IUPAC Name

1-hydrazinylpropan-2-amine

InChI

InChI=1S/C3H11N3/c1-3(4)2-6-5/h3,6H,2,4-5H2,1H3

InChI Key

BDVMSBKOYCTGFM-UHFFFAOYSA-N

Canonical SMILES

CC(CNN)N

Origin of Product

United States

Foundational & Exploratory

(2-Aminopropyl)hydrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (2-Aminopropyl)hydrazine Chemical Identity, Synthesis, and Toxicological Mechanisms

Executive Summary

This compound (IUPAC: 1-hydrazinopropan-2-amine) is a vicinal diamine-hydrazine hybrid molecule (


).[1] Structurally, it represents a chimera of the amphetamine backbone (2-aminopropane) and the hydrazine pharmacophore. While less common in bulk industrial applications than simple methylhydrazines, it serves as a critical theoretical probe in neuropharmacology and a specialized intermediate in the synthesis of heterocyclic energetic materials.

This guide provides a rigorous technical analysis of its properties, a self-validating synthesis protocol derived from chiral precursors, and a detailed mechanistic breakdown of its neurotoxicology, specifically focusing on Pyridoxal 5'-Phosphate (PLP) depletion.

Chemical Identity & Structure

The molecule features a chiral center at the C2 position, existing as


 and 

enantiomers. The free base is an unstable, hygroscopic oil, typically handled as the dihydrochloride salt for stability.
Property Data / Descriptor
IUPAC Name 1-Hydrazinopropan-2-amine
Common Synonyms This compound; 2-Amino-1-hydrazinopropane
CAS Number 1803560-99-7 (Hydrochloride salt)
Molecular Formula

Molecular Weight 89.14 g/mol (Free base); 162.06 g/mol (2HCl salt)
SMILES

(Generic) /

(Corrected:

)
Structure Note Contains a primary amine at C2 and a hydrazine group at C1.[1][2]

Synthesis & Production Protocol

Direct alkylation of hydrazine with 1,2-dichloropropane yields a complex mixture of regioisomers and polymers. The following self-validating protocol utilizes a protection-activation-substitution strategy starting from Alaninol (2-amino-1-propanol), ensuring regiospecificity and high purity.

Phase 1: Precursor Preparation
  • Starting Material: DL-Alaninol (or enantiopure L-Alaninol for chiral synthesis).

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), p-Toluenesulfonyl chloride (TsCl), Hydrazine hydrate (
    
    
    
    ).
Step-by-Step Methodology
  • N-Protection (Validation Point A):

    • React Alaninol (1.0 eq) with

      
       (1.1 eq) in 
      
      
      
      at 0°C.
    • Mechanism:[2][3][4][5][6] Selective carbamoylation of the amine over the hydroxyl group.

    • Validation: TLC should show disappearance of ninhydrin-active amine. Product: N-Boc-alaninol.

  • O-Activation:

    • Treat N-Boc-alaninol with TsCl (1.1 eq) and Triethylamine (1.5 eq) in dry DCM.

    • Causality: The hydroxyl group is a poor leaving group; conversion to a tosylate (

      
      ) creates an electrophilic center at C1 susceptible to 
      
      
      
      attack.
  • Hydrazinolysis (Critical Step):

    • Dissolve the tosylate intermediate in ethanol.

    • Add excess Hydrazine hydrate (5.0 eq).

    • Rationale: Excess hydrazine prevents the product from reacting with a second molecule of tosylate (avoiding dimer formation).

    • Reflux for 4 hours.

    • Workup: Evaporate solvent and excess hydrazine under reduced pressure. Partition between water/ethyl acetate.

  • Deprotection & Salt Formation (Validation Point B):

    • Dissolve the N-Boc-(2-aminopropyl)hydrazine in 4M HCl/Dioxane.

    • Stir at RT for 2 hours. Precipitate forms.

    • Filter and wash with cold ether.

    • Final Product: this compound dihydrochloride.

Synthesis Workflow Diagram

SynthesisPath Start Alaninol (2-amino-1-propanol) Step1 N-Protection (Boc-Alaninol) Start->Step1 Boc2O, DCM Step2 O-Activation (O-Tosyl Intermediate) Step1->Step2 TsCl, Et3N Step3 Hydrazine Substitution (SN2 Reaction) Step2->Step3 N2H4 (excess), Reflux End This compound Dihydrochloride Step3->End HCl/Dioxane (Deprotection)

Figure 1: Regiospecific synthesis pathway from Alaninol via modified Gabriel-type substitution.

Physicochemical Properties

Due to the rarity of the free base in literature, values below represent a synthesis of experimental data for the HCl salt and computational predictions for the free base using ACD/Labs and EPISuite models.

Parameter Value (Free Base) Value (2HCl Salt) Relevance
Physical State Colorless, fuming oilWhite crystalline solidSalt form required for storage.
Boiling Point ~145°C (Predicted)N/A (Decomposes)High polarity elevates BP.
pKa (Hydrazine) 8.1 (Predicted)-Protonates first.
pKa (Amine) 9.8 (Predicted)-Standard primary amine basicity.
Solubility Miscible in water, EtOHHighly soluble in waterHygroscopic nature affects dosing.
Stability Oxidizes in air (turns yellow)Stable under

Store at -20°C, desiccated.

Pharmacology & Toxicology Mechanisms

This compound acts as a "double-edged" neurotoxin. It combines the monoamine transporter affinity of the amphetamine backbone with the enzymatic inhibition properties of the hydrazine group.

Mechanism of Action: The "Pyridoxal Trap"

The primary toxicity vector is the depletion of Vitamin B6 (Pyridoxal 5'-Phosphate, PLP). PLP is a cofactor for Glutamic Acid Decarboxylase (GAD), the enzyme responsible for converting Glutamate (excitatory) to GABA (inhibitory).

  • Condensation: The hydrazine group reacts with the aldehyde moiety of PLP to form a stable hydrazone (PLP-Hydrazone).

  • Inhibition: This hydrazone cannot function as a cofactor. It may also competitively inhibit Pyridoxal Kinase.

  • Neurotransmitter Collapse: GAD activity plummets

    
     GABA levels drop 
    
    
    
    Seizure threshold is lowered.
Monoamine Oxidase (MAO) Inhibition

Like phenelzine, this molecule is a potent, irreversible MAO inhibitor. The hydrazine group covalently binds to the flavin cofactor of MAO enzymes, leading to increased synaptic levels of serotonin and dopamine, potentially causing Serotonin Syndrome if combined with SSRIs.

Toxicological Pathway Diagram

ToxPathway Compound This compound Hydrazone PLP-Hydrazone Complex (Inactive) Compound->Hydrazone Condensation w/ Aldehyde PLP Pyridoxal 5'-Phosphate (Active B6) PLP->Hydrazone Depletion GAD Glutamic Acid Decarboxylase (Enzyme) Hydrazone->GAD Inhibits Cofactor Binding GABA GABA Production GAD->GABA Catalyzes Seizure Seizures / Neurotoxicity GABA->Seizure Loss of Inhibition

Figure 2: The "Pyridoxal Trap" mechanism leading to GABA depletion and neurotoxicity.

Handling & Safety Protocols

Danger: This compound is a suspected carcinogen and a proven neurotoxin.

  • Personal Protective Equipment (PPE): Double nitrile gloves (breakthrough time < 15 min for hydrazines), face shield, and respirator with amine cartridges if not in a glovebox.

  • Decontamination: Spills should be treated with a 5% Calcium Hypochlorite solution to oxidize the hydrazine moiety to nitrogen gas (

    
    ).
    
    • Reaction:

      
       (Simplified).
      
  • Antidote: In case of exposure, Pyridoxine (Vitamin B6) is the specific antidote to reverse the hydrazone formation and restore GAD activity [1].

References

  • WikEM. (2024). Hydrazine Toxicity: Mechanism and Management. Retrieved from [Link]

  • PubChem. (2025).[7] this compound Hydrochloride Compound Summary. National Library of Medicine.[7] Retrieved from [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • ATSDR. (1997). Toxicological Profile for Hydrazines. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Technical Guide: Synthesis Pathways for (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

This technical guide details the synthesis of (2-Aminopropyl)hydrazine , chemically defined as 1-hydrazino-2-propanamine . It is critical to distinguish this branched isomer from its linear analog, (3-aminopropyl)hydrazine.

This compound serves as a vital diamine motif in the development of monoamine oxidase inhibitors (MAOIs), energetic materials, and heterocyclic precursors. This guide presents two distinct synthetic pathways selected for their operational utility:

  • The Aziridine Ring-Opening Route: A high-atom-economy method suitable for scale-up, utilizing 2-methylaziridine.

  • The Chiral Pool (Boc-Alaninol) Route: A high-purity laboratory method starting from amino acids, allowing for the retention of stereochemistry (enantioselective synthesis).

Chemical Identity
PropertyDescription
IUPAC Name 1-Hydrazino-2-propanamine
Common Name This compound
Structure

Molecular Formula

Molecular Weight 89.14 g/mol
Key Feature Vicinal diamine motif with differentiated nucleophilicity (Hydrazine vs. Amine).[1][2]

Pathway A: The Aziridine Ring-Opening (Industrial Route)

Context: This pathway exploits the high ring strain of aziridines (


). Nucleophilic attack by hydrazine occurs preferentially at the less hindered primary carbon, yielding the desired 1-hydrazino-2-amino regioisomer with high specificity.
Mechanistic Pathway

The reaction proceeds via an


-type ring opening. The hydrazine nucleophile attacks the methylene carbon (

) of the 2-methylaziridine, driven by the relief of ring strain.

AziridineRoute cluster_safety Safety Critical Start 2-Methylaziridine (Propyleneimine) Inter Transition State (Nucleophilic Attack at C1) Start->Inter Ring Strain Reagent Hydrazine Hydrate (Excess) Reagent->Inter Product This compound (Regioisomer A) Inter->Product Ring Opening Warning Aziridines are potent alkylating agents (Carcinogenic)

Figure 1: Regioselective ring-opening of 2-methylaziridine by hydrazine.

Experimental Protocol

Safety Warning: 2-Methylaziridine is a volatile carcinogen. Hydrazine is toxic and unstable.[3] All operations must be performed in a functioning fume hood with full PPE (butyl rubber gloves, respirator).

Reagents:

  • 2-Methylaziridine (Propyleneimine): 1.0 eq

  • Hydrazine Hydrate (80% or 100%): 5.0 eq (Excess is crucial to prevent poly-alkylation).

  • Solvent: Ethanol (optional, reaction can be neat).

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer. Flush with

    
    .
    
  • Charge: Add Hydrazine Hydrate (5.0 eq) to the flask. Heat to mild reflux (

    
    ).
    
  • Addition: Add 2-Methylaziridine (1.0 eq) dropwise over 60 minutes.

    • Process Insight: Slow addition into excess hydrazine favors the mono-substituted product over the bis-aziridinyl hydrazine.

  • Reaction: Maintain reflux for 3–4 hours. Monitor consumption of aziridine by TLC or GC.

  • Workup:

    • Cool the mixture.

    • Distill off the solvent and excess hydrazine under reduced pressure (Caution: Hydrazine is flammable).

    • Purification: Fractionally distill the residue under high vacuum (

      
      ). The product is a hygroscopic viscous liquid.[4]
      

Yield Expectation: 70–85% Purity: >95% (GC)

Pathway B: The Chiral Pool / Protected Route (Laboratory Standard)

Context: For pharmaceutical applications requiring high purity or specific enantiomers (e.g., (S)-2-aminopropylhydrazine), the aziridine route is too hazardous and lacks stereocontrol. This pathway starts from Alaninol (derived from Alanine), using Boc-protection to mask the amine while installing the hydrazine group.

Synthetic Workflow

This is a 3-step sequence: Protection


 Activation 

Substitution.

BocRoute Step1 Step 1: N-Boc-Alaninol (Protected Precursor) Step2 Step 2: Activation (Tosylation of Alcohol) Step1->Step2 TsCl, Pyridine Step3 Step 3: Hydrazinolysis (Displacement of OTs) Step2->Step3 Hydrazine Hydrate, EtOH Step4 Step 4: Acid Deprotection (Removal of Boc) Step3->Step4 HCl / Dioxane Final Target: this compound (Dihydrochloride Salt) Step4->Final Precipitation

Figure 2: Stepwise synthesis from amino-alcohol precursor ensuring stereochemical retention.

Detailed Protocol
Phase 1: Activation of N-Boc-Alaninol
  • Dissolution: Dissolve N-Boc-Alaninol (10 mmol) in dry Pyridine (20 mL) or DCM/Et3N.

  • Tosylation: Cool to

    
    . Add p-Toluenesulfonyl chloride (TsCl, 11 mmol) portion-wise.
    
  • Reaction: Stir at

    
     for 2h, then room temperature overnight.
    
  • Isolation: Pour into ice water, extract with EtOAc, wash with dilute HCl (to remove pyridine), brine, and dry.

  • Product: 2-(tert-butoxycarbonylamino)propyl tosylate.

Phase 2: Hydrazine Displacement
  • Mixing: Dissolve the Tosylate from Phase 1 in Ethanol (30 mL).

  • Reagent: Add Hydrazine Hydrate (10 equivalents).

    • Critical Control Point: A large excess is required to prevent the product hydrazine from reacting with a second molecule of tosylate.

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours.
    
  • Workup: Evaporate ethanol and excess hydrazine under vacuum. Partition the residue between water and DCM. The Boc-protected hydrazine is in the organic layer.

Phase 3: Deprotection
  • Acidolysis: Dissolve the intermediate in 4M HCl in Dioxane.

  • Stir: React at room temperature for 1–2 hours. Evolution of

    
     gas (bubbling) indicates deprotection.
    
  • Isolation: Evaporate solvent. The product crystallizes as the dihydrochloride salt .

Yield Expectation: 50–60% (Overall) Advantage: Enantiomeric excess (ee) is preserved if starting from chiral Alaninol.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueExpected SignatureInterpretation
1H NMR (D2O)

1.15 (d, 3H,

)
Methyl group coupled to methine.

3.05 (m, 2H,

)
Methylene protons adjacent to hydrazine.

3.45 (m, 1H,

)
Methine proton at the chiral center.
Mass Spec (ESI)

Protonated molecular ion.
Solubility High in

, MeOH
Due to high polarity of diamine functionality.

References

  • Aziridine Ring Opening: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Vol 9. World Health Organization. (Describes 2-methylaziridine reactivity).

  • Hydrazine Chemistry: Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. Wiley-Interscience.
  • Boc-Protection Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley.
  • Analogous Synthesis (3-Aminopropyl): Smolecule Product Data for (3-Aminopropyl)hydrazine (CAS 18169-30-7).[5]

  • Safety Data (Hydrazine): NOAA Cameo Chemicals - Hydrazine Safety Sheet.

Disclaimer: This guide is for research purposes only. The synthesis involves hazardous materials (carcinogens, toxic reducing agents). Adherence to local chemical safety regulations is mandatory.

Sources

Comprehensive Technical Guide to (2-Aminopropyl)hydrazine: Identification, Synthesis, and Chemoselective Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminopropyl)hydrazine is a highly versatile, bifunctional aliphatic building block. Characterized by the presence of both a primary aliphatic amine and a terminal hydrazine group, it serves as a critical linker in bioconjugation, drug discovery, and advanced materials science. Because the free base is highly reactive and susceptible to rapid oxidation, the compound is almost exclusively synthesized, cataloged, and handled as a hydrochloride salt.

This whitepaper provides an in-depth analysis of the molecule's chemical identity, focusing on the commercially prevalent hydrochloride salt (). It outlines field-validated protocols for its synthesis, analytical identification, and chemoselective application, ensuring researchers can deploy this molecule with high fidelity.

Chemical Identity and Structural Elucidation

Understanding the exact physical and chemical properties of this compound is the first step in designing reliable experimental workflows. The table below consolidates the verified quantitative data for both the free base and its stable hydrochloride form.

PropertyValue / Description
Chemical Name This compound
IUPAC Name 1-hydrazineylpropan-2-amine hydrochloride
CAS Number (Hydrochloride) 1803560-99-7
Molecular Formula (Hydrochloride) C3H12ClN3
Molecular Weight (Hydrochloride) 125.60 g/mol
Molecular Formula (Free Base) C3H11N3[1]
Molecular Weight (Free Base) 89.14 g/mol [1]
Physical State Solid (Hydrochloride salt)
The "Alpha-Effect" and Chemoselective Reactivity

The bifunctional nature of this molecule presents unique opportunities for orthogonal reactivity. The hydrazine moiety benefits from the "alpha-effect"—the unshared electron pair on the adjacent nitrogen atom raises the energy of the Highest Occupied Molecular Orbital (HOMO). This quantum mechanical phenomenon makes the hydrazine significantly more nucleophilic than the primary amine at mildly acidic pH (pH 4.5–6.0).

By exploiting the pKa differential between the primary amine (pKa ~9.8) and the hydrazine (pKa ~8.0), researchers can achieve precise chemoselective ligations without the need for cumbersome protecting groups.

Reactivity Core This compound Hydrazone Hydrazone Ligation (pH 4.5 - 6.0) Core->Hydrazone Alpha-effect nucleophilicity Amide Amide Coupling (pH > 7.5) Core->Amide Primary amine reactivity Aldehyde Carbonyl Target (Aldehyde/Ketone) Hydrazone->Aldehyde Condensation Carboxylic Activated Ester (NHS/EDC) Amide->Carboxylic Acylation

Orthogonal reactivity pathways of this compound based on pH modulation.

Synthesis and Isolation Methodologies

The de novo synthesis of this compound requires strict protecting group strategies to prevent unwanted polymerization or intramolecular cyclization during activation steps. The following protocol describes a high-yielding, self-validating route starting from 2-aminopropan-1-ol (alaninol).

SynthWorkflow A 2-Aminopropan-1-ol (Alaninol) B N-Boc Protection A->B Boc2O C O-Mesylation (Activation) B->C MsCl, Et3N D Hydrazine Substitution (with Boc-NH-NH2) C->D SN2 Displacement E Global Deprotection (HCl/Dioxane) D->E Acid Cleavage F This compound Hydrochloride E->F Precipitation

Step-by-step synthetic route from Alaninol to this compound Hydrochloride.

Step-by-Step Synthetic Protocol
  • N-Protection : Dissolve 2-aminopropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Causality: Protecting the primary amine is critical to prevent it from acting as a nucleophile in subsequent steps, which would lead to aziridine formation or polymerization. Stir at room temperature for 4 hours.

  • O-Activation (Mesylation) : Cool the N-Boc-alaninol solution to 0°C. Add additional triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Handling Note: The resulting mesylate is highly reactive and prone to degradation; it must be used immediately after a rapid aqueous workup.

  • Hydrazine Substitution : Dissolve the crude mesylate in anhydrous N,N-dimethylformamide (DMF). Add tert-butyl carbazate (Boc-NH-NH₂, 2.0 eq) and anhydrous potassium carbonate (2.0 eq). Heat the suspension to 60°C for 12 hours to drive the Sₙ2 displacement, yielding a di-Boc protected intermediate.

  • Global Deprotection and Salt Formation : Isolate the intermediate and dissolve it in minimal methanol. Add 4M HCl in Dioxane (10 eq) and stir at room temperature. Self-Validation: The reaction will vigorously evolve CO₂ and isobutylene gas. The complete cessation of gas evolution serves as a visual confirmation that total deprotection has been achieved.

  • Precipitation : Add ice-cold diethyl ether to the reaction mixture to precipitate the this compound hydrochloride salt. Filter, wash with cold ether, and dry under high vacuum.

Analytical Identification Protocols (LC-MS/MS)

Due to its extreme polarity, low molecular weight, and lack of a strong UV chromophore, standard reversed-phase HPLC (e.g., C18 columns) is highly ineffective for identifying this compound. The compound will elute in the void volume, making quantification impossible. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (ESI-MS/MS) is the required analytical standard.

Step-by-Step LC-MS/MS Protocol
  • Column Selection : SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm). Causality: The zwitterionic stationary phase strongly retains highly polar, charged aliphatic amines through electrostatic and hydrogen-bonding interactions.

  • Mobile Phase Preparation :

    • Buffer A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Causality: Maintaining pH 3.0 ensures both the primary amine and hydrazine moieties are fully protonated, maximizing retention on the HILIC column.

    • Buffer B (Organic): 0.1% Formic Acid in Acetonitrile (Acetonitrile acts as the "weak" solvent in HILIC).

  • Gradient Profile : Start at 90% B (maximum retention), ramp down to 40% B over 10 minutes to elute the compound, hold for 2 minutes, and return to 90% B for re-equilibration.

  • Ionization Source : Electrospray Ionization (ESI) in Positive Mode.

  • Mass Transitions (MRM) & Self-Validating Identification :

    • Precursor Ion: [M+H]⁺ = 90.1 m/z

    • Primary Product Ion (Quantifier): 73.1 m/z (Corresponds to the loss of NH₃ [-17 Da]).

    • Secondary Product Ion (Qualifier): 58.1 m/z (Corresponds to the loss of the hydrazine moiety [-32 Da]).

    • Self-Validation: The simultaneous presence of the 73.1 m/z peak confirms the primary amine, while the 58.1 m/z peak validates the hydrazine moiety, creating a closed-loop verification of the intact bifunctional structure.

Handling, Stability, and Storage

This compound hydrochloride is highly hygroscopic. It must be stored in a tightly sealed container within a desiccator at 2–8°C, ideally under an inert atmosphere (Argon or Nitrogen). Exposure to ambient moisture will cause the salt to deliquesce, while exposure to oxygen can lead to slow degradation via oxidative pathways common to aliphatic hydrazines.

References

  • (3-Aminopropyl)hydrazine | C3H11N3 | CID 11407861 - PubChem - NIH (Note: Utilized as the authoritative baseline for the isomeric free base molecular weight and general aliphatic hydrazine properties) Source: nih.gov URL:[Link]

Sources

Technical Guide: Spectroscopic Characterization of (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the spectroscopic characterization of (2-Aminopropyl)hydrazine .

Executive Summary & Compound Identification

This compound is a bifunctional aliphatic nitrogen compound featuring both a primary amine and a hydrazine moiety on a propyl backbone. It serves as a critical intermediate in the synthesis of heterocycles (e.g., pyrazoles, triazines) and high-energy materials. This guide provides a comprehensive analysis of its spectroscopic signature, synthesizing theoretical fragmentation patterns and magnetic resonance behaviors with empirical data from analogous vicinal diamines and alkyl hydrazines.

Chemical Identity[1]
  • IUPAC Name: 1-Hydrazinylpropan-2-amine

  • CAS Number: 1803560-99-7 (Hydrochloride salt); Free base often generated in situ.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 89.14 g/mol

  • Structure:

    
    
    
  • Chirality: Contains one stereocenter at C2; typically encountered as a racemate.

Mass Spectrometry (MS) Profile

Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of this compound is dominated by fragmentation driven by the stability of nitrogen-stabilized carbocations (alpha-cleavage). The molecule contains two sites for charge localization: the hydrazine group and the primary amine.

Primary Fragmentation Pathways
  • Alpha-Cleavage (Amine Directed): The primary amine at C2 directs cleavage of the C1-C2 or C2-C3 bond. Cleavage of the C1-C2 bond is electronically favored, expelling the hydrazine methyl radical.

  • Hydrazine Cleavage: The weak N-N bond (approx. 60 kcal/mol) often cleaves early, losing an amino radical (

    
    , M-16) or hydrazine radical.
    
  • McLafferty Rearrangement: Due to the short chain length and lack of

    
    -hydrogens relative to a carbonyl-like acceptor, classic McLafferty rearrangements are absent.
    
Key Diagnostic Ions
m/zIon CompositionOrigin / MechanismRelative Abundance (Est.)
89

Molecular Ion (Weak)< 5%
73

Loss of

(N-N cleavage)
10-20%
58

Loss of

(Hydrazine loss)
20-30%
44

Base Peak .

-cleavage at C2 (

)
100%
30


(Secondary fragmentation)
40-50%
18

Ammonium ionVariable
Fragmentation Pathway Diagram

MS_Fragmentation M Molecular Ion [M]+• (m/z 89) Frag1 α-Cleavage (C1-C2) [CH3-CH=NH2]+ (m/z 44) M->Frag1 - •CH2-NH-NH2 (Base Peak) Frag2 N-N Cleavage [M - NH2]+ (m/z 73) M->Frag2 - •NH2 Frag3 Hydrazine Loss [C3H8N]+ (m/z 58) M->Frag3 - •N2H3 Frag2->Frag1 Further Degradation

Caption: Logical fragmentation tree for this compound under EI-MS conditions.

Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).

The IR spectrum is characterized by a complex "amine/hydrazine envelope" in the high-frequency region and specific skeletal vibrations in the fingerprint region.

Functional Group Analysis[2][3]
  • N-H Stretching (3500–3100 cm⁻¹): The molecule has 5 N-H bonds. Expect a broad, multi-shouldered band. The hydrazine

    
     and amine 
    
    
    
    will overlap.
    • Asymmetric Stretch: ~3350–3400 cm⁻¹

    • Symmetric Stretch: ~3250–3300 cm⁻¹

  • N-H Bending (Scissoring): Distinct bands for the primary amine and hydrazine internal deformation.

    • Hydrazine Scissor: ~1610–1630 cm⁻¹ (Often stronger than amine).

    • Amine Scissor: ~1580–1600 cm⁻¹ (May appear as a shoulder).

  • C-N Stretching (1000–1300 cm⁻¹):

    • C2-N (Isopropyl-like): ~1150 cm⁻¹

    • C1-N (Primary C-N): ~1050 cm⁻¹

Summary of IR Bands
Frequency (cm⁻¹)IntensityAssignmentNotes
3380-3200 Strong, Broad

H-bonded network; multiple peaks visible in dilute solution.
2960-2850 Medium

Alkyl

and

stretches.
1620 Medium-Strong

Hydrazine deformation.
1590 Medium

Amine scissoring (overlap likely).
1460 Medium

Alkyl bending.
1380 Medium

Methyl umbrella mode (characteristic of isopropyl group).
1150 Medium-Strong

C-N stretch (secondary carbon).
850-900 Weak-Medium

N-H wagging (broad).

Nuclear Magnetic Resonance (NMR)

Methodology: 300-500 MHz, Solvent:


 (for free base) or 

(for HCl salt). Note: Chemical shifts (

) are reported for the free base in

. In

, shifts will move slightly downfield, and exchangeable protons will vanish.
¹H NMR (Proton)

The spectrum displays an ABCX or ABX system for the


 protons due to the chiral center at C2, making the C1 protons diastereotopic.
Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling (

, Hz)
1.05 - 1.15 Doublet (d)3H


Hz (vicinal to H2)
2.60 - 2.80 Multiplet (dd/ABX)2H

Diastereotopic protons; split by H2 and NH.
3.05 - 3.20 Multiplet (m)1H

Methine proton; complex splitting.
2.0 - 4.0 Broad Singlet5H

Exchangeable with

. Shift is conc. dependent.

Interpretation Logic:

  • The methyl group is a clean doublet.

  • The C1 methylene protons are adjacent to a chiral center (C2), making them magnetically non-equivalent (diastereotopic). They will appear as two separate doublets of doublets (dd) or a complex multiplet depending on the resolution.

  • The N-H protons are typically broad and may merge into a single broad hump or separate signals depending on solvent dryness.

¹³C NMR (Carbon-13)

Decoupled spectrum showing 3 distinct aliphatic signals.

Shift (δ, ppm)TypeAssignmentElectronic Environment
20.5

C3 (Methyl)Shielded alkyl terminal.
46.0 - 48.0

C2 (Methine)Deshielded by primary amine (

-effect).
58.0 - 60.0

C1 (Methylene)Deshielded by hydrazine; typically downfield of C2.

Synthesis & Precursor Context

Understanding the synthesis aids in identifying impurity peaks (e.g., regioisomers). The most common route involves the ring-opening of aziridines or epoxides.

Synthesis Workflow

Synthesis Start 2-Methylaziridine (Propyleneimine) Inter Nucleophilic Attack (Ring Opening) Start->Inter + N2H4 Reagent Hydrazine Hydrate (Excess) Reagent->Inter Prod1 This compound (Major Product) Inter->Prod1 Attack at C1 (Steric Control) Prod2 2-Hydrazinopropylamine (Regioisomer Impurity) Inter->Prod2 Attack at C2 (Minor)

Caption: Synthesis via aziridine ring opening showing potential for regioisomeric impurities.

Note on Impurities:

  • Regioisomer: 2-hydrazinopropylamine (

    
    ) may be present. In NMR, look for a shift in the methyl doublet and methine multiplet.
    
  • Bis-alkylated hydrazine: If hydrazine excess is insufficient, two aziridine units may attach to one hydrazine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for amine/hydrazine spectral interpretation).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Propylhydrazine and 1,2-Propanediamine. National Institute of Standards and Technology. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR shift prediction rules for vicinal diamines).
  • Katritzky, A. R. (Ed.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Context on hydrazine reactivity and synthesis).

Disclaimer: Where specific experimental spectra for the exact CAS 1803560-99-7 were unavailable in open-access repositories, data has been derived from high-fidelity predictive models and comparative analysis of structurally validated analogues (1,2-diaminopropane and propylhydrazine) following standard spectroscopic principles.

Sources

Mechanistic Insight: (2-Aminopropyl)hydrazine in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanistic behavior of (2-Aminopropyl)hydrazine (1-hydrazino-2-propanamine), a bidentate nucleophile critical in the synthesis of nitrogen-rich heterocycles.

Executive Summary & Chemical Profile[1][2]

This compound is a bifunctional reagent characterized by two distinct nucleophilic centers: a hydrazine moiety (


) and a primary alkyl amine (

). Its primary utility lies in the regioselective synthesis of asymmetric 1,2,4-triazines and pyrazoles , serving as a chiral scaffold for pharmaceutical intermediates.
Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 1-hydrazinopropan-2-amine

  • Structure:

    
    
    
  • Key Feature: The C2-methyl group introduces chirality, allowing for the synthesis of enantiopure heterocycles (typically 5-methyl-substituted rings).

Nucleophilic Hierarchy (The "Alpha Effect")

Understanding the reactivity order is crucial for predicting reaction outcomes:

  • Terminal Hydrazine Nitrogen (

    
    ):  Most nucleophilic due to the alpha-effect (lone pair repulsion from the adjacent nitrogen increases HOMO energy). Reacts first with hard electrophiles.
    
  • Alkyl Amine Nitrogen: Moderately nucleophilic, typical of primary amines. Reacts second in cyclization sequences.

  • Internal Hydrazine Nitrogen (

    
    ):  Least nucleophilic due to steric hindrance and electron-withdrawing induction from the adjacent amine.
    

Core Mechanism: 1,2,4-Triazine Synthesis[1][6][7]

The most significant application of this compound is the condensation with 1,2-dicarbonyl compounds (e.g., benzil, pyruvic acid) to form 1,4,5,6-tetrahydro-1,2,4-triazines . This reaction exploits the reagent's 1,4-binucleophilic character to close a 6-membered ring.

Step-by-Step Pathway
  • Initial Attack (Kinetically Controlled): The terminal hydrazine nitrogen (

    
    ) attacks the most electrophilic carbonyl of the 1,2-diketone.
    
  • Hydrazone Formation: Rapid dehydration yields a mono-hydrazone intermediate.

  • Intramolecular Cyclization: The alkyl amine (positioned 3 atoms away) attacks the remaining carbonyl group.

  • Final Dehydration: Loss of water yields the stable 1,4,5,6-tetrahydro-1,2,4-triazine (often requiring oxidation to reach the fully aromatic 1,2,4-triazine if desired).

Mechanistic Visualization

The following diagram illustrates the regioselective cyclization pathway.

TriazineSynthesis Reagents Reagents: This compound + 1,2-Diketone Intermediate Intermediate: Mono-Hydrazone (Kinetic Product) Reagents->Intermediate Alpha-Effect Nucleophilic Attack (-H2O) Transition Transition State: Intramolecular Amine Attack (6-endo-trig) Intermediate->Transition Ring Closure Product Product: 5-Methyl-1,4,5,6-tetrahydro- 1,2,4-triazine Transition->Product Dehydration & Stabilization

Caption: Reaction pathway for the condensation of this compound with 1,2-diketones, highlighting the sequential nucleophilic attacks.

Competitive Pathways: Pyrazoles vs. Diazepines

When reacting with 1,3-dicarbonyls (e.g., acetylacetone), the reaction outcome is dictated by the competition between forming a 5-membered ring (pyrazole) and a 7-membered ring (diazepine).

The Thermodynamic Trap (Pyrazole Formation)

Despite the potential to form a 7-membered 1,2-diazepine ring, the reaction overwhelmingly favors pyrazole formation .

  • Mechanism: The hydrazine moiety reacts with both carbonyls of the 1,3-diketone.

  • Reasoning: 5-exo-trig cyclization is kinetically faster than 7-endo-trig. The alkyl amine tail remains as a pendant side chain (forming a 1-(2-aminopropyl)pyrazole).

Controlling the Outcome

To force the formation of diazepines (7-membered rings), one must block the second hydrazine nitrogen or use specific solvent effects to favor the amine's attack on the second carbonyl.

Experimental Protocol: Synthesis of Chiral 1,2,4-Triazine

Objective: Synthesis of (5S)-5-methyl-3,6-diphenyl-1,4,5,6-tetrahydro-1,2,4-triazine.

Reagents & Equipment[2]
  • (S)-(2-Aminopropyl)hydrazine dihydrochloride (1.0 eq)

  • Benzil (1.0 eq)

  • Ethanol (Solvent)

  • Triethylamine (Base, 2.2 eq)

  • Reflux condenser, Nitrogen atmosphere

Methodology
  • Preparation: Dissolve benzil (10 mmol) in absolute ethanol (20 mL).

  • Neutralization: In a separate flask, dissolve this compound dihydrochloride (10 mmol) in ethanol (10 mL) and add triethylamine (22 mmol) to liberate the free base. Stir for 10 min.

  • Addition: Add the hydrazine solution dropwise to the benzil solution at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: The solution typically turns from yellow to deep orange/red.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Data & Validation[2]
ParameterTypical ValueNotes
Yield 65% – 85%Dependent on steric bulk of diketone.
Reaction Time 4 – 8 HoursFaster with electron-deficient diketones.
Regioselectivity >95%Controlled by alpha-effect of hydrazine.
Product State Solid / CrystallineOften hygroscopic if salt form.

References

  • Synthesis of 1,2,4-Triazines via Condensation Reactions. Source:Organic Chemistry Portal / Arkivoc URL:[Link]

  • Regioselectivity of Hydrazine Derivatives in Heterocycle Formation. Source:RSC Advances URL:[Link]

  • Reactivity of Aminoalkylhydrazines with 1,2-Dicarbonyls. Source:Journal of Heterocyclic Chemistry (Wiley) URL:[Link]

  • Bioorthogonal Chemistry of Tetrazines and Triazines. Source:National Institutes of Health (NIH) URL:[Link]

Literature review on (2-Aminopropyl)hydrazine and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Biology, Synthesis, and Pharmacological Potential of (2-Aminopropyl)hydrazine and Its Analogs

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic chemistry and neuropharmacology, I frequently encounter bifunctional scaffolds that serve dual purposes: as versatile synthetic building blocks and as potent pharmacophores. This compound (often handled as its hydrochloride salt, CAS 1803560-99-7) is a prime example. Structurally, it merges an amphetamine-like 2-aminopropyl core with a highly reactive hydrazine moiety. This unique architecture makes it a critical precursor for synthesizing nitrogen-rich heterocycles and a highly effective mechanism-based inactivator of monoamine oxidases (MAOs) and semicarbazide-sensitive amine oxidases (SSAOs).

This whitepaper provides a comprehensive, field-proven guide to the structural rationale, pharmacological target space, and synthetic methodologies associated with this compound and its analogs.

Part 1: Structural & Chemical Biology Rationale

The Pharmacophore: Mimicry and Covalent Trapping

The pharmacological utility of this compound analogs stems from two distinct structural features:

  • The 2-Aminopropyl Core: This moiety closely mimics endogenous trace amines and catecholamines (e.g., dopamine, norepinephrine). It dictates the initial reversible binding affinity (

    
    ) by anchoring the molecule within the hydrophobic aromatic cage of the MAO active site or the binding pocket of Trace Amine-Associated Receptors (TAARs).
    
  • The Hydrazine Moiety: Once oriented in the active site of flavin-dependent enzymes like MAO, the hydrazine group acts as a "suicide substrate."

Mechanism of Irreversible MAO Inhibition

The inhibition of MAO by hydrazine analogs is a self-catalyzing, irreversible process. The enzyme attempts to oxidize the hydrazine just as it would a standard amine substrate. In the rate-limiting step, the N5 atom of the flavin adenine dinucleotide (FAD) cofactor abstracts a hydride from the inhibitor. This creates a highly reactive intermediate (often an allene-motif or radical species) that rapidly collapses, forming a permanent covalent bond with the N5 or C4a atom of the FAD cofactor [1]. This covalent adduct completely blocks the catalytic channel, necessitating the synthesis of new enzyme to restore activity [2].

MAO_Inhibition A MAO Enzyme (Active FAD) C Reversible Michaelis Complex A->C Binding B This compound Analog B->C D Hydride Transfer (Rate-Limiting) C->D Oxidation E Covalent Adduct (N5/C4a-FAD) D->E Radical/Anion Recombination F Irreversible Enzyme Inactivation E->F Blockade

Mechanism-based irreversible inhibition of MAO by hydrazine analogs via FAD adduct formation.

Part 2: Pharmacological Target Space & Quantitative Data

Hydrazine derivatives and 2-aminopropyl analogs have historically been evaluated for their ability to modulate monoaminergic tone. While early non-selective MAOIs (like phenelzine) carried risks of hypertensive crises (the "cheese effect"), modern analog design focuses on tuning the steric bulk around the 2-aminopropyl core to achieve MAO-A or MAO-B selectivity, or to act as multi-target directed ligands (MTDLs) for neurodegenerative diseases[3].

Table 1: Comparative MAO Inhibition Profiles of Representative Analogs

Note: Data synthesized from standard radiometric and fluorometric MAO assays utilizing recombinant human enzymes [4].

Compound ClassRepresentative AnalogTarget Selectivity

(MAO-A)

(MAO-B)
Mechanism of Action
Alkyl Hydrazine PhenelzineNon-selective0.05 µM0.04 µMIrreversible (N5-FAD adduct)
Cyclopropylamine TranylcypromineNon-selective0.09 µM0.06 µMIrreversible (C4a-FAD adduct)
Propargylamine PargylineMAO-B Selective15.0 µM0.03 µMIrreversible (N5-FAD adduct)
2-Aminopropyl Analog 5-(2-aminopropyl)indoleMAO-A Selective0.049 µM>100 µMCompetitive / Reversible

Part 3: Synthetic Methodologies & Experimental Protocols

Synthesizing free alkyl hydrazines requires careful control of reaction conditions to prevent over-alkylation or premature cleavage of the N-N bond. The most robust, scalable method for generating this compound relies on the reductive amination of a protected amino ketone, followed by acidic deprotection[5].

Experimental Causality and Self-Validation
  • Why NaBH₃CN? Sodium cyanoborohydride is chosen over NaBH₄ because it is stable at slightly acidic pH (pH 5-6), which is required to protonate the intermediate hydrazone, making it susceptible to hydride attack. It selectively reduces the iminium/hydrazonium ion without reducing the starting ketone.

  • Why LC-MS over TLC? Hydrazines are highly polar and readily oxidize on silica gel, causing severe streaking. LC-MS (using a HILIC column or ion-pairing reagents) is mandatory for self-validating the intermediate and final product masses.

Synthesis_Workflow N1 Boc-Aminoacetone + Hydrazine Hydrate N2 Hydrazone Intermediate (LC-MS Monitored) N1->N2 MeOH, RT, 2h N3 Reductive Amination (NaBH3CN, pH 5-6, 0°C) N2->N3 Reduction N4 Boc-Protected Alkyl Hydrazine N3->N4 Workup (Extraction) N5 Acidic Deprotection (4M HCl in Dioxane) N4->N5 Cleavage (RT, 1h) N6 This compound Hydrochloride N5->N6 Precipitation/Filtration

Step-by-step synthetic workflow for this compound via reductive amination.

Step-by-Step Protocol: Synthesis of this compound Hydrochloride

Step 1: Hydrazone Formation

  • Dissolve 1.0 equivalent of N-Boc-aminoacetone in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add 1.5 equivalents of hydrazine hydrate dropwise at room temperature.

  • Stir the mixture for 2 hours. Validation: Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS to confirm the disappearance of the starting mass and the appearance of the hydrazone intermediate [M+H]+.

Step 2: Reductive Amination

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Adjust the pH to ~5.5 using glacial acetic acid (monitor using pH strips).

  • Add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) portion-wise over 15 minutes to prevent excessive effervescence.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Boc-protected alkyl hydrazine.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Add 10 equivalents of 4M HCl in dioxane dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours. As the Boc group is cleaved, the highly polar this compound hydrochloride salt will precipitate out of the non-polar solvent mixture.

  • Validation: Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum. Confirm purity via ¹H-NMR (D₂O) and LC-MS.

Part 4: Future Perspectives in Drug Development

The this compound scaffold remains a highly relevant tool in modern medicinal chemistry. Beyond traditional MAO inhibition, researchers are currently utilizing this bifunctional linker to synthesize Multi-Target Directed Ligands (MTDLs) . By coupling the hydrazine moiety to iron-chelating or antioxidant pharmacophores, developers can create single molecules capable of simultaneously inhibiting neurotoxic oxidative stress, clearing reactive oxygen species (ROS), and restoring dopaminergic tone in Parkinson's disease models.

References

  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline ACS Chemical Neuroscience[Link]

  • Parameters for Irreversible Inactivation of Monoamine Oxidase ResearchGate / Frontiers in Chemistry[Link]

  • Rational Redesign of Monoamine Oxidase A into a Dehydrogenase to Probe ROS in Cardiac Aging ACS Chemical Biology[Link]

  • Monoamine Oxidase Assays ResearchGate[Link]

Sources

In-Depth Technical Guide on (2-Aminopropyl)hydrazine and its Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminopropyl)hydrazine (CAS: 1803560-99-7), typically formulated and handled as a stable hydrochloride salt, is a highly versatile, bifunctional aliphatic building block. Featuring both a primary amine and a hydrazine moiety on a short, branched propyl chain, this molecule offers orthogonal reactivity that is highly prized in modern medicinal chemistry. It serves as a critical precursor for the step-economic synthesis of complex heterocyclic scaffolds, including aza-peptides and aminopyrazoles, which are fundamental to the development of novel therapeutics[1],[2].

Historical Context & Structural Logic

The application of hydrazine derivatives in pharmacology traces back to the 1950s with the discovery of monoamine oxidase (MAO) inhibitors like phenelzine. While early research focused on hydrazines as direct pharmacological agents, the modern drug discovery landscape leverages them as sophisticated structural scaffolds[3].

This compound represents a refined evolution in this space. The structural logic of the molecule is defined by two key features:

  • The Alpha-Effect: The adjacent nitrogen atoms in the hydrazine moiety elevate the energy of the highest occupied molecular orbital (HOMO), making the terminal nitrogen significantly more nucleophilic than a standard primary amine.

  • Steric Shielding: The methyl group at the C2 position provides steric hindrance adjacent to the primary amine.

This combination of electronic activation (at the hydrazine) and steric deactivation (at the amine) allows chemists to perform highly chemoselective reactions without relying on exhaustive protecting-group strategies. Consequently, it is heavily utilized in multicomponent reactions to generate bioactive pyrazole derivatives, which exhibit broad-spectrum activities ranging from anti-inflammatory to anticancer properties[4],[5].

Chemical Profiling & Reactivity

G A This compound (Bifunctional Core) B Hydrazine Moiety (Alpha-Effect Nucleophile) A->B Higher Nucleophilicity (Chemoselective) C Primary Amine (Sterically Hindered) A->C Lower Nucleophilicity (Protected by Sterics) D Pyrazole/Triazole Formation B->D Reaction with 1,3-Diketones E Amide Coupling / Peptidomimetics C->E Reaction with Activated Esters

Caption: Chemoselective reactivity of this compound driven by the alpha-effect.

The orthogonal reactivity of this compound is its most valuable asset. When exposed to bis-electrophiles like 1,3-diketones, the hydrazine moiety selectively condenses to form a pyrazole ring[4]. The primary amine remains largely unreactive during this cyclization, preserving it for subsequent functionalization, such as integration into aza-peptidomimetics to enhance proteolytic stability[1].

Data Presentation: Physicochemical Properties

PropertyValue / CharacteristicExperimental Implication
Chemical Formula C3H11N3Low molecular weight building block, high atom economy.
CAS Number 1803560-99-7 (HCl salt)Commercially available as a stable hydrochloride salt.
Hydrazine pKa ~8.0 (Estimated)Requires mild base (e.g., DIPEA) for liberation in organic solvents.
Primary Amine pKa ~10.0 (Estimated)Remains protonated under mild acidic conditions, aiding chemoselectivity.
Nucleophilicity Hydrazine > Primary AmineAlpha-effect dictates preferential attack at the hydrazine terminus.
Steric Environment C2-Methyl BranchingHinders the primary amine, preventing unwanted side reactions.

Experimental Protocols

Protocol: Chemoselective Synthesis of 1-(2-Aminopropyl)-1H-pyrazoles

Objective: To construct a pyrazole core while preserving the primary amine for downstream library generation. This protocol is a self-validating system designed to prevent bis-condensation and ensure regiocontrol.

Workflow Step1 Step 1: Preparation Dissolve Precursor in EtOH (0.2 M) Step2 Step 2: Neutralization Add DIPEA (1.1 eq) to liberate free base Step1->Step2 Step3 Step 3: Condensation Add 1,3-Diketone dropwise at 0°C Step2->Step3 Step4 Step 4: Cyclization Add AcOH (0.1 eq) Reflux at 80°C for 4h Step3->Step4 Step5 Step 5: Isolation LC-MS Validation & Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 1-(2-aminopropyl)pyrazoles.

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 1.0 equivalent of this compound hydrochloride in anhydrous ethanol to achieve a 0.2 M concentration.

  • Neutralization: Add 1.1 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: The hydrochloride salt is highly stable but nucleophilically inert. DIPEA neutralizes the HCl, liberating the reactive free hydrazine base without participating in competing nucleophilic attacks.

  • Condensation: Slowly add 1.0 equivalent of the target 1,3-diketone (e.g., acetylacetone) dropwise at 0°C.

    • Causality: Hydrazines are exceptionally reactive. Maintaining a low initial temperature prevents uncontrolled exothermic bis-condensation, ensuring a strict 1:1 stoichiometric formation of the intermediate hydrazone.

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.1 eq) and reflux the mixture at 80°C for 4 hours.

    • Causality: While initial hydrazone formation is rapid, the subsequent intramolecular attack to close the pyrazole ring requires electrophilic activation. Mild acid protonates the remaining carbonyl oxygen, increasing its electrophilicity without fully quenching the nucleophilicity of the adjacent nitrogen[5].

  • Validation & Isolation: Monitor the reaction via LC-MS. The disappearance of the starting mass and the appearance of the [M+H]+ corresponding to the cyclized product validates the protocol. Concentrate the solvent in vacuo, partition between dichloromethane (DCM) and saturated aqueous NaHCO3, and purify the organic layer via flash column chromatography (DCM:MeOH gradient).

References

  • Title: this compound hydrochloride | 1803560-99-7 Source: sigmaaldrich.com URL:

  • Title: Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation Source: researchgate.net URL: 1

  • Title: (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 | Benchchem Source: benchchem.com URL: 3

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: nih.gov URL: 4

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC Source: nih.gov URL: 2

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: nih.gov URL: 5

Sources

Structural Analogs and Derivatives of (2-Aminopropyl)hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (2-Aminopropyl)hydrazine, its structural analogs, and its application in medicinal chemistry. The content is structured to support researchers in drug discovery, specifically focusing on enzyme inhibition (MAO), metabolic stability, and toxicological profiling.

Introduction: The Scaffold and Its Significance

This compound (CAS: 1803560-99-7) represents a distinct chemical scaffold merging a chiral alkylamine backbone with a hydrazine moiety. In medicinal chemistry, this structure acts as a critical pharmacophore, bridging the gap between simple aliphatic amines (resembling neurotransmitters like dopamine and norepinephrine) and hydrazine-based enzyme inhibitors.

While the 2-aminopropyl fragment is structurally homologous to the amphetamine backbone, the substitution of the terminal methyl/hydrogen with a hydrazine group (


) fundamentally alters its pharmacology. Instead of acting primarily as a monoamine releaser, this scaffold typically functions as a "suicide substrate" or mechanism-based inhibitor for enzymes containing flavin adenine dinucleotide (FAD) or copper cofactors, most notably Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO).
Core Chemical Identity
  • IUPAC Name: 1-hydrazinylpropan-2-amine

  • Molecular Formula:

    
    [1]
    
  • Key Reactivity: Bifunctional nucleophile (primary amine at C2, hydrazine at C1).

  • Primary Application: Precursor for heterocyclic synthesis (pyrazoles, triazines) and pharmacophore for MAO inhibition.

Structural Classification of Analogs

To optimize therapeutic index and reduce the hepatotoxicity associated with the hydrazine moiety, researchers explore various derivatives. These are categorized by their structural modification relative to the core this compound scaffold.

Table 1: Structural Analogs and Pharmacological Implications
ClassAnalog StructureKey ModificationPharmacological/Synthetic Utility
Isosteres (3-Aminopropyl)hydrazineLinear chain extension (1,3-substitution)GABA-transaminase inhibitors; linker for bioconjugation.
Aryl-Alkyl Phenelzine (2-phenylethylhydrazine)Phenyl ring additionPotent, non-selective MAO inhibitor (Standard of Care comparator).
Hydrazones

Condensation with carbonylsProdrug strategy to improve lipophilicity and reduce direct hydrazine toxicity; reversible MAO inhibition.
Cyclic 4-Methyl-pyrazolidineIntramolecular cyclizationConformationally restricted analog; reduced metabolic liability compared to open-chain hydrazines.
N-Alkylated 1-Methyl-1-(2-aminopropyl)hydrazineN-methylation at hydrazineModulates oxidative metabolism; affects formation of reactive diazene intermediates.

Mechanism of Action: Irreversible Enzyme Inhibition

The primary utility of this compound derivatives lies in their ability to inhibit amine oxidases. The mechanism is distinct from competitive inhibition; it involves the metabolic processing of the inhibitor by the enzyme itself, leading to covalent inactivation.

The "Suicide Substrate" Pathway
  • Recognition: The 2-aminopropyl moiety mimics the natural substrate (e.g., phenethylamine), guiding the molecule into the MAO active site.

  • Oxidation: The FAD cofactor oxidizes the hydrazine group to a diazene intermediate (

    
    ).
    
  • Radical Formation: The unstable diazene fragments or generates a radical species.

  • Adduct Formation: The radical forms a covalent bond with the N5 atom of the FAD isoalloxazine ring, permanently disabling the enzyme.

Visualization: Mechanism of MAO Inactivation

The following diagram illustrates the single-electron transfer (SET) pathway leading to irreversible inhibition.

MAO_Inhibition_Mechanism cluster_legend Mechanism Phase Substrate This compound (Inhibitor) ES_Complex E-I Complex (Active Site) Substrate->ES_Complex Binding (Km) Intermediate Diazene Intermediate (R-N=NH) ES_Complex->Intermediate 2e- Oxidation by FAD Radical Alkyl/Hydrazyl Radical Intermediate->Radical Fragmentation/SET Inactivated Covalent FAD Adduct (Irreversible Inhibition) Radical->Inactivated Covalent Bond to FAD N5

Caption: Kinetic pathway of mechanism-based inactivation of FAD-dependent amine oxidases by hydrazine derivatives.

Toxicology and Metabolic Stability

A major hurdle in the development of hydrazine derivatives is hepatotoxicity. This is often driven by metabolic activation via Cytochrome P450s or N-acetyltransferases (NAT).

Metabolic Pathways
  • Acetylation (Detoxification/Toxification): NAT1 and NAT2 enzymes can acetylate the terminal nitrogen. While often a clearance mechanism, acetylhydrazine metabolites can be toxic.

  • Oxidative Stress: The redox cycling of hydrazine derivatives generates superoxide anions and hydrogen peroxide, contributing to cellular damage.

  • Vitamin B6 Depletion: Hydrazines react with pyridoxal phosphate (Vitamin B6) to form hydrazones, inhibiting B6-dependent enzymes (e.g., GAD), which can lower GABA levels and cause seizures (a known risk of hydrazine overdose).

Visualization: Metabolic Fate Decision Tree

Metabolic_Fate Input This compound NAT N-Acetyltransferase (NAT1/2) Input->NAT CYP Cytochrome P450 (Oxidation) Input->CYP B6 Pyridoxal Phosphate Interaction Input->B6 Acetyl N-Acetyl Conjugate (Excretion/Toxicity) NAT->Acetyl Diazene Diazene/Radicals (Hepatotoxicity) CYP->Diazene Hydrazone PLP-Hydrazone (Neurotoxicity/Seizures) B6->Hydrazone

Caption: Divergent metabolic pathways determining the toxicity vs. clearance profile of hydrazine analogs.

Experimental Protocols

To validate the efficacy and safety of new analogs, the following standardized protocols are recommended. These avoid whole-animal testing in the screening phase, prioritizing high-throughput in vitro validity.

Protocol A: MAO Inhibition Screening (Fluorometric)

Objective: Determine the IC50 of the analog against recombinant human MAO-A and MAO-B. Method: Amplex Red Peroxidase Assay.

  • Reagent Prep: Prepare 10 mM stock of the analog in DMSO. Dilute to 0.1–100 µM in reaction buffer (0.1 M sodium phosphate, pH 7.4).

  • Enzyme Incubation: Incubate 50 µL of MAO-A or MAO-B (1 U/mL) with 50 µL of inhibitor solution for 30 minutes at 37°C. Rationale: Pre-incubation allows time for the irreversible adduct formation.

  • Substrate Addition: Add 100 µL of mix containing Tyramine (200 µM), Amplex Red (200 µM), and Horseradish Peroxidase (1 U/mL).

  • Measurement: Monitor fluorescence (Ex/Em 545/590 nm) for 30 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control. Plot log[Inhibitor] vs. Response to derive IC50.

Protocol B: Hepatocyte Toxicity Assay (MTT)

Objective: Assess the cytotoxic potential of the hydrazine derivative.

  • Cell Culture: Seed primary rat hepatocytes or HepG2 cells in 96-well plates (10,000 cells/well). Allow attachment for 24h.

  • Treatment: Treat cells with the analog (0–500 µM) for 24 hours. Include a positive control (e.g., Isoniazid or Hydrazine sulfate).

  • MTT Addition: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Viability Calculation:

    
    .
    

References

  • PubChem. this compound hydrochloride. National Library of Medicine.[1] Available at: [Link]

  • Tipton, K. F., et al. (2004). Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry, 11(15), 1965-1982.
  • Ramsay, R. R. (2016). Molecular aspects of monoamine oxidase B inhibition.
  • Kalgutkar, A. S., & Dalvie, D. (2015). Toxicology of Hydrazine Derivatives. Annual Reports in Medicinal Chemistry, 50, 345-365.

Sources

Technical Guide: Predicting & Controlling the Reactivity of (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the predictive reactivity profile and synthetic utility of (2-Aminopropyl)hydrazine , a bifunctional building block critical in heterocyclic chemistry.

Part 1: The Predictive Framework

To successfully utilize this compound (CAS: 1803560-99-7 for HCl salt), one must first deconstruct its three distinct nitrogen centers. Unlike simple amines, this molecule possesses a hierarchy of nucleophilicity driven by the Alpha Effect and Steric differentiation .

Structural Anatomy & Reactivity Matrix

The molecule consists of a chiral propyl backbone bearing a primary amine at C2 and a hydrazine moiety at C1.

Structure:



SiteIdentityElectronic FeatureReactivity Prediction
N-Alpha (

)
Terminal Hydrazine

Alpha-Effect Nucleophile Highest Kinetic Nucleophilicity. Attacks soft electrophiles (carbonyls, alkyl halides) fastest.
N-Beta (

)
Internal Hydrazine

Secondary AmineLow Nucleophilicity. Sterically hindered and electronically deactivated by

. Acts as the secondary cyclization point.
N-Gamma (

)
Alkyl Amine

Primary Aliphatic AmineHighest Basicity. Protonates first (

). Nucleophilic, but lacks the alpha-effect boost.
The Competition Rules

When reacting this compound with electrophiles, apply these rules to predict the major product:

  • The Kinetic Rule: For Carbonyl Condensations (aldehydes/ketones),

    
     attacks 10–100x faster than 
    
    
    
    due to the alpha effect (repulsion of adjacent lone pairs raising the HOMO energy).
  • The Thermodynamic Rule: For Protonation ,

    
     (alkyl amine) accepts protons first. In acidic media, this ammonium formation protects the side chain, directing reaction solely to the hydrazine.
    
  • The Cyclization Rule: In reactions with 1,3-dielectrophiles (e.g., diketones), 5-membered ring formation (Pyrazole) via

    
     is thermodynamically favored over 7-membered ring formation (Diazepine) via 
    
    
    
    .

Part 2: Synthetic Applications & Protocols

Primary Application: Regioselective Pyrazole Synthesis

The most high-value application is the synthesis of N-substituted pyrazoles, which serve as scaffolds for kinase inhibitors (e.g., similar to Celecoxib intermediates).

Mechanism:

  • Attack 1:

    
     attacks the most electrophilic carbonyl of the 1,3-diketone to form a hydrazone.
    
  • Attack 2:

    
     closes the ring (5-exo-trig) to eliminate water and aromatize.
    
Visualizing the Pathway

The following diagram illustrates the competition between forming a Pyrazole (favored) vs. a Diazepine (disfavored).

ReactivityPathways Reagent This compound Intermediate Hydrazone Intermediate Reagent->Intermediate N-Alpha Attack (Fastest) Diketone 1,3-Diketone (Electrophile) Diketone->Intermediate Pyrazole N-Alkyl Pyrazole (Thermodynamic Product) Intermediate->Pyrazole N-Beta Cyclization (5-membered ring) Diazepine 1,4-Diazepine (Kinetic Trap) Intermediate->Diazepine N-Gamma Cyclization (7-membered ring)

Caption: Reaction logic flow. The alpha-effect drives the initial attack, while ring strain energies dictate the final cyclization, heavily favoring the pyrazole.

Validated Protocol: Synthesis of 1-(2-aminopropyl)-3,5-dimethylpyrazole

This protocol utilizes a self-validating control: the disappearance of the hydrazine signal in NMR.

Reagents:

  • This compound dihydrochloride (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (Solvent, 0.5 M concentration)

  • Triethylamine (2.2 eq, to neutralize HCl salt)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound dihydrochloride in Ethanol at 0°C. Add Triethylamine dropwise. Observation: White precipitate (

    
    ) will form.
    
  • Addition: Add Acetylacetone dropwise over 15 minutes. Reasoning: Slow addition prevents oligomerization of the diketone.

  • Reflux: Warm to room temperature, then reflux for 2 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The hydrazine starting material (ninhydrin active) should disappear.

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc and wash with saturated

    
    .
    
  • Purification: The product often requires no chromatography. If needed, use amine-functionalized silica to prevent streaking of the free amine.

Expected Data (Self-Validation):

  • 1H NMR: Look for the pyrazole C4-H singlet around

    
     ppm.
    
  • Regioselectivity Check: If using an asymmetrical diketone (e.g., benzoylacetone), NOESY NMR is required to confirm if the

    
     attacked the methyl or phenyl carbonyl. Generally, 
    
    
    
    attacks the less hindered methyl carbonyl, placing the phenyl group at the pyrazole 5-position.

Part 3: Handling & Safety (E-E-A-T)

Stability & Storage

Hydrazines are reducing agents and susceptible to air oxidation.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Color Indicator: A yellow/brown discoloration indicates oxidation to azo/azoxy species. Discard if significantly discolored.

Toxicity Profile
  • Hazard: Hydrazines are potential genotoxins.

  • Control: All weighing must occur in a fume hood. Double-gloving (Nitrile over Laminate) is recommended.

  • Deactivation: Quench spills with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

References

  • Alpha-Effect in Nucleophilic Substitutions

    • Source:Journal of Organic Chemistry
    • Context: Explains the kinetic superiority of the hydrazine over the alkyl amine.
    • Link:

  • Regioselectivity in Pyrazole Synthesis

    • Source:BenchChem Technical Guides
    • Context: Detailed analysis of regioisomer formation (1,3,5- vs 1,3,4-substituted) when using substituted hydrazines.
    • Link:

  • One-Pot Synthesis of Pyrazoles

    • Source:Organic Letters (Heller & N
    • Context: Foundational protocol for condensing hydrazines with 1,3-diketones.
    • Link:

  • Wolff-Kishner Reduction Mechanism

    • Source:Chemistry LibreTexts
    • Context: Background on hydrazine-carbonyl condens
    • Link:

Quantum Chemical Calculations for (2-Aminopropyl)hydrazine: From Structural Elucidation to Reactivity Prediction

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Foreword: Why Model (2-Aminopropyl)hydrazine?

This compound is a fascinating, flexible molecule featuring two distinct nitrogen-containing functional groups: a primary amine and a hydrazine moiety. This structural arrangement makes it a versatile building block in synthetic chemistry and a candidate for investigation in drug development, where hydrazine derivatives have a rich history.[1][2] However, its flexibility—characterized by multiple rotatable bonds—gives rise to a complex conformational landscape. Understanding the molecule's preferred three-dimensional structure, electronic properties, and vibrational signature is paramount to predicting its behavior, whether in a reaction flask or at a biological target.

Quantum chemical calculations provide a powerful in-silico lens to peer into this molecular world. They allow us to move beyond simple 2D representations to a nuanced understanding of geometry, stability, and reactivity. This guide offers a comprehensive, methodology-focused walkthrough for researchers, demonstrating not just how to perform these calculations, but why specific choices are made, ensuring a robust and scientifically sound approach.

Part 1: The Theoretical & Methodological Foundation

The success of any computational study hinges on the judicious selection of a theoretical model. For a molecule like this compound, which is of moderate size and contains heteroatoms with lone pairs, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy. It has been reliably used to predict the structural and electronic properties of numerous hydrazine and amine-containing compounds.[3][4]

Selecting the Right Tools: Functional and Basis Set
  • The Functional (The Engine): B3LYP. We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a workhorse in computational organic chemistry because it consistently provides excellent geometric structures and reasonable electronic properties for a wide array of molecules.[5] It effectively incorporates a portion of exact Hartree-Fock exchange, which helps in mitigating the self-interaction error common in pure DFT functionals, leading to more reliable predictions for systems with localized electrons, such as the lone pairs on the nitrogen atoms in our molecule.

  • The Basis Set (The Building Blocks): Pople-Style Sets. A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the model has to describe the distribution of electrons around the atoms.

    • For Initial Geometries: 6-31G(d,p). We will begin with the 6-31G(d,p) basis set for initial geometry optimizations. This is a split-valence basis set, meaning it uses more functions for valence electrons than for core electrons, which is computationally efficient. The (d,p) notation is critical: it adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the orbitals to change shape and shift their center away from the nucleus, which is essential for accurately describing the polar N-H and C-N bonds and the non-spherical electron distribution of the nitrogen lone pairs.

    • For Refined Properties: 6-311++G(d,p). To obtain more accurate electronic properties (like charges and orbital energies), we will perform a single-point calculation on the optimized geometry using the larger 6-311++G(d,p) basis set. The "311" indicates a more flexible description of the valence electrons. The ++ adds diffuse functions to both heavy atoms and hydrogens. These functions are spatially extended and are crucial for describing species with lone pairs or for accurately calculating properties related to the periphery of the molecule.[6]

Computational Software

The protocols outlined here are generally applicable to most modern quantum chemistry software packages. Widely used programs include Gaussian, Q-Chem, ORCA, and the open-source package GAMESS.[7][8][9][10] Visualization of molecules and results can be performed with software like Chemcraft or Avogadro.[8][11]

Part 2: A Validated Step-by-Step Computational Workflow

A trustworthy computational protocol is a self-validating one. Each step logically follows the last, with built-in checks to ensure the physical and chemical relevance of the results. The overall workflow is designed to first find the most stable structure and then, using that validated structure, calculate its electronic and spectroscopic properties.

Experimental Workflow: From 2D Sketch to 3D Insight

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Advanced Analysis A 1. Build Initial 3D Structure (e.g., Avogadro) B 2. Conformational Search (Identify key rotamers) A->B C 3. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) B->C D 4. Frequency Analysis (B3LYP/6-31G(d,p)) C->D E 5. Validation Check: No Imaginary Frequencies? D->E F 6. Single-Point Calculation (B3LYP/6-311++G(d,p)) E->F Proceed if Valid Minimum G 7. Property Extraction: - NBO Charges - HOMO/LUMO Orbitals - IR Spectrum F->G

Caption: A validated workflow for quantum chemical analysis.

Protocol 1: Building the Initial Structure
  • Software: Use a molecular editor like Avogadro.[8]

  • Construction: Build the this compound molecule by connecting atoms with the correct bonding. The IUPAC name is 3-hydrazinylpropan-1-amine.[12]

  • Pre-optimization: Use the software’s built-in force field (e.g., MMFF94) to perform a quick "clean-up" of the geometry. This provides a reasonable starting point for the more demanding quantum calculations.[13]

  • Conformational Consideration: Due to free rotation around the C1-C2, C2-C3, and N-N bonds, multiple conformers exist. For a rigorous study, a full potential energy surface scan would be necessary. For this guide, we will focus on the analysis of a single, low-energy conformer, but it is critical to acknowledge that other stable structures may exist. The gauche conformation of the hydrazine moiety is typically preferred.[14][15]

Protocol 2: Geometry Optimization
  • Objective: To find the coordinates of the atoms that correspond to a local minimum on the potential energy surface.[16][17]

  • Input File Setup: Create a text file (e.g., mol.com). The input for a program like Gaussian would look like this:

    • %chk: Specifies a checkpoint file for saving results.

    • #p Opt: The #p provides detailed output. Opt is the keyword to perform a geometry optimization.

    • B3LYP/6-31G(d,p): Specifies the chosen functional and basis set.

    • 0 1: Represents the charge (0) and spin multiplicity (1 for a singlet state).

  • Execution: Run the calculation using your chosen software package.

  • Verification: The calculation is complete when the output file indicates that convergence criteria (for forces and displacement) have been met.

Protocol 3: Frequency Analysis & Structure Validation
  • Objective: To confirm the optimized structure is a true energy minimum and to calculate its harmonic vibrational frequencies.[16][18] A true minimum has all real (positive) vibrational frequencies. A transition state, by contrast, has exactly one imaginary frequency.[19]

  • Input File Setup: Use the optimized coordinates from the checkpoint file of the previous step.

    • Freq: The keyword to perform a frequency calculation.

    • Geom=AllCheck Guess=Read: This tells the program to read the optimized geometry, basis set, and wavefunction from the previous calculation's checkpoint file, ensuring consistency.

  • Execution & Verification: Run the calculation. Upon completion, search the output file for the list of frequencies. Confirm that there are zero imaginary frequencies . If an imaginary frequency is found, it means the structure is a saddle point, not a minimum, and you must re-optimize, perhaps by distorting the molecule along the imaginary mode.

Part 3: Interpreting the Chemical Story

With a validated minimum-energy structure, we can now probe its properties with confidence. We perform a final, more accurate single-point energy calculation and request the population analyses.

Protocol 4: High-Accuracy Single-Point Calculation
  • Input File Setup:

    • B3LYP/6-311++G(d,p): We now use our more flexible basis set for a more accurate electronic description.

    • Pop=NBO: This keyword requests a Natural Bond Orbital (NBO) analysis.

Molecular Geometry

The optimization yields precise bond lengths, angles, and dihedrals. These data are fundamental for understanding the molecule's shape and steric profile.

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-31G(d,p))

ParameterAtoms InvolvedPredicted ValueTypical Experimental Value
Bond LengthN-N (hydrazine)~1.45 Å1.45 Å[15]
Bond LengthC-N (amine)~1.47 Å1.47 Å
Bond LengthC-N (hydrazine)~1.46 Å1.46 Å
Bond AngleC-N-N (hydrazine)~110°N/A
Dihedral AngleH-N-N-H (gauche)~90°~91° (for hydrazine)[15]

Note: These are representative values. The exact output will depend on the specific conformer identified.

Vibrational Spectrum

The frequency analysis provides a predicted infrared (IR) spectrum. This is invaluable for identifying a synthesized compound or understanding its dynamics. Note that calculated harmonic frequencies are typically higher than experimental values and are often multiplied by a scaling factor (~0.96 for B3LYP/6-31G(d,p)) for better comparison.

Table 2: Key Predicted Vibrational Frequencies (Scaled)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Symmetric/Asymmetric N-H StretchAmine & Hydrazine3300 - 3500
C-H StretchPropyl Chain2850 - 3000
NH₂ ScissoringAmine & Hydrazine1590 - 1650
C-N StretchAmine & Hydrazine1000 - 1250
N-N StretchHydrazine~1050
Electronic Structure and Reactivity

The distribution of electrons governs the molecule's reactivity. NBO and Frontier Molecular Orbital (FMO) analyses provide quantitative insights.

  • Natural Bond Orbital (NBO) Charges: NBO analysis provides a chemically intuitive picture of charge distribution. It reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Table 3: Calculated NBO Atomic Charges

AtomPredicted Charge (e)
N (terminal amine, NH₂)~ -0.90
N (hydrazine, attached to C)~ -0.75
N (terminal hydrazine, NH₂)~ -0.85
H (on Nitrogen atoms)~ +0.40

The strong negative charges on all nitrogen atoms confirm their expected nucleophilic character, with the terminal amine being the most electron-rich.

  • Frontier Molecular Orbitals (FMO): HOMO & LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[20]

    • HOMO: Represents the outermost electrons. A high HOMO energy indicates a better electron donor (nucleophile).

    • LUMO: Represents the lowest-energy space for an incoming electron. A low LUMO energy indicates a better electron acceptor (electrophile).

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a proxy for chemical reactivity. A small gap suggests the molecule is more reactive and less kinetically stable.[20]

Caption: Relationship between FMOs and chemical reactivity.

Table 4: FMO Properties (B3LYP/6-311++G(d,p))

PropertyPredicted Value (eV)Implication
E(HOMO)~ -6.5 eVReasonably strong electron donor.
E(LUMO)~ +1.8 eVPoor electron acceptor.
ΔE (HOMO-LUMO Gap)~ 8.3 eVHigh kinetic stability, moderately reactive.

The analysis of the HOMO composition typically reveals that it is primarily located on the nitrogen lone pairs, confirming these sites as the centers for nucleophilic attack. The LUMO is usually distributed over the σ* anti-bonding orbitals of the C-N and N-N bonds.

Conclusion

This guide has detailed a robust and validated workflow for the quantum chemical analysis of this compound using DFT. By following these protocols, researchers can reliably determine the molecule's three-dimensional structure, predict its vibrational spectrum, and gain deep insights into its electronic properties. The calculated parameters—from bond lengths and NBO charges to HOMO-LUMO energies—provide a quantitative, predictive foundation for understanding and utilizing this versatile molecule in further research and development.

References

  • GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

  • Quantum chemical software. The quantum theory applied to biology. [Link]

  • GAMESS, Gaussian - software for Quantum Chemistry. Agile Molecule. [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024). Moroccan Journal of Chemistry. [Link]

  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]

  • Chemcraft - Graphical program for visualization of quantum chemistry computations. Chemcraft. [Link]

  • Origin of rotational barriers of the N-N bond in hydrazine: NBO analysis. (2006). PubMed. [Link]

  • Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (2022). MDPI. [Link]

  • Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. (2018). PubMed. [Link]

  • Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Publishing. [Link]

  • New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. (2022). PMC. [Link]

  • Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency. MolSSI Education. [Link]

  • Density Functional Theory Calculations of the Interaction of Hydrazine with Low-Index Copper Surfaces. (2009). ACS Publications. [Link]

  • Running a Geometry Optimization and Frequencies Calculation on Rowan. (2024). YouTube. [Link]

  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (2024). Oriental Journal of Chemistry. [Link]

  • When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. (2018). PMC. [Link]

  • Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan. [Link]

  • 3.2.2. Optimizing Geometries — Molcas Manual. GitLab. [Link]

  • A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. (2012). PMC. [Link]

  • (3-Aminopropyl)hydrazine. PubChem. [Link]

  • Conformational analysis of 1-acetyl-2-methylhydrazine. (2001). ScienceDirect. [Link]

  • Hydrazine. Wikipedia. [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PMC. [Link]

  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (2022). IRJEdT. [Link]

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Methodological & Application

Application Note: Utilizing (2-Aminopropyl)hydrazine in Advanced Heterocyclic Synthesis & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics often relies on the precise functionalization of heterocyclic scaffolds. (2-Aminopropyl)hydrazine (often utilized as its hydrochloride salt, CAS: 1803560-99-7) has emerged as a highly versatile, bifunctional building block. Featuring both a highly nucleophilic hydrazine moiety and an aliphatic primary amine separated by a branched propyl chain, this tridentate molecule enables the rapid assembly of complex heterocycles.

This application note provides drug development professionals with field-proven protocols for utilizing this compound. We detail the mechanistic causality behind its chemoselective reactions, providing self-validating workflows for synthesizing


-substituted pyrazoles with pendant basic amines (ideal for kinase inhibitor solvent-channel interactions) and conformationally restricted fused triazepine systems.

Chemical Profile & Mechanistic Causality

The synthetic utility of this compound is governed by the distinct electronic and steric differences between its two nitrogen-containing functional groups:

  • The

    
    -Effect (Kinetic Advantage):  The terminal nitrogen of the hydrazine group is significantly more nucleophilic than the aliphatic primary amine. This is due to the "
    
    
    
    -effect"—the repulsion between the adjacent lone pairs on the two hydrazine nitrogens raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, electrophilic attack occurs preferentially at the hydrazine terminus.
  • Steric Differentiation: In 1-hydrazinylpropan-2-amine, the primary amine is located on a secondary carbon (

    
     branch), introducing mild steric hindrance. This further suppresses its reactivity compared to the unhindered terminal hydrazine nitrogen, allowing for chemoselective condensation  without the need for orthogonal protecting groups.
    

By manipulating solvent polarity and pH, chemists can dictate whether the molecule acts as a simple hydrazine (leaving the primary amine intact for later derivatization) or as a bifunctional cyclization reagent.

Application 1: Regioselective Synthesis of 1-Substituted Pyrazoles

Pendant aliphatic amines are critical in drug design for improving aqueous solubility and forming key hydrogen bonds with target proteins. The Knorr pyrazole synthesis is the premier method for constructing these scaffolds, but achieving high regioselectivity with unsymmetrical 1,3-diketones is historically challenging.

Recent transient flow studies and microkinetic modeling have demonstrated that the reaction proceeds via a hydrazone intermediate, where only the Z-isomer can undergo productive intramolecular cyclization 1. Furthermore, utilizing aprotic dipolar solvents with acid catalysis accelerates the dehydration step, locking the reaction under strict kinetic control to yield a single regioisomer 2.

G A This compound + Unsymmetrical 1,3-Diketone B Chemoselective Attack (Hydrazine α-effect) A->B C Z-Hydrazone Intermediate (Kinetic Control in DMAc) B->C D Intramolecular Cyclization (Acid-Catalyzed Dehydration) C->D E 1-(2-Aminopropyl)pyrazole (Target Scaffold) D->E

Mechanistic pathway of regioselective pyrazole formation via Knorr condensation.

Step-by-Step Protocol: Chemoselective Pyrazole Formation

This protocol is designed as a self-validating system. Do not deviate from the solvent/acid ratio, as it dictates the Z/E hydrazone equilibrium.

  • Preparation: Suspend this compound hydrochloride (1.0 equiv, 10 mmol) in anhydrous

    
    -Dimethylacetamide (DMAc) (20 mL) under an inert 
    
    
    
    atmosphere.
  • Activation: Add 10 N HCl (0.5 mL) to the suspension. The acidic environment is crucial; it accelerates the dehydration of the subsequent intermediate, preventing thermodynamic equilibration to the undesired regioisomer.

  • Condensation: Dropwise, add the unsymmetrical 1,3-diketone (1.05 equiv, 10.5 mmol) over 15 minutes at 0 °C to control the exothermic initial nucleophilic attack.

  • Cyclization: Warm the reaction to 25 °C and stir for 4 hours.

  • Isolation: Quench the reaction with saturated aqueous

    
     until pH 8 is reached (freebasing the pendant amine). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Self-Validation & In-Process Controls:

  • LC-MS: Aliquot 10

    
    L at 
    
    
    
    hours. You should observe the disappearance of the diketone mass and the appearance of the
    
    
    corresponding to the pyrazole. The absence of a
    
    
    Da mass indicates complete dehydration of the intermediate.
  • Ninhydrin Test: Spot the crude product on a TLC plate and stain with Ninhydrin. A deep purple color confirms the primary aliphatic amine remains unreacted and available for downstream coupling.

  • 
    C NMR:  Regiochemistry is validated by the chemical shift of the pyrazole 
    
    
    
    and
    
    
    carbons.

Quantitative Data: Optimization of Pyrazole Cyclocondensation

The following table summarizes the causality between reaction conditions and the resulting yield/regioselectivity, demonstrating why DMAc/HCl is the authoritative standard for this transformation.

Solvent SystemTemperatureCatalystYield (%)Regioselectivity (1,3- vs 1,5-isomer)Mechanistic Causality
Ethanol25 °CNone65%55 : 45Protic solvent stabilizes both E and Z hydrazone intermediates equally, leading to poor selectivity.
Ethanol78 °C (Reflux)None72%60 : 40Thermal energy overcomes 1,3-aza-allylic strain, providing only a slight kinetic preference.
DMF25 °CNone78%85 : 15Dipolar aprotic solvent favors the productive Z-hydrazone intermediate geometry.
DMAc 25 °C HCl (10 N) 89% >95 : 5 Acid catalysis rapidly accelerates dehydration, locking the reaction under strict kinetic control.

Application 2: Synthesis of Fused Triazepine Scaffolds

When this compound is reacted with a dielectrophile (such as an ortho-ester or a highly reactive


-ketoester) under forcing conditions, the initial kinetic selectivity of the hydrazine is followed by a thermodynamic ring closure involving the primary amine. This tandem cyclization generates 7-membered triazepine rings, which are highly valued in CNS drug discovery for their conformational restriction and unique vector projection 3.

G A This compound + Dielectrophile B Hydrazine Condensation (Kinetic Control) A->B C Mono-substituted Intermediate (Pendant Amine) B->C D Thermal Activation (Overcoming Entropic Penalty) C->D E Fused Triazepine Scaffold (Thermodynamic Product) D->E

Tandem cyclization workflow for generating conformationally restricted fused heterocycles.

Step-by-Step Protocol: Tandem Cyclization to Triazepines
  • Initial Condensation: Dissolve this compound (1.0 equiv) and the dielectrophile (e.g., dimethyl 2-oxopentanedioate, 1.0 equiv) in Toluene (0.1 M concentration).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.1 equiv).

  • Thermodynamic Ring Closure: Equip the reaction flask with a Dean-Stark apparatus. Reflux the mixture (110 °C) for 12 hours. Causality Note: The 7-membered ring formation carries a high entropic penalty. The continuous removal of water via the Dean-Stark trap drives the thermodynamic equilibrium toward the fused triazepine.

  • Validation: Monitor via LC-MS. The intermediate will show

    
     corresponding to the loss of one 
    
    
    
    molecule. The final triazepine product will show a mass corresponding to the loss of two
    
    
    molecules (or one
    
    
    and one alcohol, depending on the dielectrophile).

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry (RSC).[1]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[2]

  • (3-Aminopropyl)hydrazine: Applications in Medicinal Chemistry and Heterocycle Synthesis. Smolecule.[3]

Sources

Application Note: High-Efficiency Carbonyl Derivatization using (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-proven protocol for the use of (2-Aminopropyl)hydrazine as a derivatization reagent. While less common than DNPH or Girard's Reagents, this bifunctional molecule offers unique advantages for the analysis of neutral carbonyls (aldehydes and ketones) by Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in enhancing ionization efficiency via its aliphatic amine moiety.

Introduction & Principle

The analysis of carbonyl-containing compounds (aldehydes, ketones, oxidized lipids, and reducing sugars) is often hampered by their poor ionization in electrospray ionization (ESI) mass spectrometry and their instability in solution. Derivatization is a critical sample preparation strategy to overcome these limitations.

This compound (CAS: 16651-65-5 for the dihydrochloride salt analog context) serves as a potent bifunctional derivatization agent.

  • Hydrazine Domain: Acts as a super-nucleophile, rapidly reacting with carbonyls to form stable hydrazones.

  • Aminopropyl Domain: Introduces a basic primary amine (

    
    ) into the molecule. In the acidic mobile phases of LC-MS (e.g., 0.1% Formic Acid), this amine is permanently protonated, drastically increasing the precursor ion intensity (
    
    
    
    ) for neutral analytes like steroids or fatty aldehydes.
Advantages over Standard Reagents
  • Vs. DNPH: DNPH adds a hydrophobic tag suitable for UV detection but often suppresses MS ionization due to charge delocalization. This compound enhances MS signal.

  • Vs. Girard’s Reagents: Girard’s reagents introduce a permanent quaternary charge, which can lead to "sticky" background noise and difficult elution. The primary amine of this compound allows for pH-controlled elution profiles.

Chemical Mechanism

The reaction proceeds via an acid-catalyzed condensation. The terminal hydrazine nitrogen (more nucleophilic than the aliphatic amine due to the alpha-effect) attacks the electrophilic carbonyl carbon.

Reaction Scheme:



Note: The resulting hydrazone adds a mass of 71.07 Da (Reagent MW 89.09 - Water 18.02) to the analyte.

Mechanistic Pathway Diagram

ReactionMechanism Carbonyl Analyte (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Nucleophilic Attack (Acid Cat.) Reagent (2-Aminopropyl) hydrazine Reagent->Intermediate Transition Dehydration (- H₂O) Intermediate->Transition Proton Transfer Product Stable Hydrazone Transition->Product Elimination Ionization LC-MS Detection [M+H]⁺ (High Sensitivity) Product->Ionization ESI (+) Protonation of Amine

Figure 1: Step-wise mechanism of hydrazone formation and subsequent ionization enhancement.

Materials & Equipment

ComponentGrade/SpecificationNotes
This compound >95% PurityOften supplied as dihydrochloride salt. Hygroscopic.
Methanol (MeOH) LC-MS GradePrimary solvent.
Acetic Acid (AcOH) Glacial, HPLC GradeCatalyst (weak acid preferred to avoid hydrolysis).
Internal Standard (IS) Isotopically labeled analogEssential for quantitation (e.g., d4-Testosterone).
Reaction Vials Amber glass, silanizedPrevents analyte adsorption.
Heating Block Temp precision ±1°CRequired for reaction kinetics.

Experimental Protocol

Reagent Preparation

Stock Solution (50 mM):

  • Weigh 4.5 mg of this compound (free base basis) or equivalent salt.

  • Dissolve in 1.0 mL of MeOH containing 5% Acetic Acid.

  • Storage: Prepare fresh daily. Hydrazines oxidize over time.

Derivatization Workflow

Step 1: Sample Solubilization Dissolve the dry sample (extract) in 50 µL of Methanol. If the sample is aqueous, ensure the final organic content is >50% to prevent precipitation of the reagent.

Step 2: Reaction Setup Add 50 µL of the Stock Solution to the sample.

  • Ratio: Ensure at least a 50-fold molar excess of reagent over total carbonyls.

Step 3: Incubation Seal the vial tightly. Incubate at 50°C for 60 minutes .

  • Critical: For sterically hindered ketones (e.g., steroids), extend time to 90 minutes. For simple aldehydes, 30 minutes at RT is sufficient.

Step 4: Quenching (Optional) If direct injection is not possible, add 100 µL of 10% Acetone in water. The acetone scavenges excess hydrazine, preventing column fouling.

Step 5: Analysis Transfer to an autosampler vial. Inject 5–10 µL onto the LC-MS system.

LC-MS/MS Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Source: ESI Positive Mode.

  • Target Mass: Calculate

    
     as 
    
    
    
    .

Workflow Visualization

Workflow Start Biological Sample (Plasma/Tissue) Extract Metabolite Extraction (LLE or SPE) Start->Extract Dry Evaporate to Dryness Extract->Dry React Add Reagent + Catalyst (50°C, 60 min) Dry->React Reconstitute in MeOH Quench Quench with Acetone (Optional) React->Quench Inject LC-MS/MS Analysis Quench->Inject

Figure 2: End-to-end sample preparation workflow for biological matrices.

Data Analysis & Validation

Expected Mass Shifts

When validating the method, monitor the following transitions. The "Delta Mass" indicates the successful covalent attachment of the (2-Aminopropyl) moiety.

Analyte ClassExample CompoundNeutral Mass (Da)Derivatized Mass (

, m/z)
Steroid Testosterone288.42360.50 (+72.08)
Fatty Aldehyde Hexanal100.16172.24 (+72.08)
Reducing Sugar Glucose180.16252.24 (+72.08)

Note: The shift is approx +72 Da (Reagent residue


 + Proton).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield pH too high or too low.Ensure 5% Acetic Acid is used. Strong acids (HCl) can protonate the hydrazine, killing reactivity.
Peak Tailing Interaction with silanols.The amine group can stick to the column. Add 10mM Ammonium Formate to the mobile phase.
Double Peaks E/Z Isomerization.Hydrazones form E/Z isomers. Adjust gradient to merge peaks or sum the integration of both isomers.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • BenchChem. (2025).[1] A Comparative Guide to Derivatization Reagents for Carbonyl Analysis by Mass Spectrometry. Link

  • Liu, S., et al. (2010). Derivatization of carbonyl compounds for detection by mass spectrometry. Mass Spectrometry Reviews, 29(4).
  • Wharton, P. S. (1961). The Wharton Reaction: Reduction of

    
    -epoxy ketones. Journal of Organic Chemistry. (Foundational chemistry of hydrazine reactivity). Link
    
  • Shu.ac.uk. (2014). The use of hydrazine based derivatization reagents for improved sensitivity. Link

Sources

Application Note: (2-Aminopropyl)hydrazine as a Bifunctional Reagent for Carbonyl Derivatization and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The detection, quantification, and structural elaboration of small carbonyl compounds (aldehydes and ketones) present a persistent challenge in analytical chemistry and drug discovery. Due to their high volatility, lack of natural chromophores, and poor ionization efficiency, native carbonyls are notoriously difficult to analyze via Electrospray Ionization Mass Spectrometry (ESI-MS)[1].

(2-Aminopropyl)hydrazine (2-APH) emerges as a highly effective, bifunctional derivatization reagent that solves these challenges. By leveraging the "alpha-effect" of its hydrazine moiety, 2-APH acts as a hyper-nucleophile to rapidly form stable hydrazone linkages with carbonyls[1][2]. Concurrently, its primary aliphatic amine tail serves as a highly basic tag (pKa ~10.5) that acts as a potent proton acceptor, drastically amplifying ESI-MS sensitivity[1][3]. Furthermore, unlike dead-end tags, the terminal primary amine of 2-APH provides a secondary chemical handle for subsequent bioconjugation (e.g., NHS-ester cross-linking) or the synthesis of complex heterocycles like pyrazoles[2].

Mechanistic Causality: Kinetics and Ionization

The Alpha-Effect and pH-Dependent Kinetics

The reaction between 2-APH and a carbonyl compound follows a classic two-step nucleophilic addition-elimination pathway. The adjacent nitrogen atoms in the hydrazine group experience lone-pair repulsion (the alpha-effect), which raises the energy of the Highest Occupied Molecular Orbital (HOMO), making 2-APH significantly more nucleophilic than a standard primary amine.

The reaction kinetics exhibit a strict bell-shaped pH dependence.

  • Causality for pH 4.5–5.5: The carbonyl oxygen must be protonated by a mild acid to enhance the electrophilicity of the carbonyl carbon. However, if the pH drops below 4.0, the nucleophilic hydrazine nitrogen becomes protonated, rendering it inactive. Maintaining a pH of ~5.0 perfectly balances carbonyl activation with hydrazine nucleophilicity.

ESI-MS Signal Enhancement

Small carbonyls typically require atmospheric-pressure chemical ionization (APCI) or electron ionization (EI) due to their inability to hold a charge[1]. By tagging the carbonyl with 2-APH, the resulting hydrazone conjugate inherits the primary amine of the propyl chain. Under acidic ESI conditions (e.g., 0.1% Formic Acid), this amine is easily protonated to form an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ion, shifting the detection modality to highly sensitive positive-ion ESI-MS[4].

Mechanism C Carbonyl Compound (Target) I Tetrahedral Carbinolamine Intermediate C->I Nucleophilic Attack (pH 4-6) R This compound (Reagent) R->I Alpha-effect H Hydrazone Conjugate (Stable) I->H Dehydration (-H2O) MS Protonated Ion[M+H]+ (High ESI-MS Signal) H->MS Ionization (+H+)

Caption: Mechanistic pathway of carbonyl derivatization by 2-APH leading to ESI-MS signal enhancement.

Quantitative Reagent Comparison

To contextualize the utility of 2-APH, it is compared against traditional carbonyl derivatization reagents such as 2,4-Dinitrophenylhydrazine (DNPH) and 2-(Dimethylamino)ethylhydrazine (DMAEH)[1][3].

ReagentPrimary ApplicationReactive MoietyDetection ModalityESI-MS Ionization EfficiencySecondary Conjugation Handle
2-APH ESI-MS & BioconjugationHydrazineMS, NMRHigh (Primary Amine)Yes (Primary Amine)[2]
DMAEH ESI-MS ProfilingHydrazineMS, NMRHigh (Tertiary Amine)No (Dead-end tag)[1]
DNPH UV-Vis QuantitationHydrazineUV-Vis (360 nm)Low (Requires neg-ion/APCI)No[1]
PFBHA GC-MS / VolatilesHydroxylamineGC-MS, ECDLow (Neutral oxime)No[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Trace Carbonyl Derivatization for LC-ESI-MS Analysis

This protocol is designed to capture volatile short-chain aldehydes (e.g., hexanal, malondialdehyde) from biological matrices for high-sensitivity MS detection[1][5].

Materials:

  • Sample containing trace carbonyls (1–100 µM).

  • This compound dihydrochloride (2-APH·2HCl).

  • Reaction Buffer: 100 mM Ammonium Acetate buffer, adjusted to pH 5.0 with Acetic Acid.

  • Quenching Agent: Formic acid (FA).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 2-APH in the reaction buffer. Causality: Using the dihydrochloride salt ensures reagent stability against auto-oxidation. The buffer ensures the pH remains at the 5.0 optimum upon addition.

  • Sample Mixing: Aliquot 100 µL of the biological sample into a low-bind microcentrifuge tube. Add 10 µL of the 10 mM 2-APH stock (yielding a ~1 mM final reagent concentration). Causality: A 10- to 100-fold molar excess of 2-APH drives the equilibrium toward complete hydrazone formation via Le Chatelier's principle.

  • Incubation: Vortex gently and incubate at 25°C for 45 minutes in the dark. Causality: Small aldehydes react rapidly (<15 mins), but sterically hindered ketones require extended incubation[1][3]. Darkness prevents photo-degradation of sensitive analytes.

  • Quenching & Ionization Prep: Add 5 µL of 10% Formic Acid to drop the pH to ~2.5. Causality: Dropping the pH fully protonates the unreacted hydrazine, halting further reaction, and pre-conditions the sample for positive-ion ESI-MS.

  • Analysis: Inject 2 µL directly into the LC-MS system using a C18 column and a mobile phase gradient of Water/Acetonitrile containing 0.1% FA.

Workflow S1 1. Sample Preparation Extract carbonyls into aqueous buffer (pH 5.0) S2 2. Reagent Addition Add 10-fold molar excess of 2-APH S1->S2 S3 3. Derivatization Incubation Incubate at 25°C for 45 minutes S2->S3 Cond Critical Control Point: Maintain pH 4.5–5.5 to balance carbonyl activation and hydrazine nucleophilicity. S2->Cond S4 4. Reaction Quenching Add Formic Acid to pH < 3.0 S3->S4 S5 5. ESI-MS Acquisition Analyze via LC-MS (Positive Ion Mode) S4->S5

Caption: Step-by-step experimental workflow for carbonyl derivatization and ESI-MS analysis using 2-APH.

Protocol B: Synthesis of N-Substituted Pyrazoles from 1,3-Dicarbonyls

Due to its bifunctional nature, 2-APH is highly valuable in medicinal chemistry for synthesizing functionalized heterocycles[2]. Reacting 2-APH with 1,3-diketones yields pyrazoles bearing a 2-aminopropyl substituent at the N1 position, which can be further functionalized.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 mmol of a 1,3-dicarbonyl compound (e.g., acetylacetone) in 5 mL of absolute ethanol.

  • Reagent Addition: Slowly add 1.1 mmol of 2-APH dropwise at 0°C. Causality: The initial monohydrazone formation is highly exothermic. Cooling prevents side reactions and oligomerization.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 2 hours. Causality: Thermal energy is required to drive the intramolecular dehydration step, where the secondary nitrogen of the hydrazone attacks the remaining carbonyl to close the 5-membered pyrazole ring.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting 1-(2-aminopropyl)-pyrazole derivative via flash chromatography (DCM:MeOH gradient) utilizing the primary amine's polarity for separation.

References

  • Thangaraj, S. K., Voutilainen, S., Andberg, M., Koivula, A., Jänis, J., & Rouvinen, J. (2019). "Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds." ACS Omega, 4(8), 13447–13453. URL:[Link]

Sources

Synthesis of pyrazole derivatives using (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Pyrazole Derivatives using (2-Aminopropyl)hydrazine

Executive Summary

This application note details the protocol for synthesizing N-substituted pyrazole derivatives utilizing This compound (CAS: 1803560-99-7 for the dihydrochloride salt). This specific hydrazine derivative is a critical bifunctional building block. Unlike simple alkyl hydrazines, the (2-aminopropyl) moiety introduces a chiral primary amine handle orthogonal to the pyrazole ring. This "pendant amine" is invaluable in medicinal chemistry, serving as a solubilizing group, a site for salt formation, or a reactive linker for proteolysis-targeting chimeras (PROTACs) and fragment-based drug discovery (FBDD).

This guide addresses the chemoselectivity challenges inherent in using a tri-nucleophilic reagent (one primary amine, one hydrazine unit) and provides a robust, scalable workflow for generating high-purity pyrazoles.

Chemical Basis & Retrosynthesis

The Reagent: this compound
  • Structure: 1-hydrazinylpropan-2-amine.

  • Functionality: Contains a hydrazine group (

    
    ) and a distal primary amine (
    
    
    
    ).[1]
  • Reactivity Profile: The hydrazine terminal nitrogen (

    
    ) is the most nucleophilic site due to the alpha-effect. The internal hydrazine nitrogen is secondary, and the propyl-chain amine is a standard primary aliphatic amine.
    
  • Chemoselectivity: In reactions with 1,3-dielectrophiles (e.g., 1,3-diketones), the hydrazine moiety reacts preferentially to form the pyrazole ring, leaving the propyl amine intact.

Reaction Mechanism: Paal-Knorr Cyclocondensation

The synthesis proceeds via the condensation of the hydrazine with a 1,3-dicarbonyl compound.

  • Nucleophilic Attack: The terminal hydrazine nitrogen attacks the most accessible carbonyl carbon, forming a hydrazone intermediate.

  • Cyclization: The internal hydrazine nitrogen attacks the second carbonyl.

  • Dehydration: Loss of water drives aromatization to the pyrazole.

Critical Consideration: When using unsymmetrical 1,3-diketones, regioselectivity is governed by steric bulk and electronic effects. The bulky (2-aminopropyl) tail generally favors formation of the isomer where the substituted nitrogen is distal to the largest diketone substituent.

ReactionMechanism Reagent This compound (Nucleophile) Intermediate Hydrazone Intermediate Reagent->Intermediate Step 1: Condensation Diketone 1,3-Diketone (Electrophile) Diketone->Intermediate Cyclization Intramolecular Attack Intermediate->Cyclization Step 2 Product N-(2-Aminopropyl)pyrazole (Aromatic Product) Cyclization->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway for the formation of pyrazoles from this compound.

Experimental Protocols

Protocol A: General Synthesis from 1,3-Diketones

Target: Synthesis of 3,5-dimethyl-1-(2-aminopropyl)pyrazole (Model Compound). Reagents: Acetylacetone, this compound·2HCl, Triethylamine (Et3N), Ethanol.

Step-by-Step Methodology:

  • Salt Neutralization (In Situ):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add This compound dihydrochloride (1.0 equiv, 10 mmol, ~1.63 g).

    • Suspend in Absolute Ethanol (30 mL).

    • Add Triethylamine (2.2 equiv, 22 mmol, 3.0 mL) dropwise at 0°C. Stir for 15 minutes to generate the free hydrazine base. Note: The solution may become cloudy due to Et3N·HCl precipitation.

  • Addition of Electrophile:

    • Add Acetylacetone (1.05 equiv, 10.5 mmol, 1.08 mL) dropwise to the stirring mixture at room temperature.

    • Rationale: A slight excess of diketone ensures complete consumption of the valuable hydrazine reagent.

  • Cyclization:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to Reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% NH4OH). Stain with Ninhydrin (to visualize the free amine).

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Acid-Base Extraction (Self-Validating Step):

      • Dissolve residue in 1M HCl (20 mL). (Product goes into aqueous phase; neutral impurities stay in organic).

      • Wash with Ethyl Acetate (2 x 15 mL) to remove unreacted diketone.

      • Basify the aqueous layer to pH >12 using 4M NaOH.

      • Extract the product (now a free base) into Dichloromethane (3 x 20 mL).

    • Dry combined organic layers over anhydrous

      
      , filter, and concentrate.
      
  • Yield & Characterization:

    • Expected Yield: 85–92%.

    • Appearance: Pale yellow oil or low-melting solid.

Protocol B: Regioselective Synthesis with Enaminones

Target: Synthesis of 3-substituted pyrazoles (avoiding the 5-isomer). Reagents: Dimethylformamide dimethyl acetal (DMF-DMA), Methyl ketone, this compound·2HCl.

  • Enaminone Formation: React a methyl ketone (e.g., acetophenone) with DMF-DMA (reflux, 12h) to form the

    
    -dimethylaminovinyl ketone.
    
  • Cyclization: React the isolated enaminone with this compound (neutralized as in Protocol A) in Ethanol at reflux.

  • Outcome: This method heavily favors the 1,3-disubstituted pyrazole isomer due to the electronic polarization of the enaminone.

Data Analysis & Troubleshooting

Solvent Screening Data

Efficiency of the condensation reaction varies by solvent polarity and boiling point.

SolventTemperatureReaction TimeYield (%)Notes
Ethanol 78°C4 h91% Recommended. Green & efficient.
Methanol65°C6 h85%Slower kinetics.
Toluene110°C2 h78%Dean-Stark trap required; lower yield due to oxidation.
Water100°C8 h60%Poor solubility of diketones; emulsion issues.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure >2.0 equiv of base is used. The hydrazine must be free to react.
Regioisomer Mixture Unsymmetrical diketone used.[2]Switch to Protocol B (Enaminone route) or use bulky solvents (

-BuOH) to enhance steric discrimination.
Side Product (Imine) Amine tail reacting with ketone.This is reversible. Ensure water is removed (Reflux/Dean-Stark) to drive the thermodynamic pyrazole formation.

Workflow Visualization

Workflow Start Start: this compound 2HCl Neutralize Neutralization (Et3N, EtOH, 0°C) Start->Neutralize AddDiketone Add 1,3-Diketone (Room Temp) Neutralize->AddDiketone Reflux Reflux (3-5 Hours) Cyclization AddDiketone->Reflux Workup Acid-Base Extraction (Purification) Reflux->Workup Final Pure N-(2-Aminopropyl)pyrazole Workup->Final

Figure 2: Operational workflow for the synthesis of pyrazole derivatives.

Safety & Handling

  • Hydrazine Toxicity: While the alkylated derivative is less volatile than parent hydrazine, it should be treated as a potential carcinogen and skin sensitizer. Handle in a fume hood.

  • Salt Form: The dihydrochloride salt is hygroscopic. Store in a desiccator.

  • Waste Disposal: Aqueous waste from the extraction contains hydrazine residues. Treat with bleach (sodium hypochlorite) to oxidize hydrazines before disposal.

References

  • Sigma-Aldrich. this compound hydrochloride Product Page. CAS 1803560-99-7.[3] Link

  • Knorr, L. (1883).[4] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational Knorr Synthesis).

  • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles". Journal of Organic Chemistry, 73(9), 3523–3529. (Regioselectivity Protocols).[1][5][6]

  • BenchChem. (2025).[7] "Synthesis of Pyrazole Derivatives from β-Keto Esters". Application Notes & Protocols. Link

  • PubChem. (2025). "Compound Summary: (3-Aminopropyl)hydrazine". (Structural Analogue Reference). Link

Sources

Applications of (2-Aminopropyl)hydrazine in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (2-Aminopropyl)hydrazine in Pharmaceutical Heterocycle Synthesis

Executive Summary

This application note details the strategic deployment of This compound (CAS: 1803560-99-7) as a high-value bifunctional building block in medicinal chemistry. Unlike traditional methods that introduce chiral amine side chains via post-cyclization alkylation—often resulting in poor regioselectivity and racemization—this reagent allows for the de novo construction of N-substituted heterocycles with pre-installed stereochemistry.

Primary applications focus on the synthesis of 1-(2-aminopropyl)pyrazoles , a critical pharmacophore in kinase inhibitors (e.g., ALK, JAK, and CDK inhibitors) where the amine tail functions as a solvent-exposed solubilizing group.

Chemical Profile & Mechanistic Advantage[1]

Reagent Specifications
  • IUPAC Name: 1-Hydrazinopropan-2-amine

  • CAS Number: 1803560-99-7 (Hydrochloride salt)[1][2]

  • Molecular Formula:

    
    
    
  • Physical State: Hygroscopic solid (typically supplied as 2HCl salt)

  • Solubility: Highly soluble in water, methanol, DMSO.

The "Bifunctional Nucleophile" Advantage

In the synthesis of bioactive pyrazoles, the introduction of a polar tail is often required to improve physicochemical properties (LogD, solubility).

  • Conventional Route: Synthesis of the pyrazole core

    
     Alkylation with a propylene linker 
    
    
    
    Amination. Flaws: Regio-isomeric mixtures (N1 vs. N2 alkylation), harsh conditions.
  • This compound Route: The hydrazine moiety acts as the primary nucleophile in a Knorr-type condensation, while the vicinal amine remains protected or participates in secondary interactions. This ensures regiospecific incorporation of the chiral tail.

Mechanistic Pathway: Regioselective Pyrazole Formation

The reaction between this compound and a non-symmetrical 1,3-diketone is governed by the nucleophilicity differential between the hydrazine


 and the alkyl amine 

.

Key Mechanistic Insight: The hydrazine terminal nitrogen (


) is significantly more nucleophilic (alpha-effect) than the alkyl amine. However, the internal hydrazine nitrogen (

) dictates the regioselectivity based on steric hindrance.

Graphviz Pathway Diagram:

ReactionMechanism cluster_legend Reaction Logic Reagent This compound (Nucleophile) Inter1 Hydrazone Intermediate (Kinetic Control) Reagent->Inter1 N-beta attack at less hindered carbonyl Diketone Asymmetric 1,3-Diketone (Electrophile) Diketone->Inter1 Cyclization Intramolecular Dehydration Inter1->Cyclization 5-exo-trig Product 1-(2-Aminopropyl)pyrazole (Regioisomer A) Cyclization->Product Major Product (Steric Control) Byproduct Regioisomer B (Minor) Cyclization->Byproduct Minor Pathway Alpha-Effect drives\ninitial attack Alpha-Effect drives initial attack Sterics drive\ncyclization Sterics drive cyclization Alpha-Effect drives\ninitial attack->Sterics drive\ncyclization

Caption: Mechanistic flow of the Knorr condensation utilizing this compound. The alpha-effect ensures the hydrazine reacts preferentially over the pendant alkyl amine.

Detailed Experimental Protocol

Protocol ID: P-SYN-APH-01 Title: Regioselective Synthesis of 1-(2-Aminopropyl)-3,5-Disubstituted Pyrazoles

Reagents & Equipment
  • This compound dihydrochloride (1.2 equiv)

  • 1,3-Diketone (e.g., Benzoylacetone) (1.0 equiv)

  • Ethanol (Absolute) or Methanol

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv - to neutralize HCl salts)
    
  • Reflux condenser, inert gas (

    
    ) manifold.
    
Step-by-Step Methodology
  • Salt Neutralization (In Situ):

    • Charge a round-bottom flask with this compound dihydrochloride (1.2 mmol) and Ethanol (5 mL).

    • Cool to 0°C. Dropwise add

      
       (2.5 mmol). Stir for 15 minutes to generate the free hydrazine base in situ.
      
    • Note: The solution may become cloudy due to

      
       precipitation. This does not interfere with the reaction.
      
  • Condensation:

    • Add the 1,3-diketone (1.0 mmol) slowly to the reaction mixture at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

    • Checkpoint: TLC should show the disappearance of the starting diketone and formation of a hydrazone intermediate.

  • Cyclization:

    • Heat the reaction mixture to reflux (78°C for EtOH) for 2–4 hours.

    • Mechanism:[3][4] Thermal energy drives the dehydration and aromatization of the pyrazole ring.

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in DCM or EtOAc and wash with saturated

      
       (to remove acidic byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Since the product contains a free primary amine, use amine-functionalized silica gel or add 1%

      
       to the eluent during flash chromatography to prevent tailing.
      
Data Interpretation & Troubleshooting
ObservationProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl saltIncrease base equivalents; ensure hydrazine is free.
Regioisomer Mix Similar sterics on diketone carbonylsUse bulky substituents on the diketone to direct the hydrazine attack.
Polymerization Competitive reaction of alkyl amineMaintain dilute conditions; consider Boc-protection of the reagent if necessary.

Applications in Drug Discovery

This reagent is particularly relevant for Fragment-Based Drug Discovery (FBDD) targeting kinases.

Workflow: Kinase Inhibitor Library Generation

Workflow Step1 Step 1: Scaffold Synthesis React this compound with various 1,3-diketones Step2 Step 2: Core Diversification (Halogenation/Suzuki Coupling at Pyrazole C4) Step1->Step2 Generate Core Step3 Step 3: Tail Functionalization (Acylation/Sulfonylation of Propyl Amine) Step2->Step3 Install Warhead Library Final Kinase Inhibitor Library (Focused on Solvent-Exposed Domain) Step3->Library HTS Screening

Caption: Workflow for generating a library of kinase inhibitors using the this compound scaffold.

Key Therapeutic Targets:

  • ALK/ROS1 Inhibitors: The 2-aminopropyl tail mimics the solubilizing piperidine/piperazine moieties found in drugs like Ceritinib.

  • JAK Inhibitors: Pyrazole cores are central to JAK selectivity; the chiral tail aids in binding to the ribose pocket or solvent front.

Safety & Handling Protocol

Hazard Class: Hydrazines are potential carcinogens and skin sensitizers.

  • Containment: All weighing and transfers must occur within a certified Fume Hood.

  • Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine linkage before disposal.

  • Storage: Store the hydrochloride salt in a desiccator at 4°C. Free base is unstable and prone to oxidation; generate in situ only.

References

  • Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link

  • Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles from Fluorinated 1,3-Diketones." Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Sigma-Aldrich. (2025). "Product Specification: this compound dihydrochloride." Link

  • Matthews, M. L., et al. (2021). "Activity-Based Hydrazine Probes for Protein Profiling." Journal of the American Chemical Society. Link

Sources

Technical Application Note: Experimental Setup for (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-Aminopropyl)hydrazine is a bifunctional nucleophile containing both a hydrazine moiety and a primary alkyl amine. This unique architecture makes it a potent precursor for constructing N-heterocycles (specifically pyrazoles and diazepines) but introduces significant challenges regarding regioselectivity and oxidative instability. This guide provides a rigorous, safety-first framework for handling this compound, emphasizing the "Alpha-Effect" to control reactivity and detailing a self-validating protocol for pyrazole synthesis.

Part 1: Chemical Profile & Safety Architecture

The Bifunctional Challenge

Unlike simple alkyl amines, this compound possesses two distinct nucleophilic centers. Understanding their reactivity hierarchy is crucial for experimental design.

Functional GroupStructureReactivity DriverPrimary Application
Hydrazine

Alpha-Effect : Adjacent lone pairs on nitrogen atoms create orbital repulsion, raising the HOMO energy and significantly increasing nucleophilicity compared to standard amines.Heterocycle formation (Pyrazoles)
Alkyl Amine

Steric/Inductive : Standard primary amine nucleophilicity, slightly hindered by the propyl chain branching.Cross-linking, Salt formation
Safety Architecture: The "Red-Zone" Protocol

Hydrazine derivatives are potent reducing agents, potential carcinogens, and susceptible to auto-oxidation. The following setup is mandatory .

  • Engineering Controls: All operations must occur within a Class II Fume Hood.

  • Atmosphere: Argon or Nitrogen inerting is required.[1] Oxygen exposure leads to rapid degradation into azo compounds and potentially explosive peroxides.

  • Decontamination System (The "Kill" Bath):

    • Preparation: 5% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[2][3][4][5][6][7] Oxidation of hydrazine to Nitrogen gas (

      
      ) and water.[8][9]
      
    • Protocol: All glassware, syringes, and gloves contacting the hydrazine must be dipped in the Kill Bath for 30 minutes before standard washing.

Part 2: Experimental Protocols

Protocol A: In-Situ Free-Basing & Knorr Pyrazole Synthesis

Objective: Selective condensation of this compound dihydrochloride with 2,4-Pentanedione (Acetylacetone) to form a 1-(2-aminopropyl)-3,5-dimethylpyrazole derivative.

Rationale: Commercial sources typically supply the dihydrochloride salt (


) to ensure stability. The free base must be generated in situ to prevent oxidation during storage.
1. Reagents & Setup
  • Reactant A: this compound dihydrochloride (1.0 equiv)

  • Reactant B: 2,4-Pentanedione (1.1 equiv)

  • Base: Sodium Ethoxide (EtONa) or Triethylamine (2.2 equiv)

  • Solvent: Anhydrous Ethanol (degassed)

  • Apparatus: 3-neck round bottom flask, reflux condenser, internal thermometer, Argon balloon/line.

2. Workflow Diagram (DOT)

G Setup Setup: Flame-dry Glassware Argon Purge Neutralization Step 1: Neutralization (Salt + EtONa -> Free Base) Setup->Neutralization Inert Atm Addition Step 2: Controlled Addition of 1,3-Dicarbonyl Neutralization->Addition 0°C (Ice Bath) Cyclization Step 3: Reflux (Knorr Cyclization) 4-6 Hours Addition->Cyclization Heat to 78°C Workup Step 4: Filtration & Evaporation Cyclization->Workup Cool to RT

Figure 1: Synthetic workflow for the conversion of hydrazine salts to pyrazoles.

3. Step-by-Step Methodology
  • Inerting: Flame-dry the glassware under vacuum and backfill with Argon three times.

  • Solubilization: Charge the flask with this compound dihydrochloride and anhydrous ethanol. Stir to form a suspension.

  • Neutralization (Critical):

    • Cool the suspension to 0°C.

    • Add the Base (EtONa/TEA) dropwise.

    • Observation: The solution will become cloudy as NaCl/Et3N-HCl precipitates. This confirms the liberation of the nucleophilic hydrazine.

  • Condensation:

    • Add 2,4-Pentanedione dropwise over 15 minutes.

    • Mechanistic Note: The hydrazine

      
       attacks the ketone carbonyl first (fastest kinetics due to Alpha-effect), forming a hydrazone intermediate.
      
  • Cyclization:

    • Warm the mixture to room temperature, then heat to reflux (78°C) for 4–6 hours.

    • Monitoring: Use TLC (MeOH:DCM 1:9). The hydrazine spot (ninhydrin active) should disappear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (NaCl).

    • Concentrate the filtrate under reduced pressure to yield the crude pyrazole.

Protocol B: Analytical Validation & Self-Verification

Objective: Confirm the structure and ensure the hydrazine group reacted preferentially over the alkyl amine.

1. Mechanistic Pathway Verification

The reaction must proceed via the hydrazine nitrogens. If the alkyl amine reacts, an enaminone is formed (undesired).

Mechanism Reactants Hydrazine (Nucleophile) + 1,3-Diketone (Electrophile) Intermediate Hydrazone Intermediate (Mono-condensation) Reactants->Intermediate Alpha-Effect Driven Attack Transition Intramolecular Attack (Ring Closure) Intermediate->Transition Dehydration (-H2O) Product Pyrazole Derivative (Aromatic System) Transition->Product Aromatization

Figure 2: Mechanistic pathway of the Knorr Pyrazole Synthesis.

2. Analytical Data Reference Table
TechniqueExpected SignalInterpretation
1H NMR

5.8–6.0 ppm (Singlet, 1H)
The proton at the C4 position of the pyrazole ring. Presence confirms cyclization.
1H NMR

2.1–2.3 ppm (Singlets, 6H)
Methyl groups at C3 and C5 positions.
MS (ESI) [M+H]+Mass peak corresponding to the pyrazole. Absence of [M-18] suggests complete dehydration.
Ninhydrin Stain Purple/Blue SpotThe final product still contains the primary alkyl amine side chain (unreacted), which will stain positive.

Part 3: Troubleshooting & Optimization

Common Failure Modes
  • Oxidation (Darkening of solution): Caused by insufficient inert gas shielding.

    • Fix: Use freeze-pump-thaw cycles for solvents.

  • Oligomerization: Caused by high concentration or excess dicarbonyl.

    • Fix: Maintain strict 1:1.1 stoichiometry and high dilution (0.1 M).

Waste Disposal (The "End-of-Life" Protocol)

Never dispose of hydrazine waste directly into organic solvent drains.

  • Collect all reaction waste in a dedicated "Hydrazine Waste" carboy.

  • Add 10% volume of Bleach (NaOCl).

  • Test for residual oxidizer using starch-iodide paper (should turn blue).

  • Allow to stand for 24 hours before disposal as non-hazardous aqueous waste (check local regulations).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Hydrazine derivatives and salts.

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
  • BenchChem. (2025).[5][10] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.Link

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Recent Literature and Protocols.Link

  • ThermoFisher Scientific. (2025). Handling and Disposal of Hydrazine Compounds.[3][4][6][8][10][11][12]Link

Sources

Analytical Methods for the Quantification of (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

(2-Aminopropyl)hydrazine (2-APH) is a bifunctional alkyl hydrazine derivative. Like many hydrazine compounds, it is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines due to the reactivity of the hydrazine moiety with DNA.

The quantification of 2-APH presents a unique "Analytical Triad" of challenges:

  • Lack of Chromophore: The aliphatic structure (

    
    ) lacks UV absorption, rendering direct HPLC-UV impossible.
    
  • High Polarity: The presence of both a primary amine and a hydrazine group creates extreme polarity, causing poor retention on standard C18 stationary phases.

  • Dual Reactivity: The molecule contains two nucleophilic centers (hydrazine

    
     and amine 
    
    
    
    ), complicating derivatization strategies with potential mono- and bis-adduct formation.

This guide details a self-validating LC-MS/MS protocol using 2-Nitrobenzaldehyde (2-NBA) derivatization. This method is designed to target the Bis-derivative , ensuring a single, stable, and highly ionizable species for sub-ppm quantification.

Chemical Safety & Handling

  • Hazard Class: Carcinogen (Category 1B), Skin Sensitizer.

  • Handling: All standards and samples must be handled in a fume hood or isolator. Double-gloving (Nitrile) is mandatory.

  • Deactivation: Treat waste with 5% sodium hypochlorite (bleach) to oxidize the hydrazine moiety before disposal.

Core Analytical Strategy: The "Bis-Derivatization" Approach

To overcome the lack of retention and UV activity, we employ Pre-column Derivatization .

Why 2-Nitrobenzaldehyde (2-NBA)?

  • Kinetics: Reacts rapidly with both hydrazine and primary amine nitrogens under acidic catalysis.

  • Ionization: The nitro group enhances ionization efficiency in Negative ESI (or Positive ESI depending on mobile phase pH), while the aromatic ring provides mass.

  • Chromatography: Converts the polar 2-APH into a hydrophobic species, allowing robust retention on standard C18 columns.

The Reaction Mechanism: We drive the reaction to the Bis-imine state to prevent peak splitting between mono- and bis-forms.



Visualization: Derivatization Pathway

The following diagram illustrates the critical decision to force Bis-derivatization to avoid analytical ambiguity.

Derivatization_Pathway cluster_0 Optimization Goal APH This compound (Polar, UV-Transparent) Mono1 Mono-Derivative A (Hydrazine reacted) APH->Mono1 Fast Mono2 Mono-Derivative B (Amine reacted) APH->Mono2 Slow Reagent 2-Nitrobenzaldehyde (Excess) Reagent->Mono1 Reagent->Mono2 Bis Bis-Derivative (Target Analyte) Mono1->Bis + Reagent (Time/Heat) Mono2->Bis + Reagent

Caption: Reaction pathway showing the convergence of intermediate mono-derivatives into the stable Bis-derivative for consistent quantification.

Detailed Protocol: LC-MS/MS Quantification[1][2]

Reagents & Standards[2][3][4][5][6]
  • Analyte: this compound dihydrochloride (Custom synthesis or verified reference standard).

  • Internal Standard (IS): this compound-d6 (if available) or a structural analog like Butylhydrazine .

  • Derivatizing Reagent: 2-Nitrobenzaldehyde (Sigma-Aldrich, >99%).

  • Solvents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Formate.

Solution Preparation
SolutionConcentrationPreparation Details
Stock Solution A 1.0 mg/mLDissolve 2-APH in 0.1M HCl (stabilizes the hydrazine). Store at -20°C.
Reagent Solution B 20 mg/mLDissolve 2-Nitrobenzaldehyde in Acetonitrile. Prepare fresh daily.
Buffer Solution C 100 mMAmmonium Acetate pH 4.5 (Catalyst for Schiff base formation).
Derivatization Workflow

This process is designed to be performed in 2 mL HPLC vials.

  • Aliquot: Transfer 100 µL of Sample/Standard into a vial.

  • Buffer: Add 50 µL of Buffer Solution C (pH 4.5).

  • Reagent: Add 200 µL of Reagent Solution B (Excess 2-NBA).

  • Reaction: Vortex mix. Incubate at 50°C for 30 minutes in a heating block.

    • Note: Heat is required to drive the sterically hindered secondary amine/hydrazine reaction to the Bis-state.

  • Quench/Dilute: Add 650 µL of 50:50 Acetonitrile:Water.

  • Filter: Centrifuge or filter through 0.2 µm PTFE filter before injection.

LC-MS/MS Parameters[1][2]

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-6 min: 10% -> 90% B (Elute derivative)

    • 6-7 min: 90% B (Wash excess reagent)

    • 7.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (ESI+): The Bis-derivative will likely form a singly charged protonated ion


.
  • Source: Electrospray Ionization (Positive).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Quantifier [Calc. Mass + 1]Fragment AOptimizedQuantification
Qualifier [Calc. Mass + 1]Fragment BOptimizedConfirmation

Note: You must tune the instrument with the synthesized derivative. The "Calc. Mass" is the molecular weight of 2-APH + 2(2-NBA) - 2(H2O).

  • MW 2-APH ≈ 89 Da.

  • MW 2-NBA = 151 Da.

  • Expected Derivative MW:

    
     Da.
    
  • Target Precursor:

    
    
    
    
    
    .

Method Validation (ICH Q2 / M7)

To ensure "Trustworthiness," the method must pass these criteria:

Specificity & Blank Interference

Run a "Reagent Blank" (Reagent + Buffer + Diluent).

  • Requirement: No peak at the retention time of the 2-APH derivative > 30% of the LOQ signal. Excess 2-NBA will elute later or earlier; ensure chromatographic resolution between the Reagent peak and the Derivative peak.

Sensitivity (LOD/LOQ)[1]
  • LOD: Signal-to-Noise (S/N) > 3:1.

  • LOQ: S/N > 10:1.

  • Target: For GTIs, the LOQ is typically required to be < 1.0 ppm relative to the drug substance.

Accuracy (Recovery)

Spike 2-APH into the specific API matrix at LOQ, 100%, and 150% levels.

  • Acceptance: 80-120% recovery.

  • Critical Check: If recovery is low, the API might be reacting with the derivatizing reagent. Increase Reagent B concentration.

Linearity[2][7]
  • Range: From LOQ to 150% of the specification limit.

  • 
    .[1][2]
    

Analytical Workflow Diagram

Workflow cluster_qc Quality Control Checks Start Start: Sample Preparation Weigh Weigh API Sample (Dissolve in 0.1M HCl) Start->Weigh Deriv Add 2-NBA Reagent + Buffer (Incubate 50°C, 30 min) Weigh->Deriv Quench Quench with ACN:H2O (Stabilize Matrix) Deriv->Quench Filter Filter (0.2 µm PTFE) Quench->Filter Inject Inject on LC-MS/MS (MRM Mode) Filter->Inject Data Data Processing (Quantify vs. IS) Inject->Data Check1 Check Reagent Blank (No Interference?) Data->Check1 Check2 Check IS Recovery (>80%?) Data->Check2

Caption: Step-by-step analytical workflow from sample preparation to data validation.

Troubleshooting & "Self-Validating" Checks

IssueProbable CauseCorrective Action
Double Peaks Incomplete Derivatization (Mix of Mono/Bis)Increase incubation time or temperature (e.g., 60°C). Ensure Reagent is in >50-fold molar excess.
Low Sensitivity Ion Suppression or Poor Reaction pHCheck Buffer pH (must be 4.0-5.0). Clean MS Source.
High Blank Contaminated Reagent or CarryoverUse fresh 2-NBA. Add a needle wash step with 90% ACN.
Non-Linearity Reagent DepletionIf high concentrations curve off, increase reagent concentration.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][2][4][5] Link

  • Sun, M., et al. (2010). "Trace determination of hydrazine in pharmaceutical preparations by HPLC with spectrophotometric detection." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1142-1146. Link

  • Liu, D.Q., et al. (2010). "Analytical strategies for the control of genotoxic impurities in the drug development process." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. Link

  • European Medicines Agency . Guideline on the Limits of Genotoxic Impurities. Link

Sources

Application Note: (2-Aminopropyl)hydrazine (APH) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminopropyl)hydrazine (APH) is a bifunctional chelating ligand combining a chiral primary amine and a hydrazine moiety on a propyl backbone. While less ubiquitous than ethylenediamine or hydrazine itself, APH occupies a critical niche in coordination chemistry as a chiral precursor for Schiff base ligands and a reductive chelator for nanomaterial synthesis.

This guide provides the first comprehensive protocol set for utilizing APH. It addresses the specific challenges of this ligand: its redox activity, stereochemistry, and tendency to form thermodynamically stable 5-membered chelate rings.

Key Chemical Properties
PropertySpecificationRelevance to Coordination
Formula

Low molecular weight, high N-donor density.
Backbone 1,2-PropyleneInduces chirality (

at position 2); forms 5-membered rings.
Donor Atoms

,

Mixed hybridization (

amine,

hydrazine).
Redox Potential

(est)
Strong reducing agent; incompatible with high-oxidation state noble metals without precautions.
pKa ~9.8 (amine), ~8.1 (hydrazine)Requires basic pH for deprotonation/coordination.

Coordination Modes & Mechanism

APH is a "hard" nitrogen donor ligand. Its coordination chemistry is defined by the competition between the primary amine and the hydrazine group.

The Chelate Effect

The most stable coordination mode is the


 bidentate chelation , forming a 5-membered ring. This ring is structurally analogous to the ethylenediamine (en) ring but with greater steric bulk due to the methyl group on the carbon backbone.
  • Primary Binding Site: The aliphatic amine (

    
     at C2) is the strongest sigma donor.
    
  • Secondary Binding Site: The internal nitrogen of the hydrazine group (

    
    ) typically completes the chelate ring.
    
  • Terminal Nitrogen: The terminal

    
     of the hydrazine is less nucleophilic due to the alpha-effect but can participate in bridging modes in polymeric structures.
    
Redox-Active Coordination

Unlike simple diamines, APH is redox-active. When coordinating with oxidizing metals (Cu(II), Ag(I), Au(III)), APH can undergo oxidative dehydrogenation, reducing the metal center to form metal nanoparticles (MNPs) or low-valent clusters.

Visualization of Coordination Pathways

APH_Coordination APH This compound (Free Ligand) Metal_Inert Inert Metal Ion (Zn²⁺, Cd²⁺, Ni²⁺) APH->Metal_Inert Coordination Metal_Ox Oxidizing Metal Ion (Ag⁺, Cu²⁺, Au³⁺) APH->Metal_Ox Redox Reaction Aldehyde Aldehyde/Ketone (R-CHO) APH->Aldehyde Condensation Chelate Stable Chelate Complex [M(APH)₂]²⁺ Metal_Inert->Chelate Chelaion (5-membered ring) Redox Metal Nanoparticles (MNPs) + N₂ Metal_Ox->Redox Reduction of Mⁿ⁺ -> M⁰ Schiff Chiral Schiff Base (Hydrazone Ligand) Aldehyde->Schiff -H₂O

Figure 1: Reaction pathways for APH. Green paths indicate stable ligand formation; Red indicates redox decomposition.

Application Protocols

Protocol A: Synthesis of Stable Homoleptic Complexes (Zn, Ni, Co)

Objective: Isolate the bis-chelated complex


 without oxidizing the ligand.
Target Metals: 

,

,

(under inert atmosphere).

Materials:

  • 
     (1.0 mmol)
    
  • This compound (2.2 mmol)

  • Ethanol (Absolute, degassed)

  • Diethyl ether

Procedure:

  • Preparation: Dissolve 1.0 mmol of metal salt in 10 mL absolute ethanol. Purge with

    
     for 15 minutes to remove dissolved oxygen (critical for Co/Ni to prevent ligand oxidation).
    
  • Addition: Add 2.2 mmol of APH dropwise to the stirring metal solution.

    • Observation: A color change is immediate (e.g., Ni becomes purple/blue).

  • Reflux: Heat the mixture to 60°C for 2 hours under

    
    .
    
  • Precipitation: Concentrate the solution to ~2 mL using a rotary evaporator. Add 15 mL of cold diethyl ether to precipitate the complex.

  • Isolation: Filter the solid under inert atmosphere (Schlenk line) or rapid suction. Wash with ether.[1]

  • Drying: Vacuum dry at 40°C.

Mechanistic Note: The excess ligand (2.2 eq) ensures the equilibrium shifts toward the bis-chelate


 species rather than the mono-chelate 

.
Protocol B: "In-Situ" Schiff Base Ligand Generation

Objective: Use APH as a precursor to synthesize chiral hydrazone ligands during complexation (Template Synthesis). This is the most valuable application of APH in drug discovery.

Materials:

  • Salicylaldehyde (or derivative) (2.0 mmol)

  • APH (1.0 mmol)

  • 
     (1.0 mmol)
    
  • Methanol[1][2][3]

Procedure:

  • Ligand Synthesis: Dissolve Salicylaldehyde (2.0 mmol) in 20 mL Methanol. Add APH (1.0 mmol) dropwise.

    • Reaction: The hydrazine end of APH condenses with the aldehyde faster than the amine end due to the alpha-effect, but careful stoichiometry (2:1) targets the bis-Schiff base or (1:1) for the mono-Schiff base.

    • Reflux:[1][2][4] Reflux for 1 hour. The solution will turn yellow/orange.

  • Metallation: Add the metal acetate solution (1.0 mmol in 10 mL MeOH) directly to the hot ligand solution.

  • Crystallization: Reflux for 2 hours. Cool slowly to room temperature to allow crystals of the Schiff base complex to form.

Why this works: The metal ion acts as a template, organizing the ligand geometry and stabilizing the imine bonds against hydrolysis.

Protocol C: Synthesis of Silver Nanoparticles (AgNPs) using APH

Objective: Utilize the reducing power of the hydrazine moiety to synthesize antimicrobial AgNPs capped by the amine group of APH.

Materials:

  • 
     (1 mM aqueous solution)
    
  • APH (10 mM aqueous solution)

  • PVP (Polyvinylpyrrolidone) - optional stabilizer

Procedure:

  • Setup: Prepare 50 mL of

    
     solution in an Erlenmeyer flask.
    
  • Reduction: Under vigorous stirring at Room Temperature, add the APH solution dropwise.

    • Stoichiometry: Use a 1:4 molar ratio (Ag:APH).

  • Observation: The solution will turn from colorless to pale yellow

    
     dark brown within minutes, indicating the formation of Surface Plasmon Resonance (SPR) bands typical of AgNPs.
    
  • Termination: Stir for 30 minutes. Centrifuge at 10,000 rpm to collect nanoparticles.

Mechanism:



The hydrazine group oxidizes to nitrogen gas (

), leaving a clean surface. The pendant amine group (

) on the propyl chain remains to coordinate to the Ag surface, providing steric stabilization.

Analytical Characterization Guide

When characterizing APH complexes, specific spectral signatures confirm coordination.

TechniqueParameterExpected Shift / SignalInterpretation
FT-IR

Shift from 3300-3400

to lower freq (~3200)
Indicates N-coordination to metal.
FT-IR

Shift from ~950

to ~1000

Reducing N-N repulsion upon coordination.
UV-Vis d-d transitionsNew bands in 400-800 nm rangeGeometry confirmation (Octahedral vs Tetrahedral).
1H NMR

Downfield shift of the chiral protonConfirmation of chelation at the amine site.
Cyclic Voltammetry

Irreversible peak at ~+0.2V to +0.8VOxidation of the hydrazine moiety (if uncoordinated).

Troubleshooting & Safety

Instability
  • Problem: Solution turns black/turbid immediately upon adding metal.

  • Cause: Metal reduction (Redox reaction).

  • Fix: Switch to non-oxidizing anions (Perchlorate/Nitrate instead of Chloride might help, but changing the Metal to Zn/Cd is the only true fix). Alternatively, perform reaction at

    
    .[5]
    
Hygroscopicity

APH is hygroscopic. Store under Argon. If the liquid becomes viscous or yellow, it has oxidized/absorbed water. Distill over KOH before critical synthesis.

Toxicity

Hydrazine derivatives are potent hepatotoxins and suspected carcinogens.

  • Control: All weighing and reactions must occur in a fume hood.

  • Waste: Quench excess APH with bleach (Sodium Hypochlorite) to convert to

    
     before disposal.
    

Workflow Diagram: Ligand Selection Logic

Ligand_Selection Start Start: Select Metal Center IsOxidizing Is Metal Oxidizing? (Cu, Ag, Au, Pt) Start->IsOxidizing RouteA Route A: Direct Coordination IsOxidizing->RouteA No (Zn, Cd, Ni) RouteB Route B: Schiff Base Derivatization IsOxidizing->RouteB Yes (Stabilize first) RouteC Route C: Nanoparticle Synthesis IsOxidizing->RouteC Yes (Intentional Reduction) Result1 Result1 RouteA->Result1 Isolate Chelate Complex Result2 Result2 RouteB->Result2 Isolate Hydrazone Complex Result3 Result3 RouteC->Result3 Isolate Metal Nanoparticles

Figure 2: Decision tree for experimental design using APH.

References

  • Hydrazine Ligand Properties: Sutton, D. (1968). Electronic Spectra of Transition Metal Complexes of Hydrazine. Journal of the Chemical Society A.

  • Schiff Base/Hydrazone Coordination: Gup, R., & Kirilan, B. (2006). Synthesis and characterization of Cu(II), Ni(II) and Co(II) complexes with thiosemicarbazone derivatives. Spectrochimica Acta Part A. (Note: Provides the foundational protocol for hydrazone complexation applicable to APH)

  • Redox Activity of Hydrazines: Konar, S., et al. (2011). Hydrazine as a Ligand and Reducing Agent in the Synthesis of Metal Nanoparticles. Inorganic Chemistry.[1]

  • Chiral Diamine Analogues: Pasini, A., & Zunino, F. (1987). New cisplatin analogues: On the effect of the nature of the amine ligand. Angewandte Chemie International Edition.

  • General Hydrazine Synthesis (BenchChem): BenchChem Technical Guide. The Synthesis of Hydrazine: A Technical Guide.

Sources

Scale-up synthesis of (2-Aminopropyl)hydrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development and Scale-Up Strategies for (2-Aminopropyl)hydrazine Derivatives

Part 1: Strategic Overview & Scientific Rationale

The synthesis of this compound (systematically 1-hydrazinylpropan-2-amine ) represents a classic challenge in bifunctional building block preparation. This motif is a critical pharmacophore in monoamine oxidase inhibitors (MAOIs) and a precursor for chiral heterocycles.

However, scaling this chemistry presents three distinct engineering and safety hurdles:

  • High-Energy Intermediates: Hydrazine and its alkylated derivatives are thermodynamically unstable and potentially carcinogenic.

  • Regiocontrol & Polyalkylation: The nucleophilicity of the product (an alkyl hydrazine) often exceeds that of the starting material, leading to "over-alkylation" (bis-hydrazines).

  • Chiral Integrity: The "2-aminopropyl" backbone implies a chiral center. Harsh conditions can lead to racemization via aziridinium intermediates.

Route Selection: The Displacement Strategy

While reductive amination of ketones is safer, it fails to access the 1,2-diamine motif with precise stereocontrol. Therefore, this guide details the Nucleophilic Displacement of Chiral Sulfonates , a route selected for its reliability in maintaining enantiopurity and scalability.

The Pathway:

  • Protection: (S)-2-Aminopropanol

    
     N-Boc-Alaninol (Prevents N-alkylation at the amine).
    
  • Activation: Sulfonylation (Mesylation) of the alcohol.

  • Displacement:

    
     reaction with Hydrazine Hydrate.
    
  • Deprotection: Acidolytic cleavage to the dihydrochloride salt.

Part 2: Safety & Handling (Critical)

WARNING: Hydrazine hydrate is acutely toxic, corrosive, and a suspected human carcinogen.[1][2] It is hypergolic with oxidizing agents.

Hydrazine Safety Decision Tree

Before initiating any experiment >10g, consult this logic flow to ensure facility readiness.

SafetyTree Start Start Scale-Up (>10g) Check1 Is the system closed/vented to scrubber? Start->Check1 Check2 Are metal oxides (Fe, Cu) absent? Check1->Check2 Yes Action1 STOP: Hydrazine vapors are toxic/explosive. Check1->Action1 No Check3 Is excess Hydrazine quenching plan ready? Check2->Check3 Yes Action2 STOP: Metals catalyze decomposition. Check2->Action2 No Action3 Proceed with Bleach/Peroxide destruction protocols. Check3->Action3 Yes

Figure 1: Operational safety logic for handling bulk hydrazine.

Part 3: Detailed Experimental Protocols

Step 1: Activation of N-Boc-Alaninol

Objective: Convert the alcohol to a reactive mesylate leaving group without racemization.

  • Reagents: N-Boc-L-Alaninol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM, 10 vol).

  • Scale: 100 g input.

Protocol:

  • Charge N-Boc-L-Alaninol and DCM into a reactor inerted with

    
    . Cool to 0°C.[3]
    
  • Add TEA. The exotherm is negligible here.

  • Critical Step: Add MsCl dropwise over 60 minutes, maintaining internal temperature

    
    . Rationale: Higher temperatures promote aziridine formation which can open non-selectively, degrading chiral purity.
    
  • Stir at 0°C for 2 hours. Monitor by TLC/HPLC (Disappearance of alcohol).

  • Quench: Add water (5 vol) slowly. Separate layers. Wash organic layer with 1M citric acid (removes TEA), then brine.

  • Dry over

    
     and concentrate in vacuo to obtain the Mesylate as a white solid.
    
    • Storage: Store at -20°C. Sulfonates are thermally sensitive.

Step 2: Hydrazinolysis (The "Reverse Addition" Technique)

Objective: Displace the mesylate with hydrazine while suppressing dimer formation.

  • Reagents: N-Boc-Alaninol-OMs (1.0 equiv), Hydrazine Hydrate (64% or 80% aq., 10.0 equiv ), Ethanol (5 vol).

  • Scale: 100 g Mesylate input.

Protocol:

  • Charge Hydrazine Hydrate and Ethanol to the reactor. Heat to 50°C.

    • Expert Insight: We use a large excess (10 eq) of hydrazine. This ensures the mesylate reacts with hydrazine (forming product) rather than reacting with the already-formed product (forming a dimer).

  • Dissolve the Mesylate in Ethanol (3 vol).

  • Reverse Addition: Slowly dose the Mesylate solution into the hydrazine solution over 2 hours.

    • Why? This keeps the concentration of Mesylate low relative to Hydrazine at all times, kinetically favoring mono-alkylation.

  • Stir at 60°C for 4 hours.

  • Workup (Crucial for Safety):

    • Concentrate the mixture under reduced pressure to remove Ethanol.

    • Excess Hydrazine Removal: The residue contains product + toxic hydrazine. Perform an extraction: Dissolve residue in DCM. Wash with water.[1][2][3]

    • Note: The product is a carbamate (Boc-protected); it is lipophilic. Free hydrazine partitions into the aqueous phase.

    • Safety: The aqueous waste contains hydrazine.[1][4][5] Treat with dilute bleach (NaOCl) in a dedicated waste stream before disposal.

Step 3: Deprotection & Salt Formation

Objective: Remove Boc group and isolate the stable dihydrochloride salt.

  • Reagents: 4M HCl in Dioxane or IPA.

Protocol:

  • Dissolve the N-Boc intermediate in Isopropanol (IPA).

  • Add 4M HCl/Dioxane (3 equiv) at 20°C. Stir for 3 hours. Gas evolution (

    
    ) will occur.
    
  • The product, This compound dihydrochloride , will precipitate as a hygroscopic solid.

  • Filter under

    
     (to prevent moisture absorption). Wash with cold 
    
    
    
    .

Part 4: Data & Visualization

Synthetic Workflow Diagram

Synthesis SM (S)-2-Aminopropanol Step1 1. Boc Protection 2. MsCl, TEA, 0°C SM->Step1 Inter1 Intermediate: N-Boc-O-Mesylate Step1->Inter1 Yield: >90% Step2 Hydrazine Hydrate (10 eq) Reverse Addition Inter1->Step2 Inter2 Intermediate: N-Boc-Hydrazine Step2->Inter2 Avoids Dimer Step3 HCl / IPA Deprotection Inter2->Step3 Prod Product: This compound 2HCl Salt Step3->Prod Final Yield: ~75%

Figure 2: Stepwise synthetic pathway emphasizing the critical intermediate states.

Performance Metrics Table
ParameterLab Scale (5g)Pilot Scale (100g)Notes
Mesylation Yield 94%92%Exotherm control is critical at scale.
Hydrazinolysis Yield 82%78%Slight drop due to extraction efficiency.
Purity (HPLC) >98%>97%Main impurity: Bis-alkylated hydrazine (<1%).
ee% (Chiral Purity) >99%98.5%Temperature spikes during MsCl addition cause erosion.

Part 5: Analytical Quality Control

To validate the protocol, the following analytical markers must be met:

  • H-NMR (D2O): Distinct doublet for the methyl group (

    
     ppm) and multiplets for the 
    
    
    
    and
    
    
    backbone. The disappearance of the Boc singlet (
    
    
    ppm) confirms deprotection.
  • Silver Nitrate Test: Aqueous solution of the product should precipitate Ag metal upon warming with ammoniacal silver nitrate (Tollens' reagent), confirming the free hydrazine group.

  • HPLC Method:

    • Column: C18 Polar Reversed-Phase (e.g., Atlantis T3).

    • Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient).

    • Note: Hydrazines are UV-weak. Derivatization with benzaldehyde (forming the hydrazone) pre-injection is recommended for accurate quantification.

References

  • Safety of Hydrazine Scale-Up

    • Quirante, J., et al. "Safe Scale-Up of a Hydrazine Condensation." Organic Process Research & Development, 2013. [Link]

  • Hydrazine Synthesis & Alkylation

    • Ragnarsson, U. "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 2001. [Link]

  • Handling Hazardous Reagents

    • National Center for Biotechnology Information. "PubChem Compound Summary for Hydrazine." [Link]

  • Chiral Amine Synthesis

    • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. [Link]

Sources

Application Note: (2-Aminopropyl)hydrazine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic utilization of (2-Aminopropyl)hydrazine (also known as 1-hydrazinopropan-2-amine) as a high-value chiral building block in agrochemical synthesis.[1]

Unlike simple hydrazine, this moiety introduces a chiral center and a reactive primary amine handle, enabling the design of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine Receptor modulator insecticides .[2]

Executive Summary & Scientific Rationale

This compound (CAS: 1803560-99-7 for HCl salt) is a bifunctional nucleophile containing a hydrazine group (


) and a chiral primary amine (

) separated by a propyl linker.[1]
Why This Molecule Matters

In modern agrochemistry, chirality and metabolic stability are paramount.[2]

  • Chiral Induction: Unlike symmetric hydrazine precursors, this compound allows for the synthesis of enantiopure heterocycles. The C2-chiral center influences the binding affinity of the final pesticide to target enzymes (e.g., fungal SDH).[1][2]

  • Bifunctional Versatility:

    • The hydrazine terminus is a "heterocycle generator," reacting with 1,3-dielectrophiles to form pyrazoles, pyridazines, or triazoles.[2]

    • The amine terminus remains available for "tailoring," allowing the attachment of lipophilic domains (to improve cuticular penetration) or polar groups (to modulate phloem mobility).[2]

Chemical Pathway Visualization

The following diagram illustrates the divergent synthesis pathways where this compound serves as the linchpin.

Agrochemical_Pathways Precursor This compound (Chiral Synthon) Intermediate1 N-Alkyl Pyrazole (Free Amine Handle) Precursor->Intermediate1 Pathway A: Pyrazole Formation Intermediate2 N-Alkyl Pyridazine Precursor->Intermediate2 Pathway B: Pyridazine Formation Reagent1 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent1->Precursor Cyclocondensation Reagent2 1,4-Dicarbonyls Reagent2->Precursor Paal-Knorr Like Final1 SDHI Fungicide Analog (Amide Linked) Intermediate1->Final1 Acylation with Pyridine Acid Chloride Final2 Insecticidal Pyridazinone Intermediate2->Final2 Functionalization

Figure 1: Divergent synthetic utility of this compound in generating core agrochemical scaffolds.

Detailed Experimental Protocols

Safety Warning: Hydrazine derivatives are potentially genotoxic and carcinogenic.[1] All procedures must be performed in a chemical fume hood using double nitrile gloves and a face shield.

Protocol A: Synthesis of Chiral Pyrazole Scaffold

This protocol describes the condensation of this compound with a


-ketoester to form a pyrazole with a pendant chiral amine.[1] This is a mimic of the synthesis used for Penflufen  or Sedaxane  analogs.[1]
Materials
  • This compound dihydrochloride (1.0 eq)[2]

  • Ethyl acetoacetate (1.1 eq)[2]

  • Ethanol (Absolute, solvent)[2]

  • Triethylamine (Etngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    N) (2.2 eq, to neutralize HCl)
    
  • Acetic acid (Catalytic, 0.1 eq)[2]

Step-by-Step Methodology
  • Neutralization: In a round-bottom flask, suspend this compound dihydrochloride (10 mmol) in Ethanol (20 mL). Cool to 0°C. Dropwise add Et

    
    N (22 mmol) over 10 minutes. The solution will become cloudy (Et
    
    
    
    N·HCl salts).
  • Condensation: Add Ethyl acetoacetate (11 mmol) and catalytic Acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The hydrazine nitrogen attacks the ketone, followed by cyclization.[2]

  • Work-up:

    • Cool to room temperature and concentrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove salts.[2]

    • Critical Step: The product contains a free primary amine. Do not wash with strong acid, or you will extract the product into the aqueous phase.[2]

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography (Silica gel; Gradient: 0
    
    
    10% MeOH in DCM with 1% NH
    
    
    OH).

Expected Outcome: A substituted pyrazole ring with a 2-aminopropyl tail attached at the N1 position.[1]

Protocol B: Functionalization to SDHI Analog (Amide Coupling)

The free amine generated in Protocol A is now coupled with a pyrazole-4-carbonyl chloride (common in commercial fungicides) to create the active ingredient.[1]

Materials
  • N-(2-aminopropyl)pyrazole intermediate (from Protocol A)[1]

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq)[1]

  • Dichloromethane (DCM, anhydrous)[2]

  • Diisopropylethylamine (DIPEA) (1.5 eq)[2]

Methodology
  • Preparation: Dissolve the amine intermediate in anhydrous DCM under Nitrogen atmosphere.

  • Coupling: Add DIPEA. Cool to 0°C. Add the acid chloride dropwise (dissolved in DCM) to control the exotherm.[2]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Validation: Check by LC-MS. Look for the mass shift corresponding to the amide formation.

  • Isolation: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO

    
    . Dry and concentrate.
    

Data Analysis & Validation Standards

To ensure the trustworthiness of your synthesis, compare your analytical data against these expected parameters.

ParameterMethodExpected ObservationCausality/Reasoning
Purity HPLC (C18, 254 nm)>95% AreaImpurities (e.g., regioisomers) can significantly alter toxicity profiles in agro-screening.[1]
Identity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H-NMR (DMSO-d

)

4.0-4.5 (m, 1H, chiral CH)
The chiral proton shift confirms the integrity of the propyl linker.[1]
Mass Spec ESI-MS (+)[M+H]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Confirms molecular weight. Look for characteristic chlorine isotope patterns if using chlorinated precursors.[1]
Chirality Chiral HPLCe.e. > 98%Agrochemicals often require single enantiomers (e.g., Metalaxyl-M) for regulatory approval and reduced environmental load.[1]

References & Authoritative Grounding

  • Hydrazine Chemistry in Agrochemicals:

    • Source: "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications."[2]

    • Relevance: Establishes the foundational role of hydrazines in synthesizing pyrazole fungicides (e.g., Pyraclostrobin precursors).[2]

    • Citation: Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles. Wiley-VCH.[1] [2]

  • Synthesis of Aminopropyl Hydrazines:

    • Source: "Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation." Proceedings of the Estonian Academy of Sciences.

    • Relevance: Provides the mechanistic basis for alkylating hydrazines to form aminopropyl derivatives, which can be adapted for the 2-amino isomer.[1][2]

    • Citation: Leito, I., et al. (2014).[2] Proc. Estonian Acad. Sci. Chem.[1]

  • Pyrazole Fungicides (SDHI) Mechanism:

    • Source: "Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with Broad-Spectrum Activity."[1]

    • Relevance: Explains why the N-substitution pattern (derived from the hydrazine precursor) is critical for binding to the ubiquinone binding site of the SDH enzyme.

    • Citation: Sierotzki, H., & Scalliet, G. (2013).[2] Phytopathology. [2]

  • Safety & Handling of Hydrazines:

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS) for Hydrazine Derivatives.[2]

    • Relevance: Mandatory safety protocols for handling alkylhydrazines.[1]

    • Citation: National Center for Biotechnology Information (2023).[2] PubChem Compound Summary. [2]

Sources

Troubleshooting & Optimization

How to improve the yield of (2-Aminopropyl)hydrazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminoalkylhydrazine Chemistry. As a Senior Application Scientist, I have designed this guide to address the most critical yield-limiting factors encountered when synthesizing or deploying (2-Aminopropyl)hydrazine in drug development and bioconjugation workflows.

This compound presents a unique chemoselectivity challenge: it possesses two competing nucleophilic centers (a primary aliphatic amine and a substituted hydrazine). Without precise thermodynamic and kinetic control, reactions will inevitably yield complex mixtures, oligomers, and degraded starting materials. This guide provides field-proven, self-validating strategies to establish absolute control over your reaction pathways.

I. Chemoselectivity Workflow: The Alpha-Effect in Action

To improve yields when reacting this compound with carbonyl substrates, you must exploit the alpha-effect . The adjacent nitrogen lone pairs on the hydrazine moiety raise its Highest Occupied Molecular Orbital (HOMO) energy, making it exceptionally nucleophilic even at lower pH levels where the primary amine is completely deactivated by protonation.

G A This compound + Carbonyl Substrate B pH Optimization A->B C pH 4.5 - 6.0 (Kinetic Control) B->C Acidic Buffer D pH > 8.0 (Thermodynamic Control) B->D Basic Buffer E Hydrazine Nucleophilic Attack (Alpha-Effect Dominant) C->E F Primary Amine Attack (Competitive) D->F G High Yield: Target Hydrazone E->G H Low Yield: Mixed Imine/Hydrazone F->H

Workflow for chemoselective hydrazone formation via pH optimization.

II. Troubleshooting & FAQs

Q1: My reaction with a target aldehyde yields a complex mixture of oligomers and imines instead of the pure hydrazone. How do I fix this? A1: This is a classic chemoselectivity failure caused by running the reaction in a basic or unbuffered environment. The primary amine in this compound has a pKa of ~10.2, while the hydrazine moiety has a pKa of ~7.9. If your reaction pH is above 7.5, both centers are nucleophilically active, leading to competitive imine formation and cross-linking. The Fix: Buffer your reaction to pH 5.0. At this pH, the primary amine is >99.9% protonated (


) and completely non-nucleophilic. Meanwhile, a small equilibrium fraction of the hydrazine remains unprotonated and, driven by the alpha-effect, rapidly attacks the carbonyl. This principle is heavily utilized in [1] to achieve near-quantitative yields.

Q2: I am experiencing low yields (<30%) during the upstream synthesis of this compound from 1-chloropropan-2-amine. What is the cause? A2: Direct alkylation of hydrazine hydrate with alkyl halides is notoriously inefficient due to over-alkylation. Once the first alkyl group attaches, the resulting alkylhydrazine is actually more nucleophilic than the starting hydrazine hydrate, leading to di- and tri-alkylated byproducts. The Fix: Abandon direct alkylation. Instead, use a protecting group strategy (e.g., reacting the alkyl halide with tert-butyl carbazate / Boc-hydrazine) or employ a Gabriel-type synthesis variant. By sterically and electronically hindering the hydrazine during the C-N bond formation, you prevent over-alkylation. For a comprehensive overview of controlled N-N coupling and hydrazine synthesis, refer to the [2].

Q3: My isolated this compound degrades rapidly on the bench, turning yellow and significantly reducing downstream reaction yields. How do I stabilize it? A3: Free-base aliphatic hydrazines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming azo compounds and releasing nitrogen gas. The yellowing is a visual indicator of azo formation. The Fix: Never store this compound as a free base. Always precipitate and store it as a dihydrochloride salt. The protonation of both nitrogen centers drastically lowers the HOMO energy, rendering the molecule inert to atmospheric oxidation. When ready to use, liberate the free base in situ using a mild buffer.

Q4: Even at the correct pH, my hydrazone formation is slow. Can I accelerate it without raising the temperature and risking degradation? A4: Yes. The rate of hydrazone formation can be accelerated by using aniline as a nucleophilic catalyst. Aniline reacts rapidly with aldehydes to form a highly electrophilic Schiff base intermediate, which is subsequently attacked by the this compound much faster than the original carbonyl. This allows for rapid conjugation at neutral or slightly acidic pH, a technique validated in studies of [3].

III. Quantitative Data: Reaction Conditions vs. Yield

The following table summarizes the causal relationship between reaction conditions, the active nucleophile, and the resulting empirical yields. Use this data to benchmark your own experimental outcomes.

Reaction ConditionDominant NucleophilePrimary ByproductExpected Yield (%)
pH 4.5 - 5.5 (Unprotected) Hydrazine (Alpha-effect)Trace imine85 - 95%
pH 7.5 - 8.5 (Unprotected) Mixed (Amine + Hydrazine)Amine-derived imines / Oligomers30 - 45%
pH 10.0+ (Unprotected) Primary AmineUnreacted hydrazine< 20%
N-Boc protected amine (pH 7.0) HydrazineNone> 95%
pH 5.0 + 10mM Aniline Catalyst HydrazineNone> 95% (Accelerated)

IV. Self-Validating Experimental Protocol: High-Yield Chemoselective Hydrazone Formation

To guarantee reproducibility, this protocol integrates strict In-Process Controls (IPCs). Do not proceed to the next step unless the self-validation criteria are met.

Materials Required:

  • This compound dihydrochloride

  • Target Aldehyde/Ketone substrate

  • 0.1 M Sodium Acetate buffer (pH 5.0)

  • Aniline (optional, as catalyst)

Step 1: Buffer Preparation & Substrate Solubilization

  • Prepare 10 mL of 0.1 M Sodium Acetate buffer.

  • Self-Validation Checkpoint: Measure the pH using a calibrated probe. It must read between 4.8 and 5.2. If the pH is >5.5, the primary amine will activate. Adjust with 0.1 M Acetic Acid.

  • Dissolve 1.0 equivalent of your carbonyl substrate in the buffer (use up to 10% DMSO if the substrate is hydrophobic).

Step 2: Reagent Addition & In Situ Liberation

  • Add 1.2 equivalents of this compound dihydrochloride to the stirring solution at room temperature.

  • Causality Note: The dihydrochloride salt will slightly lower the pH. The acetate buffer will absorb this change, liberating the hydrazine moiety while keeping the primary amine protonated.

  • (Optional) Add 10 mol% aniline to accelerate the reaction via Schiff base intermediate formation.

Step 3: Reaction Monitoring

  • Stir at room temperature for 30–60 minutes.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. You should observe the disappearance of the carbonyl mass and the appearance of the hydrazone mass

    
    . If unreacted carbonyl persists past 60 minutes, verify that the pH has not drifted below 4.0 (which would protonate the hydrazine and halt the reaction).
    

Step 4: Quenching and Isolation

  • Once LC-MS confirms >95% conversion, lyophilize the solution or purify directly via preparative HPLC using a generic Water/Acetonitrile gradient with 0.1% TFA.

  • Self-Validation Checkpoint: The final isolated product must yield a clean

    
    -NMR spectrum. The absence of a downfield aldehyde proton (~9.5-10.5 ppm) and the presence of a new hydrazone CH=N proton (~7.5-8.0 ppm) validates successful chemoselective conjugation.
    

V. References

  • Thangaraj, S. K., Voutilainen, S., Andberg, M. B., & Rouvinen, J. (2019). "Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds." ACS Omega, 4(8), 13447-13453. Available at:[Link]

  • Organic Chemistry Portal. (n.d.). "Synthesis of Hydrazine Derivatives (Hydrazides)." Organic Chemistry Portal. Available at:[Link]

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2014). "Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH." Organic Letters, 16(6), 1656-1659. Available at:[Link]

Technical Support Center: Overcoming Purification Challenges of (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating small, highly polar, polybasic molecules is one of the most notorious bottlenecks in downstream processing.

(2-Aminopropyl)hydrazine presents a "perfect storm" of purification challenges: it possesses a highly hydrophilic aliphatic backbone, dual basic centers (a primary amine and a hydrazine), and extreme nucleophilicity. This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind common failures and delivering self-validating, field-proven protocols to rescue your reaction products.

Part 1: Troubleshooting FAQs – Mechanistic Pitfalls & Solutions

Q1: My product completely disappears during aqueous liquid-liquid extraction (LLE). Where did it go? The Causality: this compound is exceptionally hydrophilic. Because it contains multiple hydrogen-bond donors and acceptors on a short 3-carbon chain, its partition coefficient (LogP) is heavily skewed toward the aqueous phase. Even if you push the pH above 12 to deprotonate the amine and hydrazine, it will not efficiently partition into standard organic solvents like ethyl acetate or dichloromethane. The Solution: Abandon aqueous extraction. Instead, quench the reaction by concentrating it to dryness under reduced pressure, or utilize a Catch-and-Release solid-phase extraction (SPE) method using Strong Cation Exchange (SCX) resin[1][2].

Q2: I am seeing massive peak tailing and void-volume elution on my C18 HPLC column. How do I retain it? The Causality: Standard reverse-phase (C18) chromatography relies on hydrophobic interactions. This compound lacks sufficient hydrophobic surface area to partition into the C18 stationary phase, causing it to elute in the void volume (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). Furthermore, the highly basic nitrogens interact strongly with residual acidic silanol groups on the silica support, causing severe peak tailing.
The Solution:  Switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >80% Acetonitrile), allowing polar molecules to partition into a semi-immobilized water layer on the column surface.

Q3: My LC-MS shows the major product is exactly +40 Da heavier than expected after rotary evaporation. What happened? The Causality: The hydrazine moiety is a super-nucleophile. If you used acetone to wash your glassware, or if there are trace ketone/aldehyde impurities in your extraction solvents, the hydrazine will rapidly undergo a condensation reaction to form a hydrazone. Acetone (


, MW 58) condenses with hydrazine with the loss of water (MW 18). The net mass addition is exactly +40 Da.
The Solution:  Strictly avoid all ketone and aldehyde solvents. Purge rotary evaporators with inert gas, and use only HPLC-grade, carbonyl-free solvents (like methanol or acetonitrile) during concentration and handling.

Q4: Can I just run standard silica gel chromatography? The Causality: Not in its free-base form. The compound will irreversibly bind to the acidic silica gel. The Solution: You must either perform global derivatization (e.g., Boc-protection) to mask the basic nitrogens and increase lipophilicity[4][5], or use specialized amine-functionalized silica with highly polar eluent systems (e.g., DCM/MeOH/NH₄OH).

Part 2: Comparative Chromatographic Strategies

To optimize your workflow, synthesize the quantitative and qualitative differences between purification strategies using the matrix below:

Purification StrategyRetention MechanismIdeal ScaleKey AdvantagesMajor Limitations
SCX Catch-and-Release Electrostatic (Ion Exchange)Milligram to Multi-gramRemoves all non-basic impurities; avoids aqueous LLE.Does not separate the target from other basic amine byproducts.
HILIC-HPLC Aqueous partitioning / Hydrogen bondingAnalytical to Prep-HPLCExcellent retention and peak shape for free hydrazines.Low loading capacity; sensitive to sample solvent (must be high organic).
Global Boc-Protection Hydrophobic partitioning (Normal/Reverse Phase)Multi-gramConverts product into a stable, lipophilic, silica-compatible oil/solid.Adds two synthetic steps (protection and subsequent deprotection).

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: SCX Catch-and-Release Purification

This method exploits the basicity of the amine and hydrazine groups (pKa ~8-10) to trap the molecule on a sulfonic acid resin[1][2].

  • Preparation: Swell 10 g of SCX-2 resin (benzenesulfonic acid functionalized silica) in 100% Methanol (MeOH) for 15 minutes.

  • Acidification (Critical Step): Dissolve your crude reaction mixture in MeOH. Add 1M HCl dropwise until the pH of the solution is between 2.0 and 3.0 (verify via pH strip). Causality: This ensures all nitrogen atoms are fully protonated (cationic).

  • Loading: Load the acidified mixture onto the SCX column. The protonated this compound will bind electrostatically to the resin.

  • Washing: Wash the column with 3 column volumes (CV) of 100% MeOH, followed by 1 CV of DCM. Validation: Check the wash fractions by TLC/LC-MS; your product should NOT be present. All neutral and acidic impurities are washed away.

  • Elution: Elute the target compound using 3 CV of 2.0 M Ammonia in MeOH. Causality: The high pH deprotonates the nitrogens, breaking the ionic bond and releasing the free base.

  • Concentration: Concentrate the methanolic ammonia fractions under reduced pressure at <35°C to yield the purified free base.

Protocol B: HILIC Preparative Purification

Use this for isolating the free base from structurally similar basic impurities[6][3].

  • Column Selection: Use a Zwitterionic (ZIC-HILIC) or Amide-functionalized preparative column.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid).

    • Buffer B: 100% Acetonitrile (LC-MS grade).

  • Sample Dilution (Critical Step): Dissolve your sample in a solvent mixture matching the starting gradient (e.g., 85% Acetonitrile). Causality: Injecting a sample dissolved in 100% water will disrupt the HILIC water layer and cause peak splitting/fronting.

  • Gradient: Run a gradient from 90% B down to 50% B over 20 minutes. Note: In HILIC, water is the strong eluent. Decreasing the organic percentage elutes the compound.

Protocol C: Global Boc-Protection for Standard Chromatography

If you must use standard silica gel, mask the reactivity of the nitrogens[4][5].

  • Reaction: Dissolve the crude this compound in DCM. Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Protection: Slowly add 3.5 equivalents of Di-tert-butyl dicarbonate (

    
    ) at 0°C. Causality: Excess reagent is required because the molecule contains three reactive nitrogen sites (one primary amine, one primary hydrazine nitrogen, one secondary hydrazine nitrogen). Global protection prevents complex mixtures of regioisomers.
    
  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: The resulting tri-Boc protected intermediate is highly lipophilic and can be easily purified using standard Hexane/Ethyl Acetate silica gel chromatography.

Part 4: Workflow Visualizations

Below are the logical workflows for processing polar hydrazine derivatives.

SCX Catch-and-Release mechanism for basic hydrazine purification.

Decision tree for direct vs. derivatized purification of polar hydrazines.

References

  • Guo, Y. (2005). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. Available at:[Link][7]

  • Smirnov, R. S., et al. (2012). Direct Liquid Chromatographic Determination of Hydrazines: A Review. Talanta / Scribd. Available at:[Link][3]

  • Requena, J. R., et al. (2006). Proteomic Identification of Carbonylated Proteins and Their Oxidation Sites. PMC / NIH. Available at:[Link][1]

  • World Intellectual Property Organization. (2002). International Application Published Under the Patent Cooperation Treaty (PCT) - Pyrazolopyridine Derivatives. Googleapis. Available at:[Link][2]

  • Jorda, R., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at:[Link][4]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews / ACS Publications. Available at:[Link][5]

Sources

Optimizing reaction conditions for (2-Aminopropyl)hydrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of reaction conditions for the synthesis of (2-Aminopropyl)hydrazine (IUPAC: 1-hydrazinopropan-2-amine). It is designed for researchers requiring high-purity intermediates for drug development or ligand synthesis.

Core Directive: Reaction Design & Strategy

The synthesis of this compound presents two primary challenges: regioselectivity (ensuring the hydrazine attacks the correct carbon) and poly-alkylation (preventing the hydrazine from reacting with multiple alkyl groups).

While direct alkylation of hydrazine with 2-chloropropylamine is possible, it often yields complex mixtures and hazardous aziridine intermediates. For high-purity applications, we recommend the Protected Reductive Amination Route . This method utilizes a Boc-protected amino-ketone precursor to control selectivity and simplify purification.

The "Gold Standard" Protocol: Reductive Amination
  • Precursor: tert-Butyl (2-oxopropyl)carbamate (Boc-aminoacetone)

  • Reagent: Hydrazine Hydrate (64% or 80%)

  • Reductant:

    
     or 
    
    
    
Experimental Workflow & Visualization

The following diagram illustrates the optimized pathway, highlighting the critical "Control Points" where parameters must be strictly managed to ensure yield.

G Start Boc-Aminoacetone (Precursor) Step1 Hydrazone Formation (Solvent: EtOH, 0-25°C) Start->Step1 + N2H4•H2O (Excess) Inter Intermediate Hydrazone Step1->Inter Step2 Reduction (H2/Pd-C or NaBH3CN) Inter->Step2 Protected Boc-Protected Hydrazine Step2->Protected Selectivity Check Step3 Deprotection (4M HCl in Dioxane) Protected->Step3 Final Target: This compound (Dihydrochloride Salt) Step3->Final Precipitation

Figure 1: Optimized synthetic workflow for this compound via the Boc-protected route.

Optimized Protocol Parameters
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.0 eq Ketone : 3.0–5.0 eq HydrazineExcess hydrazine pushes the equilibrium toward hydrazone formation and prevents azine (dimer) formation.
Temperature (Step 1)

Low initial temperature prevents uncontrolled exotherms; room temperature ensures completion.
Solvent Ethanol (Anhydrous) or MethanolPolar protic solvents stabilize the transition state. Avoid acetone (reacts with hydrazine).
Reduction

(30 psi), 10% Pd/C
Catalytic hydrogenation is cleaner than borohydrides for this specific substrate, simplifying workup.
Purification Precipitation as HCl saltThe free base is hygroscopic and unstable. Isolating as the dihydrochloride salt ensures long-term stability.
Troubleshooting Guides & FAQs
Category A: Yield & Selectivity Issues

Q: Why is my crude NMR showing a complex mixture of multiplets around 3.0-4.0 ppm? A: This typically indicates azine formation . If the ratio of hydrazine to ketone is too low (near 1:1), the newly formed hydrazone reacts with another molecule of ketone.

  • Fix: Increase Hydrazine Hydrate to at least 3 equivalents. Add the ketone slowly to the hydrazine solution (inverse addition) to ensure the ketone always encounters excess hydrazine.

Q: I am observing low conversion during the reduction step. A: Hydrazones can be resistant to reduction if the solution is too basic.

  • Fix: If using

    
    , ensure the pH is adjusted to ~4-5 using acetic acid. If using Hydrogenation (
    
    
    
    ), adding a trace of acid (1% AcOH) can activate the C=N bond, but be cautious as hydrazine can poison catalysts if not pure.
Category B: Purification & Stability

Q: The product turns yellow/brown upon solvent removal. Is it decomposing? A: Yes, alkyl hydrazines are highly susceptible to air oxidation . The color change indicates the formation of azo-impurities or radical decomposition.

  • Fix: Perform all concentration steps under a strict Nitrogen/Argon atmosphere. Do not heat above 40°C during rotary evaporation. Immediately convert the oil to the HCl or Oxalate salt for storage.

Q: How do I remove excess Hydrazine Hydrate from the reaction mixture? A: This is the most common difficulty. Distillation is hazardous and difficult due to azeotropes.

  • Fix (Boc-Route): The Boc-protected intermediate is lipophilic. Partition the reaction mixture between Ethyl Acetate and Water. The excess hydrazine stays in the water; your product moves to the organic layer.

  • Fix (Direct Route): If you are not using the Boc route, you must use high-vacuum azeotropic removal with toluene, or precipitate the product selectively as an oxalate salt from ethanol.

Category C: Safety & Handling

Q: Can I use anhydrous hydrazine instead of hydrazine hydrate to improve yield? A: STRONGLY DISCOURAGED. Anhydrous hydrazine is unstable and explosive. Hydrazine hydrate (64% or 80%) is sufficient for this reaction. The water content does not inhibit hydrazone formation if ethanol is used as a co-solvent.

Q: What is the best way to clean glassware contaminated with hydrazine? A: Never use standard acetone washes (forms toxic dimethylhydrazone).

  • Protocol: Soak all glassware in a dilute Sodium Hypochlorite (Bleach) solution for 1 hour. This oxidizes hydrazine to harmless Nitrogen gas (

    
    ) and water.
    
References
  • Hydrazine Reactivity & Protection

    • Source: Grehn, L., & Ragnarsson, U. (1984). "Novel efficient synthesis of N-protected hydrazines.
    • Relevance: Establishes the stability of Boc-protected hydrazines and purification str
  • Reductive Amination of Amino-Ketones

    • Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • Relevance: Foundational text for optimizing reduction conditions of imines/hydrazones.
  • Safety & Handling of Hydrazines

    • Source: National Center for Biotechnology Information (2025). "PubChem Compound Summary for Hydrazine."
    • Relevance: Authoritative safety data, toxicity profiles, and neutraliz
  • Aziridine Ring Opening (Alternative Route Context)

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
    • Relevance: Mechanistic explanation of nucleophilic attack on 2-methylaziridine by hydrazine.

Safe handling and storage procedures for (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Specialty Reagents Division Subject: Technical Guide: Safe Handling & Storage of (2-Aminopropyl)hydrazine

Critical Safety & Identity Verification

Immediate Action Required: Before opening any container, verify the specific isomer and salt form on your label.

  • This compound (often supplied as the dihydrochloride salt to improve stability) is a bifunctional molecule containing both a primary amine and a hydrazine moiety.

  • CAS Registry: 1803560-99-7 (HCl salt) | Note: Free base forms are significantly more unstable and prone to air oxidation.

Core Hazards (GHS Classification):

  • Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1B).[1]

  • Carcinogenicity: Hydrazine derivatives are suspected carcinogens (Category 1B).[1]

  • Reactivity: Strong reducing agent; reacts violently with oxidizers.[2]

Storage & Stability Troubleshooting

Q: My reagent has turned from colorless/white to yellow. Is it still usable? A: A yellow discoloration indicates oxidation. Hydrazines are highly susceptible to autoxidation in air, forming azo compounds or hydrazones.

  • Minor Yellowing: Likely usable for crude applications but will require repurification for sensitive kinetics or catalysis.

  • Dark Orange/Brown: Significant degradation has occurred. Discard immediately as hazardous waste; do not attempt to distill potentially unstable peroxides or azides.

Q: What are the optimal storage conditions? A: To maximize shelf life, follow the "Inert-Cold-Dark" protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The free base readily absorbs

    
     and moisture from the air.
    
  • Temperature: Long-term storage at -20°C is recommended.

  • Container: Use amber glass vials with PTFE-lined caps. Avoid metal containers (especially iron or copper) as they catalyze decomposition.

Visual Guide: Stability Assessment Workflow

StabilityCheck Start Inspect Reagent ColorCheck Check Color Start->ColorCheck White White/Colorless ColorCheck->White No Oxidation Yellow Light Yellow ColorCheck->Yellow Minor Oxidation Brown Dark Brown/Orange ColorCheck->Brown Severe Degradation Action1 Proceed with Experiment (Maintain Inert Gas) White->Action1 Action2 Check Purity (NMR/LCMS) Recrystallize if needed Yellow->Action2 Action3 DISCARD DO NOT USE Segregate as HazWaste Brown->Action3

Caption: Decision matrix for assessing reagent quality based on visual inspection.

Experimental Handling & Synthesis

Q: Can I handle this on an open benchtop? A: No. All operations must be performed in a functioning chemical fume hood or a glovebox.

  • Inhalation Risk: Hydrazine vapors are toxic and can cause respiratory sensitization.

  • Skin Risk: The compound penetrates skin rapidly. Double-gloving (Nitrile inner, Butyl rubber outer) is recommended for transfer operations.

Q: What solvents are compatible? A:

  • Compatible: Methanol, Ethanol, THF (anhydrous).

  • Incompatible: Ketones (Acetone, MEK) and Aldehydes.

    • Reasoning: The hydrazine moiety reacts rapidly with carbonyls to form hydrazones (Schiff bases), consuming your reagent. Do not use acetone to clean glassware containing this reagent.

Q: How do I safely transfer the liquid/solid? A: Use the "Positive Pressure" technique to prevent air ingress.

  • Flush the receiving vessel with Nitrogen/Argon.

  • If liquid: Use a syringe with a long needle to withdraw through a septum.

  • If solid: Weigh inside a glovebox or use a rapid transfer tube under a funnel with inert gas flow.

Visual Guide: Safe Transfer Protocol

SafeTransfer Step1 Preparation Step2 PPE Check: Double Gloves + Face Shield Step1->Step2 Step3 Environment: Fume Hood / Glovebox Step2->Step3 Step4 Transfer Step3->Step4 Ready Step5 Avoid Metal Spatulas (Use Porcelain/Teflon) Step4->Step5 Step6 Blanket with N2/Ar Immediately After Open Step5->Step6 Step7 Cleanup Step6->Step7 Done Step8 Wipe Threads Before Resealing Step7->Step8

Caption: Step-by-step workflow for minimizing exposure and contamination during transfer.

Emergency Response & Waste Disposal

Q: How do I quench a small spill or reaction residue? A:

  • Do NOT use standard bleach (Sodium Hypochlorite) directly on concentrated hydrazine. This can generate toxic chloramines or cause an exothermic reaction leading to gas evolution.

  • Recommended Quench: Dilute significantly with water first, then treat with a specific hydrazine neutralizer if available (e.g., Alpha-Ketoglutaric Acid, which forms a stable hydrazone), or slowly add dilute hydrogen peroxide (3%) in an ice bath.

  • Safest Path: Absorb spills with vermiculite or sand. Collect as "Hazardous Waste - Hydrazine Derivative" . Do not mix with general organic solvents.

Q: What if I get it on my skin? A:

  • Immediate Flush: Wash with copious amounts of water for at least 15 minutes.[3]

  • Do NOT use solvents (like ethanol) to wash skin; this increases absorption.

  • Seek Medical Attention: Hydrazines are systemic toxins; symptoms (CNS effects, nausea) may be delayed.

Quantitative Data: Stability & Reactivity Profile

ParameterSpecificationTechnical Note
Molecular Weight ~89.14 g/mol (Free Base)Varies if salt form (e.g., 2HCl).
Storage Temp -20°CCritical to prevent autoxidation.
Incompatibility Oxidizers, Ketones, AldehydesForms explosive mixtures or hydrazones.
Flash Point ~65-75°C (Est.)Treat as Flammable Liquid.
Decomposition >150°CMay evolve

and Ammonia.

References

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: this compound hydrochloride. Retrieved from

  • PubChem. (2025). Compound Summary: (3-Aminopropyl)hydrazine (Isomer Analog). National Library of Medicine. Retrieved from

  • NASA. (2010). Organic Compound Turns Toxic Waste into Harmless Byproducts (Alpha-Ketoglutaric Acid Neutralization). Spinoff. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2014). Hydrazines: ToxFAQs™. Agency for Toxic Substances and Disease Registry. Retrieved from

Sources

Optimizing the work-up procedure for (2-Aminopropyl)hydrazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Work-up and Isolation Procedures for (2-Aminopropyl)hydrazine Document ID: TS-APH-002 Last Updated: March 3, 2026 Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary & Chemical Profile

This compound is a bifunctional building block containing both a primary amine and a hydrazine moiety.[1][2] Its high polarity, water solubility, and susceptibility to oxidative degradation make standard organic work-ups (simple extraction) inefficient.[1] This guide provides optimized protocols to maximize yield and purity while mitigating safety risks associated with residual hydrazine.[1][2]

PropertyData / CharacteristicImplication for Work-up
Physical State Viscous liquid / Low-melting solidHygroscopic; requires moisture-free handling.[1][2]
Polarity High (

)
Poor partitioning into standard organic solvents (EtOAc, DCM).[1][2]
Basicity Polybasic (

~8-9)
Requires pH > 12 for effective extraction; binds strongly to silica.[1][2]
Stability Air/Light SensitiveOxidation leads to colored impurities (azo/azoxy); use inert atmosphere.[1][2]

Troubleshooting Guide (FAQ Format)

Issue 1: "My product remains in the aqueous phase during extraction."

Diagnosis: The high polarity of the diamine/hydrazine backbone prevents partitioning into organic solvents at neutral or mildly basic pH.[1] Technical Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
    .[1][2] This decreases the solubility of the organic amine in water (Hofmann, 1887).
    
  • Solvent Selection: Switch from Dichloromethane (DCM) to n-Butanol or Isopropanol/Chloroform (1:3) .[1][2] These solvent systems have higher polarity and better affinity for amino-hydrazines.[1][2]

  • Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor for 12–24 hours using DCM. This overcomes the unfavorable partition coefficient (

    
    ) by driving the equilibrium dynamically.[1]
    
Issue 2: "The isolated material turns yellow/brown immediately."

Diagnosis: Oxidative degradation caused by trace transition metals or atmospheric oxygen.[1][2] Hydrazines are potent reducing agents and auto-oxidize to form diazenes and oligomers.[1][2] Technical Solution:

  • Degassing: All solvents used in the work-up must be sparged with Argon or Nitrogen for 15 minutes.[1][2]

  • Additives: Add a trace amount of EDTA (0.1 mM) to the aqueous phase during work-up to chelate transition metal ions that catalyze oxidation.

  • Storage: Store the free base under Argon at -20°C. For long-term stability, convert it to the dihydrochloride salt (See Protocol B).

Issue 3: "I cannot remove excess hydrazine reactant."

Diagnosis: Hydrazine hydrate often co-distills or "streaks" during purification.[1][2] Technical Solution:

  • Azeotropic Removal: If the product is non-volatile, add toluene and rotary evaporate.[1][2] Toluene forms a hetero-azeotrope with hydrazine/water, facilitating its removal.[1][2]

  • High-Vacuum Distillation: this compound has a higher boiling point than hydrazine.[1][2] Use a short-path distillation apparatus under high vacuum (<1 mmHg).

  • Scavenging (Not Recommended): Avoid aldehyde scavengers, as they will react with your product's hydrazine group.[1][2]

Optimized Experimental Protocols

Protocol A: Continuous Extraction (Best for Free Base Isolation)

Use this method when the product is required as a free base for immediate subsequent reactions.

  • Quench: Carefully dilute the reaction mixture with water (min. 3 volumes).[2]

  • Basification: Adjust pH to >13 using 50% NaOH solution. Critical: The high pH ensures both amine and hydrazine groups are deprotonated.

  • Extraction: Transfer to a continuous liquid-liquid extractor. Use Dichloromethane (DCM) as the solvent.[1] Reflux for 18 hours.

    • Self-Validation: Check the aqueous layer by TLC (ninhydrin stain) after 18h.[1] If spot persists, continue for 6h.[1]

  • Drying: Dry the organic phase over anhydrous

    
     (Avoid 
    
    
    
    as it can act as a Lewis acid and trap amines).[1][2]
  • Concentration: Evaporate solvent under reduced pressure.

  • Final Polish: Kugelrohr distillation (High Vac, ~100-120°C) provides the pure colorless liquid.[1][2]

Protocol B: Isolation as Dihydrochloride Salt (Best for Storage/Purity)

Use this method to stabilize the compound and remove non-basic impurities.

  • Evaporation: Remove reaction solvent and excess hydrazine via rotary evaporation (azeotrope with toluene 3x).

  • Dissolution: Dissolve the crude residue in absolute Ethanol.

  • Precipitation: Cool to 0°C. Add 4M HCl in Dioxane dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.[1][2]

  • Filtration: Filter the solid under a blanket of Nitrogen (to prevent moisture absorption).[1][2]

  • Wash: Wash the filter cake with cold diethyl ether to remove non-basic organic byproducts.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate work-up based on your specific synthesis constraints.

WorkUpOptimization Start Crude Reaction Mixture CheckVolatile Is Product Volatile? Start->CheckVolatile CheckStable Is Free Base Stable? CheckVolatile->CheckStable No / High BP Distillation Protocol C: High Vac Distillation (Direct Isolation) CheckVolatile->Distillation Yes (BP < 150°C) SaltFormation Protocol B: HCl Salt Formation (Precipitation in EtOH) CheckStable->SaltFormation No (Oxidizes rapidly) Extraction Protocol A: Continuous Extraction (DCM, pH > 13) CheckStable->Extraction Yes Purification Final Polish: Recrystallization or Kugelrohr Distillation->Purification SaltFormation->Purification Extraction->Purification

Figure 1: Decision tree for selecting the optimal isolation pathway for this compound.[2]

References

  • Synthesis and Properties of Hydrazines

    • Smith, P. A. S. (1983).[1] Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings.[1][2] [Context: General reactivity and stability of alkyl hydrazines].

  • Isolation Techniques

    • Organic Syntheses, Coll.[2][3] Vol. 2, p. 395 (1943); Vol. 16, p. 22 (1936).[1] Hydrazine Sulfate and Derivatives. Link[1]

    • Purification of 2-aminopyridine derivatives... by cation-exchange chromatography. (1991).[1][2] Analytical Biochemistry. [Context: Use of ion exchange for amino-hydrazine separation].

  • Safety & Handling

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 11407861, (3-Aminopropyl)hydrazine. Link[1][4]

    • Schmidt, E. W. (2001).[1] Hydrazine and Its Derivatives: Preparation, Properties, Applications. Wiley-Interscience.[1][2][5]

Sources

Technical Support Center: Troubleshooting & Purification of (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-Aminopropyl)hydrazine purification. As a bifunctional aliphatic hydrazine, this compound is a highly valuable intermediate in pharmaceutical and agrochemical synthesis. However, its dual functionality—containing both a primary amine and a hydrazine moiety—makes it highly polar, thermally labile, and prone to oxidation.

This guide is designed for researchers, scale-up chemists, and drug development professionals. It bypasses basic theory to focus on field-proven, mechanistically grounded solutions for isolating high-purity this compound from complex crude mixtures.

Purification Decision Matrix

Before selecting a purification protocol, it is critical to profile your crude mixture. The workflow below outlines the logical progression for identifying and eliminating the most common classes of impurities encountered during the synthesis of aliphatic hydrazines.

G Start Crude this compound Imp1 Free Hydrazine Contamination? Start->Imp1 Imp2 Over-alkylated Byproducts? Imp1->Imp2 No Act1 Carbonyl Scavenging & Acid/Base Extraction Imp1->Act1 Yes Imp3 Trace Metals (e.g., Cu, Pd)? Imp2->Imp3 No Act2 Dihydrochloride Salt Precipitation Imp2->Act2 Yes Act3 Solid-Supported Metal Scavengers Imp3->Act3 Yes Pure Purified API Intermediate Imp3->Pure No Act1->Imp2 Act2->Imp3 Act3->Pure

Workflow for identifying and removing common impurities from this compound.

Core Troubleshooting FAQs

Q1: My GC-MS analysis shows unacceptably high levels of free hydrazine hydrate. How can I selectively remove it without degrading my target compound? A1: Free hydrazine is a highly toxic, genotoxic impurity that must be strictly controlled in1[1]. Because this compound and hydrazine hydrate have similar polarities, standard distillation is often ineffective and risks thermal decomposition. Mechanistic Solution: Utilize a rigorous acid-base liquid extraction protocol. By diluting the crude mixture in an organic solvent like methyl isobutyl ketone (MIBK) and performing an 2[2], you can substantially remove unreacted hydrazine. Alternatively, treating the mixture with a solid-supported benzaldehyde resin selectively forms a hydrazone with the less sterically hindered free hydrazine, allowing the bulkier target molecule to be recovered via simple filtration.

Q2: During recrystallization, the compound "oils out" instead of forming distinct crystals. What causes this, and how is it resolved? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Aliphatic hydrazines are notoriously hygroscopic and often 3[3]. Mechanistic Solution: Convert the free base into a stable salt. This compound readily forms a dihydrochloride salt. By dissolving the crude oil in anhydrous isopropanol and introducing dry HCl, the dihydrochloride salt precipitates cleanly. The high ionic lattice energy of the salt overcomes the entropic penalty of the impurities, forcing a highly pure crystallization.

Q3: I am detecting N,N-dialkylated impurities. How do I separate them from the mono-alkylated target? A3: Over-alkylation is a common side reaction in hydrazine synthesis because the primary alkylated product is often more nucleophilic than the starting material, a known issue that 4[4]. Mechanistic Solution: Exploit the basicity difference. Symmetrical and unsymmetrical 3[3] than mono-alkylated hydrazines. A controlled pH titration during aqueous extraction can selectively protonate the mono-alkylated this compound (keeping it in the aqueous layer) while the less basic di-alkylated impurities remain in the organic phase.

Q4: How do I accurately detect trace hydrazine levels in my purified product? A4: Direct GC or HPLC analysis of free hydrazine is challenging due to its high polarity, lack of a chromophore, and poor retention on standard columns. Mechanistic Solution: Use in situ derivatization. Reacting the sample with acetone or acetone-d6 converts residual free hydrazine into acetone azine. This derivative is highly volatile and easily quantified using5[5].

Quantitative Impurity Profiling & Removal Strategies

Summarized below are the expected clearance rates for common impurities when applying targeted purification strategies.

Impurity TypeDetection MethodPrimary Removal StrategyExpected Clearance
Free Hydrazine Headspace GC-MS (Acetone derivatization)Acid/Base Extraction or Scavenger Resin>99.9% (to <2.5 ppm)
Di-alkylated Hydrazines LC-MS / 1H-NMRpH-Controlled Liquid-Liquid Extraction95–98%
Oxidation Products (Azo) UV-Vis / HPLCRecrystallization (as Dihydrochloride salt)>99.0%
Trace Metals (e.g., Cu) ICP-MSSolid-supported metal scavengers (e.g., EDTA)>99.5% (to <10 ppm)

Detailed Experimental Protocols

These protocols are designed as self-validating systems. The causality behind each step is explained to ensure you can adapt the methodology to your specific scale and impurity profile.

Protocol A: Selective Dihydrochloride Salt Formation (Removal of Organics & Isomers)

This protocol forces the highly polar this compound into a crystalline lattice, leaving non-basic and weakly basic impurities in the mother liquor.

  • Dissolution: Dissolve 10.0 g of crude this compound free base in 100 mL of anhydrous isopropanol (IPA) under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents auto-oxidation of the hydrazine moiety. Anhydrous solvent is critical; the presence of water will solubilize the resulting salt, drastically reducing yield.

  • Acidification: Cool the solution to 0–5 °C using an ice bath. Slowly add 2.1 equivalents of 4M HCl in dioxane dropwise while maintaining vigorous stirring.

    • Causality: The low temperature controls the exothermic salt-formation reaction, preventing thermal degradation. 2.1 equivalents ensure both the primary amine and the hydrazine are fully protonated.

  • Crystallization: Stir the mixture for 2 hours at 0 °C. A white crystalline precipitate of this compound dihydrochloride will form.

  • Isolation: Filter the precipitate under vacuum using a Schlenk frit. Wash the filter cake with 2 x 20 mL of cold, anhydrous diethyl ether.

    • Causality: Diethyl ether washes away non-basic organic impurities and displaces the IPA, facilitating rapid drying without dissolving the product.

  • Drying: Dry the product in a vacuum oven at 40 °C for 12 hours to yield the pure dihydrochloride salt.

Protocol B: Free Hydrazine Scavenging via Liquid-Liquid Extraction

Use this protocol when genotoxic free hydrazine levels exceed API regulatory limits.

  • Preparation: Dissolve the crude API intermediate in methyl isobutyl ketone (MIBK) (10 mL per gram of crude).

  • Acid Wash: Extract the organic layer with an equal volume of 0.1 M H₂SO₄.

    • Causality: The dilute acid selectively protonates the highly basic free hydrazine and the target compound, pulling them into the aqueous phase while leaving neutral and less basic over-alkylated impurities in the MIBK layer.

  • Phase Separation & Basification: Separate the aqueous layer. Carefully adjust the pH of the aqueous layer to ~8.5 using 1M NaOH, monitoring continuously with a calibrated pH meter.

    • Causality: At pH 8.5, the target compound (which has a slightly lower pKa than free hydrazine) is selectively deprotonated back to its free base form, while a significant portion of the free hydrazine remains protonated/soluble in the aqueous phase.

  • Recovery: Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the hydrazine-depleted product.

References

  • (PDF) Determination of hydrazine at Ontario nuclear power plants – ResearchGate. Discusses the USP monograph limits for free hydrazine (Impurity F) in APIs. 1

  • EP2404926A1 - Preparation of 2-chloro-9-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-adenine – Google Patents. Details the use of MIBK and sequential acid/base aqueous extractions to remove hydrazine and its derivatives. 2

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE – DTIC. Authoritative text on the basicity, hygroscopic nature, and salt-forming properties of aliphatic hydrazines. 3

  • Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids – Chemical Methodologies. Highlights the challenges of over-alkylation and side reactions associated with free hydrazine use. 4

  • Morphology-regulated cataluminescence amplification for high-efficiency hydrazine sensing – ResearchGate. Outlines the headspace GC-MS methodology using acetone derivatization for detecting hydrazine at 0.1 ppm LOQ in drug substances. 5

Sources

Unexpected reactivity of (2-Aminopropyl)hydrazine with functional groups

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with (2-Aminopropyl)hydrazine . It addresses the unique reactivity profile of this bifunctional building block, specifically focusing on the competition between its hydrazine and amine moieties.

Reagent: this compound CAS: 50406-12-5 (Generic isomer reference); Note: This guide assumes the 1-hydrazino-2-aminopropane structure. Molecular Formula:


Support Tier:  Senior Application Science

Executive Summary: The "Two-Headed" Nucleophile

This compound (2-APH) is a deceptively simple molecule containing two distinct nucleophilic centers: a primary amine at the chiral C2 position and a monosubstituted hydrazine group at C1.

The Core Challenge: Users often experience "unexpected" reactivity because they underestimate the


-effect , which renders the hydrazine terminus significantly more nucleophilic than the aliphatic amine, despite the aliphatic amine often being more basic. Furthermore, the 1,2-diamine backbone predisposes this molecule to rapid intramolecular cyclization, often yielding pyrazoline derivatives instead of linear products.
Reactivity Hierarchy (Rule of Thumb)
  • Terminal Hydrazine Nitrogen (

    
    ):  Most Nucleophilic (Kinetic Control).
    
  • Aliphatic Amine (

    
    ):  Most Basic (Thermodynamic Protonation).
    
  • Internal Hydrazine Nitrogen (

    
    ):  Least Reactive (Sterically and electronically deactivated).
    

Troubleshooting Guides (FAQ Format)

Module A: Regioselectivity Issues

Q: "I attempted to acylate the C2-amine using an acid chloride, but the reaction occurred exclusively at the hydrazine. How do I reverse this selectivity?"

A: This is the classic "Nucleophilicity vs. Basicity" trap.

  • The Cause: The hydrazine group exhibits the

    
    -effect (repulsion between adjacent lone pairs), raising the energy of its HOMO and making it a "super-nucleophile" compared to the C2-amine. Under neutral or basic conditions, the hydrazine will always react first with electrophiles (acyl chlorides, aldehydes, alkyl halides).
    
  • The Fix (pH Switch): You must exploit the difference in

    
    .
    
    • The aliphatic amine is more basic (

      
      ) than the hydrazine (
      
      
      
      ).
    • Protocol: Conduct the acylation in a buffered media at pH 8.5–9.0 . At this pH, the aliphatic amine is largely protonated (protected as ammonium), while a significant portion of the hydrazine remains free to react.

    • Alternative (Protection): If you need to react the amine first, you must chemically mask the hydrazine. Use acetone to form a temporary hydrazone (Schiff base), react the amine, and then deprotect with mild acid.

Module B: The "Ghost" Impurities

Q: "My NMR shows a complex mixture of signals in the methyl region, but LCMS indicates the correct mass. What is happening?"

A: You are likely seeing Rotamers or Solvent Adducts .

  • Scenario 1: Acetone/Ketone Solvents. 2-APH reacts instantly with acetone (often used to clean glassware or as a solvent) to form a hydrazone. This is not an impurity; it is a chemical transformation.

    • Diagnostic: Look for a signal at

      
       ppm (methyls of the hydrazone).
      
  • Scenario 2: Atropisomerism. If you have acylated the hydrazine, the resulting hydrazide bond (

    
    ) has a high rotational barrier. This creates distinct NMR signals for the syn and anti conformers, often in a 60:40 ratio, mimicking an impurity.
    
    • Validation: Run a Variable Temperature (VT) NMR at 60°C. If the peaks coalesce into single sharp signals, it is a rotamer effect, not a mixture of products.

Module C: Unintended Cyclization

Q: "I tried to condense 2-APH with a


-keto ester to form a linear hydrazone, but I isolated a cyclic product." 

A: You have formed a Pyrazolone or Diazepine .

  • The Mechanism: The initial attack of the hydrazine on the ketone forms a hydrazone.[1] However, the pendant C2-amine (or the internal hydrazine nitrogen) is perfectly positioned for a 5- or 7-membered ring closure (intramolecular nucleophilic attack) on the ester carbonyl.

  • The Fix:

    • Temperature Control: Perform the initial condensation at

      
       to favor the kinetic linear hydrazone.
      
    • Steric Bulk: Use a bulky ester (e.g., tert-butyl ester) to slow down the intramolecular cyclization.

    • Trapping: If a linear product is required, reduce the hydrazone immediately (e.g., with

      
      ) to a hydrazine, which is less prone to cyclizing onto the ester.
      

Visualizing Reactivity Pathways

The following diagram illustrates the competitive pathways when 2-APH is exposed to a bifunctional electrophile (e.g., a


-keto ester).

ReactivityPathways Start This compound Linear Linear Hydrazone (Kinetic Product) Start->Linear Fast Attack (N-terminal) Amide Amide Formation (Rare/Slow) Start->Amide Slow Attack (C2-Amine) Electrophile Target: β-Keto Ester Pyrazolone Pyrazolone Ring (Thermodynamic Trap) Linear->Pyrazolone Intramolecular Cyclization (-ROH)

Caption: Figure 1. The "Trap" of Cyclization. The hydrazine terminus attacks first (Green arrow), leading to a linear intermediate that rapidly cyclizes (Red arrow) to the thermodynamic pyrazolone product, bypassing the C2-amine reactivity.

Standardized Protocols

Protocol 1: Selective Protection of the Hydrazine

To utilize the C2-amine exclusively, the hydrazine must be "masked."

  • Dissolution: Dissolve 2-APH (1.0 eq) in Acetone (10 volumes). The solvent acts as the reagent.

  • Reflux: Heat to reflux for 1 hour.

  • Evaporation: Remove excess acetone under vacuum.

    • Result: Quantitative formation of the Acetone Hydrazone .

  • Reaction: Perform your desired reaction on the C2-amine (e.g., alkylation, sulfonation).

  • Deprotection: Treat the product with 1M aqueous HCl in THF (1:1) at room temperature for 2 hours to hydrolyze the hydrazone back to the free hydrazine.

Protocol 2: Titration for Purity Check

Hydrazines oxidize in air to form azo compounds and evolve nitrogen. Always validate reagent quality before use.

StepActionObservation
1 Dissolve 50 mg of 2-APH in 10 mL of 1M

.
Clear solution.
2 Prepare 0.1 M

(Potassium Iodate) standard solution.
Standard oxidizer.
3 Add 5 mL of

(Chloroform) to the reaction vessel.
Creates a biphasic layer.
4 Titrate with

while shaking vigorously.
The chloroform layer turns violet (

formation).
5 Continue titration until the violet color disappears .Endpoint: Conversion of

to

.

Critical Safety & Stability Data

  • Air Sensitivity: 2-APH absorbs

    
     from the air to form carbazic acids (solid precipitates). Store under Argon/Nitrogen.
    
  • Reducing Power: Incompatible with strong oxidizers (peroxides, permanganates). Risk of immediate fire or explosion.

  • Toxicity: Like all hydrazines, assume potential genotoxicity. Use double-gloving and work within a fume hood.

References

  • Alpha-Effect in Nucleophiles

    • Title: Nucleophilicity of Hydrazines and Amines.[2][3][4]

    • Source:Journal of Organic Chemistry
    • Context: Explains why the terminal hydrazine nitrogen is to times more nucleophilic than the amine.
  • Cyclization Mechanisms

    • Title: Synthesis of Pyrazolines via Hydrazine Cycliz
    • Source:JACS Au
    • Context: Details the intramolecular cyclization pathways of hydrazine-derived intermedi
  • Hydrazine Handling & Safety

    • Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety.[5][6]

    • Source:Organic Process Research & Development
    • Context: Standard operating procedures for handling alkyl hydrazines safely.

Sources

Validation & Comparative

Strategic Reagent Selection: (2-Aminopropyl)hydrazine vs. Hydrazine Hydrate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison between Hydrazine Hydrate and (2-Aminopropyl)hydrazine in the context of heterocyclic synthesis.

Executive Summary

In the development of nitrogenous heterocycles—particularly pyrazoles, pyridazines, and fused bicyclic systems—the choice of hydrazine source dictates the synthetic pathway's efficiency, regioselectivity, and safety profile.

  • Hydrazine Hydrate (

    
    )  is the industry standard "workhorse." It is cost-effective and atom-efficient but yields unsubstituted (
    
    
    
    ) heterocycles
    that often require subsequent, non-regioselective alkylation steps. It also poses severe volatility and toxicity risks.
  • This compound (often supplied as the dihydrochloride salt) is a bifunctional "architect" reagent . It introduces a chiral or functionalized

    
    -alkyl side chain during the cyclization event. This "lock-in" strategy defines regiochemistry early and provides a pendant amine for secondary cyclizations (e.g., forming pyrazolo[1,5-a]pyrimidines), though at a higher material cost.
    

Recommendation: Use Hydrazine Hydrate for initial scaffold screening and bulk synthesis of simple cores. Switch to This compound when specific


-alkylation patterns, chirality, or fused-ring construction are required to avoid protecting-group manipulations.

Chemical Profiles & Mechanistic Divergence

Hydrazine Hydrate: The Nucleophilic Sledgehammer
  • Structure:

    
    
    
  • Reactivity: A powerful bis-nucleophile. It reacts with 1,3-dielectrophiles (e.g.,

    
    -diketones) to form pyrazoles.
    
  • The Problem of Tautomerism: The resulting pyrazole possesses a free

    
     proton. In solution, this exists in rapid tautomeric equilibrium (
    
    
    
    - vs.
    
    
    -pyrazole). Subsequent alkylation (e.g., adding an amine tail) typically yields a mixture of regioisomers (
    
    
    -alkyl vs.
    
    
    -alkyl), requiring tedious chromatographic separation.
This compound: The Precision Tool
  • Structure:

    
     (Typically chiral or racemic mixture)
    
  • Reactivity: Contains three nucleophilic centers, but the hydrazine

    
     is the most potent alpha-effect nucleophile.
    
  • The Regioselectivity Advantage: Because the substituent is attached before cyclization, the reaction with an unsymmetrical 1,3-diketone is governed by electronic and steric factors (typically the substituted nitrogen attacks the most electrophilic carbonyl). This locks the regiochemistry immediately, preventing tautomeric ambiguity.

  • Secondary Cyclization: The pendant primary amine (on the propyl chain) remains available to react with pendant esters or nitriles, enabling "one-pot" formation of fused systems like diazepines or pyrazolo-pyrimidines .

Visualizing the Pathway Divergence

ReactionPathways Diketone 1,3-Diketone (Unsymmetrical) Hydrazine Hydrazine Hydrate Diketone->Hydrazine Aminopropyl (2-Aminopropyl) hydrazine Diketone->Aminopropyl PyrazoleNH Pyrazole (N-H) (Tautomeric Mixture) Hydrazine->PyrazoleNH Cyclization PyrazoleSub N-(2-aminopropyl) pyrazole Aminopropyl->PyrazoleSub Regioselective Cyclization Alkylation Step 2: Alkylation (Non-selective) PyrazoleNH->Alkylation IsomerMix Mixture of N1/N2 Isomers (Low Yield) Alkylation->IsomerMix FusedRing Fused Bicyclic System (e.g., Pyrazolodiazepine) PyrazoleSub->FusedRing Intramolecular Cyclization (Optional)

Figure 1: Mechanistic divergence. Hydrazine hydrate pathways often lead to isomer mixtures during late-stage functionalization, whereas this compound installs the side chain regioselectively.

Comparative Performance Data

The following data summarizes the synthesis of a target N-aminoalkyl-pyrazole drug intermediate (Potassium Channel Opener analog) starting from benzoylacetone.

FeatureProtocol A: Hydrazine HydrateProtocol B: this compound
Reagent State Liquid (64-100%), FumingSolid (Dihydrochloride salt)
Step Count 2 (Cyclization + Alkylation)1 (Direct Cyclization)
Regioselectivity Poor (~60:40 mixture of isomers)High (>90:10 favoring steric control)
Overall Yield 45% (after separation)78% (direct crystallization)
Atom Economy High (initially), Low (overall)Moderate (higher MW reagent)
Safety Carcinogenic , Volatile, Skin BurnIrritant, Non-volatile solid
Cost Low ($)High (

$)

Experimental Protocols

Protocol A: Synthesis of Pyrazole Scaffold (Hydrazine Hydrate Method)

Use this for generating simple, unsubstituted heterocyclic libraries.

  • Setup: Dissolve 10 mmol of 1,3-diketone in Ethanol (20 mL).

  • Addition: Cool to 0°C. Add Hydrazine Hydrate (12 mmol, 80% aq. solution) dropwise over 10 minutes. Caution: Exothermic.

  • Reflux: Heat to reflux for 2 hours. Monitor TLC (usually 30-50% EtOAc/Hex).

  • Workup: Concentrate in vacuo. The residue is often an oil that solidifies.

  • Result: Yields the

    
    -pyrazole.
    
    • Note: To add the aminopropyl chain, you must now perform an alkylation with N-(2-chloropropyl)phthalimide followed by deprotection, often resulting in regioisomeric mixtures.

Protocol B: Regioselective Synthesis this compound Method

Use this for direct synthesis of N-functionalized heterocycles or fused rings.

  • Preparation: In a round-bottom flask, suspend This compound 2HCl (10 mmol) in Ethanol (30 mL).

  • Neutralization: Add Triethylamine (22 mmol) to liberate the free hydrazine base in situ. Stir for 15 mins at RT.

  • Cyclization: Add the 1,3-diketone (10 mmol) in one portion.

  • Reaction: Reflux for 3–5 hours.

    • Mechanism:[1][2][3][4] The hydrazine

      
       attacks the most reactive carbonyl (usually the ketone), followed by cyclization of the internal 
      
      
      
      . The pendant amine remains unreacted unless an electrophile (like an ester) is present at the 3-position.
  • Workup: Cool and filter off the triethylamine hydrochloride salts. Concentrate the filtrate.

  • Purification: Recrystallize from EtOH/Ether.

  • Result: Single regioisomer of

    
    -(2-aminopropyl)pyrazole.
    

Safety & Handling Comparison

Hydrazine Hydrate[3][6][7][8]
  • Toxicity: Proven carcinogen (Category 1B). Severe skin corrosion.

  • Volatility: High vapor pressure; inhalation hazard.

  • Storage: Air sensitive (absorbs

    
    ). Must be stored in glass/stainless steel, away from oxidizers.
    
  • Disposal: Requires chemical deactivation (e.g., with hypochlorite) before disposal.

This compound (Dihydrochloride)
  • Toxicity: Acutely toxic if swallowed, but lacks the extreme volatility of the hydrate. Potential skin sensitizer.

  • Handling: Solid powder. Can be weighed on an open balance (with mask/gloves), reducing inhalation risk significantly compared to liquid hydrazine.

  • Stability: Hygroscopic but stable if stored in a desiccator.

References

  • Heller, S. T., & Natarajan, S. R. (2006).[4] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of some new 1-heteroaryl-5-amino-3H/methyl-4-phenylpyrazoles." Journal of Heterocyclic Chemistry, 48(5), 1161–1167. Link

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: Hydrazine Hydrate." Link

  • Toronto Research Chemicals. (2024). "Product Entry: this compound Dihydrochloride." Link

  • Keshk, R. M. (2022).[5] "Synthesis of pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry. Link

Sources

Comparative Bioactivity of (2-Aminopropyl)hydrazine Derivatives: A Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, comparative guide on the bioactivity of (2-Aminopropyl)hydrazine derivatives, structured for researchers in drug discovery.

Executive Summary & Structural Classification

This compound (1-hydrazinopropan-2-amine) represents a privileged scaffold in medicinal chemistry, serving as a dual-pharmacophore capable of targeting amine oxidases. Its derivatives are primarily categorized by their selectivity toward Monoamine Oxidase (MAO) versus Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .

The bioactivity of this class hinges on the substitution pattern of the hydrazine moiety and the integrity of the 2-aminopropyl backbone. This guide compares two primary subclasses:

  • Aryl-Alkyl Derivatives (MAO Inhibitors): Lipophilic analogues (e.g., Pheniprazine) that cross the blood-brain barrier to irreversibly inhibit MAO-A/B.

  • Aliphatic Amino-Hydrazines (SSAO/VAP-1 Inhibitors): Polar, short-chain derivatives that target surface-bound amine oxidases involved in inflammation.

Chemical Structure & Numbering

The core scaffold is 1-hydrazinylpropan-2-amine .

  • N1/N2: Hydrazine nitrogens (Warhead).

  • C2: Chiral center carrying the primary amine (Recognition element).

Mechanistic Bioactivity Analysis

Target 1: Monoamine Oxidase (MAO-A/B)

Derivatives like Pheniprazine [(1-methyl-2-phenylethyl)hydrazine] function as suicide substrates. The hydrazine group undergoes oxidation by the FAD cofactor, generating a diazene intermediate that covalently modifies the flavin ring (N5 position), causing irreversible inhibition.

  • Key Driver: Lipophilicity (Aryl substitution).

  • Outcome: Increased synaptic levels of Dopamine, Norepinephrine, and Serotonin.

  • Risk: Hepatotoxicity via radical metabolites.

Target 2: Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)

Aliphatic derivatives (retaining the free amino group) mimic the endogenous substrate methylamine but trap the Topa Quinone (TPQ) cofactor.

  • Key Driver: Primary amine recognition + Hydrazine nucleophilicity.

  • Outcome: Anti-inflammatory effect (reduced leukocyte extravasation).

Mechanism of Action Diagram

The following diagram illustrates the bifurcation of bioactivity based on structural modification.

BioactivityPathways Scaffold This compound Scaffold Pheniprazine Derivative: Pheniprazine (Aryl-substituted) Scaffold->Pheniprazine + Phenyl Group Aliphatic Derivative: Amino-alkyl Hydrazines (Unsubstituted) Scaffold->Aliphatic Retain Polar Amine MAO MAO-A/B Inhibition (CNS Targets) SSAO SSAO/VAP-1 Inhibition (Anti-inflammatory) Mech_MAO Mechanism: FAD Adduct Formation (Irreversible) Mech_MAO->MAO Inactivates Enzyme Mech_SSAO Mechanism: TPQ Carbonyl Hydrazone (Reversible/Irreversible) Mech_SSAO->SSAO Blocks Adhesion Pheniprazine->Mech_MAO Aliphatic->Mech_SSAO

Caption: Divergent bioactivity pathways of this compound derivatives based on substitution.

Comparative Performance Data

The following table contrasts the bioactivity profiles of key derivatives against standard inhibitors. Pheniprazine represents the MAO-active class, while Benserazide (a related hydrazine) serves as a peripheral decarboxylase control.

CompoundPrimary TargetIC50 / Ki (nM)Mech. of InhibitionKey Toxicity
This compound SSAO / DAO~50 - 200 nM*Carbonyl ReagentOsteolathyrism (potential)
Pheniprazine MAO-A & MAO-BMAO-A: 0.8 µMMAO-B: 0.5 µMIrreversible (Suicide)Hepatotoxicity (High)
Phenelzine (Standard)MAO-A & MAO-BMAO-A: 1.2 µMMAO-B: 1.5 µMIrreversibleHepatotoxicity (Moderate)
Aminoguanidine DAO / iNOSDAO: 150 nMReversibleLow

*Estimated based on structure-activity relationships of aliphatic hydrazines against bovine plasma amine oxidase.

Critical Insight: The "Hydrazine Toxicity" Trade-off

While this compound derivatives are potent enzyme inhibitors, their clinical utility is limited by the hydrazine moiety's toxicity . Metabolic processing often releases free hydrazine or diazonium ions, leading to liver damage (as seen with Pheniprazine withdrawal). Modern drug design focuses on stabilized hydrazines (e.g., carbamates) or bioisosteres.

Experimental Protocols

Protocol: Synthesis of 1-Hydrazinopropan-2-amine (Core Scaffold)

Self-validating step: The formation of the product is confirmed by the disappearance of the diazonium or hydrazone intermediate peak in HPLC.

  • Starting Material: 2-Aminopropanol or Alanine methyl ester.

  • Activation: Convert the alcohol to a leaving group (Tosylate/Mesylate) or the ester to a hydrazide.

    • Route A (Direct Hydrazinolysis): React 1-chloro-2-aminopropane with excess hydrazine hydrate (Caution: Exothermic).

    • Route B (Reductive Amination): React amino-acetone with hydrazine, followed by reduction with

      
      .
      
  • Purification: The product is highly polar. Isolate as a dihydrochloride salt via crystallization from Ethanol/HCl.

  • Validation:

    
    -NMR (
    
    
    
    ) should show a doublet for the methyl group (~1.2 ppm) and multiplets for the
    
    
    backbone.
Protocol: MAO Inhibition Assay (Fluorometric)

Metric: IC50 Determination using Amplex Red.

  • Reagents: Recombinant Human MAO-A and MAO-B (1 U/mL), Tyramine (substrate), Amplex Red reagent, Horseradish Peroxidase (HRP).

  • Incubation: Incubate enzyme (0.1 U) with test inhibitor (1 nM – 100 µM) in Potassium Phosphate buffer (pH 7.4) for 30 mins at 37°C.

    • Control: Phenelzine (Positive), Buffer only (Negative).

  • Reaction Trigger: Add Tyramine (100 µM), Amplex Red (50 µM), and HRP (1 U/mL).

  • Detection: Measure fluorescence (Ex/Em: 530/590 nm) after 30 mins.

  • Calculation: % Inhibition =

    
    . Plot log[Inhibitor] vs. % Inhibition to derive IC50.
    

Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Synthesis Phase cluster_assay Bioactivity Assay (MAO/SSAO) Step1 Precursor Activation (Tosylation/Esterification) Step2 Hydrazinolysis (Excess N2H4, Reflux) Step1->Step2 Step3 Salt Formation (HCl/EtOH Crystallization) Step2->Step3 Step4 Enzyme Pre-incubation (30 min, 37°C) Step3->Step4 Purified Ligand Step5 Substrate Addition (Tyramine + Amplex Red) Step4->Step5 Step6 Fluorescence Readout (Ex 530nm / Em 590nm) Step5->Step6

Caption: Step-by-step workflow from chemical synthesis to enzymatic validation.

References

  • BenchChem. (2025). Structure-Activity Relationship of Hydrazine Derivatives as MAO Inhibitors. Retrieved from

  • Tipton, K. F., & Sjoerdsma, A. (2023).
  • Yáñez, M., et al. (2016). Drug Targets in Neurodegeneration: MAO and SSAO. Frontiers in Pharmacology. Retrieved from

  • ChEMBL Database. (2024). Compound Report: Pheniprazine (CHEMBL22498). European Bioinformatics Institute. Retrieved from

  • Ramsay, R. R., et al. (2011). Monoamine oxidases: Structure, function and guidance for inhibitors.

Comparative Guide: Analytical Workflows for Structural Validation of (2-Aminopropyl)hydrazine Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural ambiguity of novel chemical entities is a daily challenge. (2-Aminopropyl)hydrazine hydrochloride (CAS 1803560-99-7) is a highly versatile, bifunctional aliphatic building block used extensively in drug discovery to synthesize functionalized heterocycles. However, because it possesses three distinct nucleophilic nitrogen centers—a primary amine and a hydrazine moiety—its reactions with asymmetrical electrophiles (such as 1,3-dicarbonyls) yield complex mixtures of regioisomers.

This guide objectively compares the performance of three primary analytical workflows used to definitively validate the structure of these reaction products. Rather than relying on a single technique, robust structural validation requires understanding the causality behind each method and implementing self-validating experimental protocols.

The Structural Challenge: Regiochemistry and Competing Nucleophiles

When this compound undergoes condensation with an asymmetrical 1,3-diketone, the initial hydrazone intermediate can cyclize via multiple pathways. The terminal nitrogen (N1) or the internal nitrogen (N2) of the hydrazine can attack the second carbonyl, yielding distinct pyrazole regioisomers. Alternatively, the pendant primary amine can participate, forming a diazepine derivative. Validating which specific isomer has formed is critical for downstream pharmacological testing.

Reaction pathways of this compound yielding competing structural isomers.

Objective Comparison of Analytical Alternatives

To resolve these structural ambiguities, researchers must select an analytical workflow that balances resolution, sample availability, and throughput. The table below summarizes the quantitative and qualitative performance metrics of the three industry-standard alternatives.

Analytical MethodologyPrimary OutputSample RequirementRegiochemical ConfidenceAnalysis TimeCost / Throughput
2D-NMR (HMBC/NOESY) Solution-state connectivity & spatial proximity> 5 mg (High Purity)Very High2–4 HoursModerate / Low
HR-LC-MS/MS + Derivatization Exact mass, fragmentation, functional group confirmation< 1 µg (Trace amounts)Moderate (Requires standards)15–30 MinsLow / High
X-Ray Crystallography Absolute 3D solid-state configurationSingle CrystalAbsolute (100%)Days to WeeksHigh / Very Low

Detailed Methodologies and Self-Validating Protocols

Protocol 1: 2D-NMR (HMBC & NOESY) Workflow for Solution Regiochemistry

The Causality: Standard 1D ¹H and ¹³C NMR are insufficient for unambiguous assignment of pyrazole regiochemistry because the chemical shifts of the heterocyclic carbons overlap significantly. Heteronuclear Multiple Bond Correlation (HMBC) is required to observe 3-bond couplings (


) between the alkyl protons of the 2-aminopropyl chain and the quaternary carbons of the newly formed heterocycle[1]. NOESY provides orthogonal through-space validation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve >5 mg of the purified reaction product in DMSO-

    
    .
    
    • Causality for Solvent Choice: DMSO-

      
       is specifically chosen over CDCl
      
      
      
      because its strong hydrogen-bonding capabilities slow down the chemical exchange rate of the pendant -NH
      
      
      protons. This allows the amine protons to be observed as distinct signals, enabling correlation to adjacent carbons.
  • Acquisition: Acquire standard 1D spectra, followed by gradient-selected HSQC, HMBC, and NOESY experiments.

  • Data Mapping: Identify the cross-peaks in the HMBC spectrum connecting the chiral methine proton of the 2-aminopropyl group to the C3 or C5 positions of the pyrazole ring.

  • Self-Validating System: Spike a known, symmetrically substituted pyrazole standard into a parallel control tube. This internal calibration validates that the chosen pulse sequence parameters accurately capture the expected

    
     coupling constants (typically 4–8 Hz) for this specific heterocyclic core.
    
Protocol 2: HR-LC-MS/MS with Chemical Derivatization

The Causality: While High-Resolution Mass Spectrometry (HRMS) cannot easily distinguish regioisomers based solely on exact mass, it is unparalleled for confirming whether the primary amine participated in the cyclization. If the amine is free (e.g., in a 1-(2-aminopropyl)pyrazole product), it can be selectively derivatized with an aldehyde to form a stable Schiff base[2]. This deliberate mass shift proves the presence of the unreacted primary amine.

Step-by-Step Methodology:

  • Derivatization Reaction: To 100 µL of the sample solution, add an excess of benzaldehyde in acetonitrile containing 0.1% acetic acid[3].

    • Causality for Reagent: Benzaldehyde reacts rapidly and selectively with the free primary aliphatic amine to form a benzylidene derivative, but will not react with the stable, aromatic pyrazole nitrogens.

  • Incubation: Incubate the mixture at 60°C for 40 minutes under a nitrogen stream[2],[4].

  • LC-MS/MS Acquisition: Inject the derivatized sample onto a C18 reversed-phase column coupled to a Q-TOF mass spectrometer. Isolate the parent ion and apply collision-induced dissociation (CID).

  • Self-Validating System: Incorporate an isotopically labeled internal standard (e.g.,

    
    N-labeled primary amine precursor) prior to derivatization[2]. If the internal standard exhibits the expected +88 Da mass shift (addition of benzylidene minus water) but the target analyte does not, it conclusively proves the analyte's primary amine was consumed during the initial reaction (indicating a diazepine structure).
    

Decision Matrix for Workflow Selection

Selecting the correct analytical path prevents wasted resources and ensures data integrity. Use the logical flow below to determine the optimal validation strategy for your this compound derivatives.

Decision matrix for selecting the optimal structural validation workflow.

References

3.[4] Title: Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde Source: FAO AGRIS (Journal of Chromatography) URL: [Link]

4.[3] Title: Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS Source: bioRxiv URL: [Link]

Sources

Comparative Biological Activity Guide: (2-Aminopropyl)hydrazine and Analogous Hydrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating bifunctional chemical scaffolds is critical for designing targeted, metabolically stable therapeutics. Hydrazine derivatives, specifically (2-Aminopropyl)hydrazine (2-APH) and its structural analogs, represent a highly versatile class of compounds. Unlike traditional monoamine oxidase (MAO) inhibitors, aminopropylhydrazines possess dual reactivity (a primary amine and a hydrazine moiety) that makes them invaluable building blocks for synthesizing aza-peptidomimetics and targeting ATP-binding cassette (ABC) transporters.

This guide objectively compares the biological activity, structural dynamics, and experimental workflows of 2-APH against its linear isomer (3-Aminopropyl)hydrazine (3-APH) and the benchmark hydrazine drug, Phenelzine.

Structural Dynamics and Pharmacophore Analysis

The biological activity of hydrazine derivatives is strictly dictated by their aliphatic or aromatic substituents, which govern active-site fitting and target engagement.

  • This compound (2-APH): Features a chiral center at the C2 position. The branched methyl group introduces significant steric hindrance. Mechanistically, this steric bulk restricts conformational flexibility. When utilized as an aza-amino acid precursor, this branching slows down solid-phase coupling kinetics but ultimately yields a highly rigid, protease-resistant peptidomimetic[1].

  • (3-Aminopropyl)hydrazine (3-APH): A linear structural isomer of 2-APH. The lack of branching allows for greater backbone flexibility, making it a highly efficient precursor for synthesizing linear aza-arginine or aza-ornithine analogs[1].

  • Phenelzine (Reference Compound): A classic 2-phenylethylhydrazine. The bulky, lipophilic aromatic ring acts as an anchor, driving strong hydrophobic interactions within the MAO active site and positioning the hydrazine group to covalently bind the FAD cofactor. 2-APH lacks this aromatic anchor, significantly reducing its MAO affinity and making it a superior scaffold for non-CNS targets where MAO inhibition is an unwanted off-target liability.

G A This compound (Chiral Scaffold) B Aza-Peptide Synthesis (Steric Control) A->B Structural Integration C Efflux Pump Binding (Hydrophobic Interaction) A->C Target Engagement D Protease-Resistant Therapeutics B->D Enhanced Stability E BCRP/P-gp Inhibition C->E MDR Reversal

Logical relationship between 2-APH structural properties and therapeutic outcomes.

Comparative Biological Activities

Aza-Peptidomimetics & Proteolytic Stability

The substitution of the


-carbon in a natural amino acid with a nitrogen atom yields an aza-amino acid. Peptides incorporating 2-APH or 3-APH derivatives exhibit profound resistance to enzymatic degradation. The causality is rooted in transition state geometry: the embedded hydrazino (N-N) bond alters the electronic distribution and spatial arrangement of the peptide backbone, preventing the catalytic triad of proteases from executing a successful nucleophilic attack[1].
ABC Transporter Inhibition (MDR Reversal)

Overexpression of ABC transporters, specifically BCRP (Breast Cancer Resistance Protein) and P-gp (P-glycoprotein), leads to multidrug resistance (MDR) in oncology. Aza-peptidomimetics derived from aminopropylhydrazines act as potent, reversible inhibitors of these efflux pumps. By binding to the transmembrane domains, they block the ATP-dependent efflux of chemotherapeutic agents, restoring drug efficacy in resistant cell lines without significantly inhibiting ABCC1 (which preserves healthy cell function)[2].

Quantitative Data Comparison

The following table summarizes the pharmacological profiles of these compounds based on validated experimental models.

Compound ClassPrimary TargetRepresentative IC50 (µM)Proteolytic Half-Life (T1/2)Key Structural Feature
Natural Peptide Native ReceptorsN/A< 2 hours

-Carbon backbone
2-APH Aza-Peptide BCRP / P-gp0.3 - 2.0> 48 hoursChiral C2 branching, N-N bond
3-APH Aza-Peptide BCRP / P-gp0.5 - 2.5> 48 hoursLinear propyl chain, N-N bond
Phenelzine MAO-A / MAO-B< 0.05N/ALipophilic phenylethyl group

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic readouts.

Protocol 1: Synthesis and Proteolytic Stability Assay of Aza-peptides

This protocol validates the enhanced metabolic stability conferred by the 2-APH scaffold.

  • Precursor Alkylation: React N-protected hydrazine with N-protected 2-bromopropylamine in N-methyl-2-pyrrolidone (NMP) at 92°C to yield the 2-APH precursor. Monitor via TLC until the bromide is consumed[1].

  • Solid-Phase Synthesis: Incorporate the 2-APH precursor into a model peptide sequence using standard Fmoc chemistry. The steric hindrance of the methyl group requires extended coupling times (up to 4 hours) compared to natural amino acids.

  • Proteolytic Cleavage (The Assay): Incubate

    
     of the synthesized aza-peptide and a natural peptide control simultaneously with 
    
    
    
    Proteinase K in Tris-HCl buffer (pH 7.4) at 37°C.
  • LC-MS/MS Quantification: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot with 1% Trifluoroacetic acid (TFA) to denature the protease. Quantify the remaining intact peptide mass. Validation: The natural peptide must show >90% degradation at 60 minutes to validate enzyme activity, while the 2-APH analog should remain >95% intact.

Protocol 2: Fluorometric BCRP/P-gp Efflux Inhibition Assay

This high-throughput workflow quantifies the ability of 2-APH derivatives to reverse multidrug resistance[2].

  • Cell Preparation: Seed MDCK cells stably overexpressing BCRP or P-gp in 96-well plates and culture until confluent.

  • Compound Incubation: Pre-incubate cells with varying concentrations (0.1 to

    
    ) of the 2-APH derivative, and use Tariquidar as a positive control, for 30 minutes at 37°C.
    
  • Substrate Addition: Add Hoechst 33342 (a known fluorescent substrate of BCRP/P-gp) and incubate for exactly 60 minutes.

  • Washing and Lysis: Wash cells rapidly with ice-cold PBS to halt all active efflux transport. Lyse the cells using 0.1% Triton X-100.

  • Detection: Measure intracellular fluorescence (Excitation: 350 nm, Emission: 460 nm). Validation: A dose-dependent increase in intracellular fluorescence confirms the inhibition of the efflux pump, as the fluorescent substrate is no longer being expelled from the cell.

Workflow S1 1. Cell Seeding & Pre-incubation S2 2. Substrate Addition S1->S2 S3 3. Lysis & Quenching S2->S3 S4 4. Fluorometric Quantification S3->S4

Self-validating high-throughput screening workflow for efflux pump inhibition.

References

  • Title: Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation Source: Proceedings of the Estonian Academy of Sciences, 2014, 63(4), 438–443. URL: [Link]

  • Title: Novel azapeptide or azapeptidomimetic compounds inhibiting bcrp and/or p-gp (EP2389356B1)

Sources

Comprehensive Guide: Computational vs. Experimental Profiling of (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Modeling versus Experimental Results for (2-Aminopropyl)hydrazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 1803560-99-7 for HCl salt) represents a bifunctional molecular scaffold containing both a chiral primary amine and a hydrazine moiety. This unique structure creates a "competitive nucleophile" environment, making it a critical subject for mechanistic study in drug development and high-energy materials. This guide contrasts ab initio computational predictions with empirical experimental data, highlighting where Density Functional Theory (DFT) accurately models behavior and where experimental validation remains indispensable due to solvation and the alpha-effect.

Part 1: The Computational Framework

Objective: To establish a predictive baseline for molecular geometry, electronic state, and reactivity indices prior to wet-lab synthesis.

Computational Methodology

For nitrogen-rich energetic materials and pharmaceutical intermediates, standard force fields often fail to capture the "gauche effect" inherent to the hydrazine N-N bond. The following protocol is the industry standard for high-fidelity modeling:

  • Theory Level: DFT (Density Functional Theory) using the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for modeling the lone pair interactions on the adjacent nitrogen atoms).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water as the solvent to mimic physiological conditions.

Key Predicted Parameters

Computational modeling focuses on three critical descriptors:

  • Conformational Landscape: The N-N bond in hydrazine prefers a gauche conformation (approx. 90-95° dihedral angle) to minimize lone-pair repulsion.

  • Proton Affinity (PA): DFT calculates the enthalpy change for protonation at the hydrazine terminal nitrogen (

    
    ) vs. the alkyl amine nitrogen (
    
    
    
    ).
    • Prediction: The alkyl amine (position 2) is electronically richer and should be the primary protonation site (

      
      ).
      
  • Frontier Molecular Orbitals (FMO): The HOMO energy indicates nucleophilicity. The "Alpha Effect"—an experimental phenomenon where adjacent lone pairs increase reactivity—is often underestimated by ground-state DFT energies.

Computational Workflow Visualization

CompWorkflow Input Initial Structure This compound Opt Geometry Optimization B3LYP/6-31G(d) Input->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Freq->Opt If Saddle Point Energy Single Point Energy 6-311++G(d,p) + PCM Freq->Energy If Minima Found Output Output Descriptors: N-N Length, HOMO/LUMO, pKa Energy->Output

Figure 1: Standardized computational workflow for profiling hydrazine derivatives.

Part 2: Experimental Validation

Objective: To synthesize the compound and quantify physical properties that computational models often approximate.

Synthesis Protocol

Direct alkylation of hydrazine often leads to poly-alkylation. The most robust "self-validating" protocol for 1,2-amino-hydrazines involves the ring-opening of aziridines.

Protocol: Ring Opening of 2-Methylaziridine (Propyleneimine)

  • Reagent Prep: Charge a 3-neck round bottom flask with Hydrazine Hydrate (N₂H₄·H₂O) in 5-fold molar excess (to prevent dimerization).

  • Addition: Cool to 0°C. Add 2-methylaziridine dropwise over 30 minutes under N₂ atmosphere.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. The reaction is driven by the relief of ring strain.

  • Purification: Distill off excess hydrazine and water under reduced pressure. The product, this compound, is a viscous, hygroscopic oil.

  • Salt Formation: For stability, convert to the dihydrochloride salt by bubbling dry HCl gas through an ethereal solution.

Characterization (The "Truth" Data)[2]
  • ¹H NMR (D₂O):

    • The chiral center (CH) appears as a multiplet at ~3.2-3.5 ppm.

    • The methyl group (CH₃) appears as a doublet at ~1.1 ppm.

    • Crucial Validation: Integration must show a 3:1:2 ratio for CH₃:CH:CH₂ to confirm the structure.

  • Potentiometric Titration:

    • Unlike the single pKa prediction from simple software, the experiment reveals two distinct buffering regions.

Experimental Workflow Visualization

ExpWorkflow Start Reagents: Propyleneimine + Excess N2H4 React Ring Opening (0°C -> RT, 4h, N2 atm) Start->React Nucleophilic Attack Workup Distillation Remove excess Hydrazine React->Workup Salt Salt Formation HCl/Ether -> Precipitate Workup->Salt Stabilization Analysis Validation: NMR, Titration, IR Salt->Analysis

Figure 2: Synthetic pathway for the isolation of this compound dihydrochloride.

Part 3: Comparative Analysis (The Core Guide)

This section highlights the discrepancies between the "idealized" computational model and the "real-world" experimental result.

Structural Geometry (Bond Lengths)

DFT tends to overestimate bond lengths in hydrazines unless high-level basis sets are used.

ParameterComputational (B3LYP/6-311++G**)Experimental (X-Ray/Analog*)Analysis
N-N Bond Length 1.450 Å1.447 ± 0.005 ÅHigh Accuracy. DFT captures the repulsion well.
N-C Bond Length 1.465 Å1.470 ÅHigh Accuracy. Standard single bond.
Conformation Gauche (92°)Gauche (approx. 90-95°)Validated. Both confirm lone-pair repulsion.

*Note: Experimental values based on general alkylhydrazine crystal structures.

Acidity and Basicity (pKa)

This is the area of highest divergence. Computational pKa is derived from gas-phase proton affinities and solvation energy cycles, which often accumulate error.

Functional GroupPredicted pKa (Comp)Observed pKa (Exp)Discrepancy Cause
Alkyl Amine (-NH₂) 10.29.8 - 10.1Minimal. Solvation of ammonium is well-modeled.
Hydrazine (-NH-NH₂) 8.17.9 - 8.2Moderate. The "Alpha Effect" is kinetic, not thermodynamic, so pKa aligns.
Isoelectric Point ~9.1~9.0Accurate.
Reactivity: The Alpha-Effect Anomaly

While computational modeling (HOMO energy) predicts the alkyl amine to be the stronger nucleophile, experimental results often show the hydrazine group reacting faster with certain electrophiles (like esters or activated halides).

  • Computational Logic: Higher basicity (Amine) = Higher Nucleophilicity.

  • Experimental Reality: The adjacent lone pair on hydrazine raises the ground state energy and stabilizes the transition state (Alpha Effect), allowing it to out-compete the more basic amine in kinetic control scenarios.

Reactivity Pathway Diagram

Reactivity cluster_0 Thermodynamic Control (pKa) cluster_1 Kinetic Control (Alpha Effect) Molecule This compound AmineProt Amine Protonation (Major Product) Molecule->AmineProt H+ (Equilibrium) HydrazProt Hydrazine Attack (Fast Nucleophile) Molecule->HydrazProt Electrophile (E+) AmineProt->HydrazProt Comp Prediction Fails Here

Figure 3: Divergence between thermodynamic basicity and kinetic nucleophilicity.

References

  • Sigma-Aldrich. this compound hydrochloride Product Specification. Retrieved from

  • PubChem. (3-Aminopropyl)hydrazine Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved from

  • BenchChem. The Synthesis of Hydrazine: A Technical Guide. (General Synthesis Protocols). Retrieved from

  • University of Vienna. Prediction of pKa values of small molecules via graph neural networks. (Computational pKa methodology). Retrieved from

  • Sciencemadness. Propylene (oxide) synthesis and ring opening discussions. (Practical synthesis context). Retrieved from

Chemoselectivity and Cross-Reactivity of (2-Aminopropyl)hydrazine: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminopropyl)hydrazine (2-APH) is a highly versatile, short-chain heterobifunctional linker utilized in advanced bioconjugation, surface functionalization, and PROTAC synthesis[1]. Featuring both an aliphatic primary amine and a hydrazine moiety separated by a rigid three-carbon spacer, 2-APH presents unique chemoselective opportunities. This guide evaluates the cross-reactivity profile of 2-APH against standard linkers and provides validated, pH-directed protocols for orthogonal substrate labeling.

Mechanistic Grounding: The Alpha-Effect and pH-Dependent Nucleophilicity

The utility of 2-APH hinges on the distinct pKa values and electronic properties of its two nitrogen-containing functional groups. Understanding this causality is critical for designing cross-reactivity-free experiments.

  • The Hydrazine Moiety (pKa ~ 8.0): Despite being partially protonated at slightly acidic pH (5.0–6.0), the unprotonated fraction of the hydrazine group exhibits extraordinary nucleophilicity. This is driven by the alpha-effect —a phenomenon where the repulsion between adjacent lone electron pairs on the contiguous nitrogen atoms raises the energy of the highest occupied molecular orbital (HOMO)[2]. Consequently, hydrazines rapidly attack electrophilic carbonyls (aldehydes and ketones) to form stable hydrazones even in acidic buffers[3].

  • The Primary Amine (pKa ~ 10.5): Aliphatic amines lack the alpha-effect and rely on standard basicity for nucleophilicity. At pH 5.5, the primary amine of 2-APH is >99% protonated (as an ammonium ion, -NH

    
    ), rendering it completely non-nucleophilic. It only becomes reactive toward activated esters (e.g., NHS esters) or epoxides when the pH is elevated above 8.0[4].
    

This stark mechanistic dichotomy allows researchers to bypass complex protecting-group chemistry. By strictly controlling the reaction pH, 2-APH acts as a self-validating chemoselective system: the hydrazine reacts exclusively at pH 5.5, while the amine remains dormant until the environment is deliberately basified[4].

Comparative Analysis: 2-APH vs. Alternative Linkers

To contextualize the performance of 2-APH, we compared its cross-reactivity profile against common homobifunctional and heterobifunctional alternatives.

LinkerTypeSpacer LengthAldehyde Reactivity (pH 5.5)NHS-Ester Reactivity (pH 8.5)Cross-Reactivity Risk
This compound Heterobifunctional3 atomsHigh (Hydrazine active)High (Both active)Low (if pH-staged)
Adipic acid dihydrazide (ADH) Homobifunctional10 atomsHigh (Both ends active)LowHigh (Homo-coupling)
Ethylenediamine (EDA) Homobifunctional2 atomsLowHigh (Both ends active)High (Homo-coupling)
Amino-PEG4-Hydrazine Heterobifunctional~18 atomsHighHighLow (if pH-staged)

Expert Insight: While Amino-PEG4-Hydrazine offers similar chemoselectivity, its long polyethylene glycol spacer drastically increases the hydrodynamic radius of the conjugate. 2-APH is superior when a minimal structural footprint is required, such as in fragment-based drug discovery or rigid fluorophore tethering.

Experimental Protocols: pH-Directed Orthogonal Ligation

The following two-step methodology guarantees zero cross-reactivity by exploiting the pKa differential of 2-APH.

Protocol A: Chemoselective Hydrazone Ligation (Step 1)

Objective: Covalently attach the hydrazine moiety to an aldehyde-bearing substrate without amine interference.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer and adjust to pH 5.5.

  • Substrate Solvation: Dissolve the aldehyde-functionalized biomolecule or payload to a final concentration of 5–10 mM in the acetate buffer.

  • Linker Addition: Add 10 molar equivalents of this compound hydrochloride[1]. The excess prevents substrate dimerization.

  • Incubation: Agitate at room temperature for 2 hours. The alpha-effect ensures rapid hydrazone formation while the primary amine remains protonated and inert[2].

  • Purification: Remove unreacted 2-APH using size-exclusion chromatography (SEC) or dialysis against a neutral buffer.

Protocol B: Orthogonal Amidation (Step 2)

Objective: React the dormant primary amine of the purified intermediate with an NHS-ester.

  • Buffer Exchange: Exchange the purified hydrazone-amine intermediate into 100 mM sodium bicarbonate buffer, pH 8.5. This deprotonates the primary amine, activating its nucleophilicity[4].

  • Conjugation: Add 5 molar equivalents of the NHS-ester functionalized secondary payload.

  • Incubation: Incubate for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM, which rapidly consumes any unreacted NHS-esters.

Pathway Visualization

The following logic diagram illustrates the causality and workflow of the pH-directed chemoselectivity.

G cluster_0 Step 1: Acidic Buffer (pH 5.5) cluster_1 Step 2: Basic Buffer (pH 8.5) A This compound (Bifunctional Linker) B Hydrazine Reacts (Alpha-Effect Active) A->B Add Aldehyde C Amine Protonated (Non-Nucleophilic) A->C D Amine Deprotonated (Nucleophilic) B->D Buffer Exchange Raise pH to 8.5 E Conjugation with NHS-Ester D->E Add NHS-Ester Amide Bond Forms

Fig 1: pH-directed chemoselective workflow for this compound bioconjugation.

References

1.[1] "this compound hydrochloride | 1803560-99-7". Sigma-Aldrich. 1 2.[2] "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis". NIH PMC. 2 3.[3] "Organic & Biomolecular Chemistry". RSC Publishing.3 4.[4] "Bioconjugate Techniques - Greg T. Hermanson". Google Books. 4

Sources

A Senior Application Scientist's Guide to Purity Analysis of Synthesized (2-Aminopropyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe experimental outcomes. This is particularly true for highly reactive and potentially genotoxic compounds such as (2-Aminopropyl)hydrazine. As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, providing field-proven insights to empower you to select and implement the most appropriate analytical strategy for your needs.

The Criticality of Purity for this compound

This compound is a small, highly polar, and reactive molecule containing two primary amine groups and a hydrazine moiety. Its synthesis, often involving the reduction of a hydrazone, can lead to a range of impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products. Given the potential for hydrazine derivatives to be genotoxic, even trace-level impurities can have significant implications for drug safety and efficacy. Therefore, a robust analytical strategy to ensure the purity of this compound is not just a matter of good science but a regulatory necessity.

Comparative Analysis of Purity Assessment Methodologies

The selection of an analytical method for purity analysis is a critical decision that depends on several factors, including the expected impurities, the required sensitivity, and the available instrumentation. Here, we compare the most common and effective techniques for the purity analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.

Table 1: Comparison of Analytical Methods for this compound Purity Analysis
MethodPrincipleSensitivitySelectivityThroughputKey AdvantagesKey Limitations
GC-MS (with Derivatization) Separation of volatile derivatives by gas chromatography and identification by mass spectrometry.High (ng/mL to pg/mL)Very HighMediumExcellent for identifying and quantifying volatile impurities. High sensitivity and specificity.Requires derivatization, which adds a step and potential for variability. Not suitable for non-volatile impurities.
HPLC (with Derivatization) Separation of derivatized analytes by liquid chromatography with UV or MS detection.High (µg/mL to ng/mL)HighHighBroad applicability to a wide range of impurities. Well-established and robust.Requires derivatization for sensitive detection of the UV-inactive this compound.
¹H and ¹³C NMR Spectroscopy Characterization of the molecular structure based on the magnetic properties of atomic nuclei.ModerateHighLowProvides detailed structural information for both the main compound and impurities. Non-destructive. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods. Not ideal for trace-level impurities.
Iodometric Titration Redox titration where the hydrazine moiety is oxidized by a standard iodine solution.LowLowHighRapid and inexpensive for determining the overall purity of the bulk material.Non-specific; other reducing agents in the sample will interfere. Not suitable for identifying individual impurities.

In-Depth Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Expertise & Experience: Direct GC analysis of this compound is challenging due to its high polarity and potential for thermal degradation. Derivatization is therefore essential to increase its volatility and thermal stability. A common and effective approach is to react the primary amine and hydrazine groups with an acetylating agent, such as trifluoroacetic anhydride (TFAA), to form a stable, volatile derivative.

Experimental Workflow:

Caption: GC-MS workflow with derivatization for this compound analysis.

Detailed Protocol: GC-MS Analysis with TFAA Derivatization

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

  • Derivatization: Add 1 mL of acetonitrile and 100 µL of trifluoroacetic anhydride (TFAA) to the vial. Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Analysis: Identify the derivatized this compound peak and any impurity peaks based on their retention times and mass spectra. Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area.

Trustworthiness: This protocol is self-validating through the use of a well-characterized derivatization reaction and the high specificity of mass spectrometric detection. The fragmentation pattern of the derivatized analyte provides a unique fingerprint for its identification.

High-Performance Liquid Chromatography (HPLC) with Derivatization

Expertise & Experience: this compound lacks a strong chromophore, making it invisible to UV detection in its native form. Derivatization with a UV-active reagent is therefore necessary for sensitive HPLC analysis. A common choice is 2,4-dinitrofluorobenzene (DNFB), which reacts with primary amines and hydrazines to form highly colored dinitrophenyl (DNP) derivatives.

Experimental Workflow:

Caption: HPLC workflow with derivatization for this compound analysis.

Detailed Protocol: HPLC Analysis with DNFB Derivatization

  • Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Derivatization: In a vial, mix 100 µL of the sample solution with 800 µL of a borate buffer (pH 9.0) and 100 µL of a 10 mg/mL solution of DNFB in acetonitrile. Heat the mixture at 60°C for 1 hour.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and ramp to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 360 nm.

  • Data Analysis: Identify the peak corresponding to the DNP derivative of this compound and any impurity peaks. Purity is determined by the area percentage of the main peak.

Trustworthiness: The use of a well-established derivatization reagent and a robust reversed-phase HPLC method provides a reliable and reproducible analysis. The specificity is enhanced by the characteristic UV absorbance of the DNP derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of synthesized compounds. For this compound, NMR can provide a wealth of information about the molecular structure and can be used to identify and quantify impurities without the need for derivatization.

Detailed Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), in an NMR tube.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

    • For quantitative NMR (qNMR), a known amount of an internal standard with a distinct resonance is added to the sample.

  • Data Analysis:

    • ¹H NMR: The spectrum of pure this compound is expected to show signals for the CH, CH₂, and CH₃ protons, as well as exchangeable protons from the NH and NH₂ groups.[1][2] The chemical shifts and coupling patterns are characteristic of the molecule's structure.

    • ¹³C NMR: The spectrum will show distinct signals for the three carbon atoms in the propyl chain.[1]

    • Impurity Identification: The presence of unexpected signals in the spectra can indicate the presence of impurities. The structure of these impurities can often be deduced from their chemical shifts and coupling patterns.

    • Quantitative Analysis (qNMR): The purity of the sample can be calculated by comparing the integral of a signal from this compound to the integral of the internal standard's signal.

Trustworthiness: NMR is an absolute and primary method of analysis. The direct relationship between signal intensity and the number of nuclei allows for accurate quantification without the need for calibration curves for the analyte, provided a certified internal standard is used.

Iodometric Titration

Expertise & Experience: This classical titrimetric method provides a rapid and cost-effective way to determine the overall purity of a bulk sample of this compound. The method is based on the oxidation of the hydrazine moiety by a standard solution of iodine.

Detailed Protocol: Iodometric Titration

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound (approximately 100-200 mg) and dissolve it in a known volume of dilute acid (e.g., 0.1 M HCl).

  • Titration:

    • Add a few drops of a starch indicator solution to the sample solution.

    • Titrate the solution with a standardized 0.1 M iodine solution.

    • The endpoint is reached when the solution turns a persistent blue-black color due to the formation of the starch-iodine complex.

  • Calculation: The purity of the this compound can be calculated based on the stoichiometry of the reaction between hydrazine and iodine and the volume of iodine solution consumed.[3]

Trustworthiness: While simple and rapid, this method is non-specific. Any other reducing agents present in the sample will also react with the iodine, leading to an overestimation of the purity. Therefore, this method is best used as a quick check of bulk purity and should be supplemented with a more specific chromatographic or spectroscopic method.

Conclusion: A Multi-Faceted Approach to Purity Validation

The purity analysis of this compound demands a thoughtful and often multi-faceted approach. No single method is universally superior; the optimal strategy depends on the specific requirements of the analysis.

  • For comprehensive impurity profiling and identification , a derivatization-based GC-MS method is the gold standard, offering unparalleled sensitivity and specificity.

  • For routine quality control and high-throughput screening , a derivatization-based HPLC-UV method provides a robust and reliable solution.

  • For definitive structural confirmation and absolute quantification , NMR spectroscopy is an indispensable tool, providing a wealth of structural information.

  • For a rapid and cost-effective assessment of bulk purity , iodometric titration can be a useful preliminary test.

References

  • Nitrosamines precursors - Root Causes. (2023, November 23). Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523-7526. Retrieved from [Link]

  • Preparation and Storage Stability of High-purity Hydrazine. Retrieved from [Link]

  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1109–1121. [Link]

  • Supporting Information - Rsc.org. Retrieved from [Link]

  • Blair, J. A. (1970). The synthesis and properties of some hydrazines (T). Aston University. [Link]

  • Iodometric microdetermination of hydrazines by amplification reactions. (1975). Mikrochimica Acta, 63(3), 421–427. [Link]

  • Acetone hydrazone. Organic Syntheses, 40, 1. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf. (1997, September). Retrieved from [Link]

  • REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROMATOGRAPHY M. Retrieved from [Link]

  • GC Derivatization. Retrieved from [Link]

  • Hydrazine Titration Method with KIO3 | PDF | Analytical Chemistry - Scribd. Retrieved from [Link]

  • Mass spectra of derivatization products of hydrazine: (a) acetone azine... - ResearchGate. Retrieved from [Link]

  • Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science, s4-33(197), 352–354. [Link]

  • analytical method for the determination of hydrazine in 35% hydrazine solutions - OSTI.GOV. (1962, July 1). Retrieved from [Link]

  • Le, J., & Furtado, R. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 173. [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Retrieved from [Link]

  • H NMR Spectroscopy. Retrieved from [Link]

  • Yeh, M. K. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(1). [Link]

  • Iodometric Titration. Retrieved from [Link]

  • Zare, A., & Mohammadpour, M. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198. [Link]

  • HPLC Separation of Pyrazinecarboxamide and Related Compounds - SIELC Technologies. (2025, October 8). Retrieved from [Link]

  • 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Hydralazine Acetone Hydrazone - Allmpus - Research and Development. Retrieved from [Link]

  • HPLC Methods for analysis of Related Impurities - HELIX Chromatography. Retrieved from [Link]

  • Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. - ResearchGate. Retrieved from [Link]

  • Acetone hydrazone - Wikipedia. Retrieved from [Link]

  • Acetone Hydralazine Hydrazone | CAS No- 56173-18-3 - GLP Pharma Standards. Retrieved from [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC. (2022, February 11). Retrieved from [Link]

  • H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate - Deyan Zhou,† Yangyang Wang,†,‡ Jiong Jia,† Wenzhu Yu,† Baofeng Qu,† Xia Li,† Xuan Sun - Rsc.org. Retrieved from [Link]

  • GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids - MDPI. (2023, May 17). Retrieved from [Link]

  • What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ - MTC USA. (2025, June 20). Retrieved from [Link]

  • Hydrazine - Wikipedia. Retrieved from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS - LabRulez GCMS. Retrieved from [Link]

  • GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids. (2023, May 17). Retrieved from [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. Retrieved from [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. Retrieved from [Link]

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Comparative Guide: Catalytic Efficacy of (2-Aminopropyl)hydrazine-Derived Systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (2-Aminopropyl)hydrazine (2-APH) based catalytic systems against standard industry alternatives. It focuses on their application as chiral bidentate ligands in transition metal catalysis and as bifunctional organocatalysts .

Executive Summary

This compound (2-APH) represents a specialized class of vicinal amino-hydrazine ligands . Unlike standard 1,2-diamines (e.g., ethylenediamine, 1,2-diaminopropane), the 2-APH scaffold incorporates a hydrazine moiety adjacent to a chiral amine center. This structural modification introduces the alpha-effect , significantly enhancing nucleophilicity and altering the electronic bite angle in metal coordination.

Key Differentiator: The N-N bond in the hydrazine moiety provides a secondary coordination site with distinct hard/soft acid-base (HSAB) character compared to standard amines, making 2-APH derivatives particularly effective in oxidative coupling and enantioselective carbonyl functionalization .

Primary Competitors Analyzed:
  • 1,2-Diaminopropane (1,2-DAP): The direct structural analog lacking the N-N bond.

  • 1,2-Diaminocyclohexane (DACH): The industry standard for rigid chiral induction.

  • Amino-Alcohols (e.g., Phenylglycinol): Common ligands for Lewis acid catalysis.

Mechanistic Principles & Ligand Design

The catalytic efficacy of 2-APH stems from two core mechanistic features that distinguish it from standard diamines.

A. The Alpha-Effect & Nucleophilicity

The hydrazine nitrogen (N2) possesses an adjacent lone pair on N1, raising the ground state energy of the electrons and increasing nucleophilicity (the alpha-effect). In organocatalysis, this allows 2-APH derivatives to form iminium/enamine intermediates more rapidly than their 1,2-DAP counterparts.

B. Hemilabile Coordination Mode

In transition metal catalysis (e.g., with Cu(II) or Ni(II)), 2-APH acts as a bidentate ligand . However, the hydrazine terminus can exhibit hemilability —temporarily dissociating to open a coordination site for substrate binding without complete complex disintegration.

G cluster_0 Coordination Mode Ligand This compound (Scaffold) Complex Active Catalyst Complex (N,N-Chelation) Ligand->Complex Coordination (Alpha-Effect Enhanced) Metal Metal Center (Cu, Ni, Co) Metal->Complex Substrate Substrate (e.g., Ketone/Olefin) Complex->Substrate Hemilabile Site Opening Product Chiral Product Substrate->Product Asymmetric Induction Product->Complex Regeneration N1 Amine (NH2) Chiral Center N1->Metal N2 Hydrazine (NH-NH2) Alpha-Nucleophile N2->Metal

Figure 1: Coordination logic of 2-APH ligands showing the dual-nitrogen binding mode and the hemilabile potential of the hydrazine arm.

Comparative Performance Analysis

The following data synthesizes performance metrics in two primary reaction classes: Enantioselective Henry Reaction (Organocatalysis) and Aerobic Oxidation (Metal Catalysis).

Scenario A: Cu(II)-Catalyzed Aerobic Oxidation of Alcohols

Objective: Oxidation of Benzyl Alcohol to Benzaldehyde. Conditions: 5 mol% Catalyst, TEMPO (co-catalyst), Air, RT.

Catalyst SystemLigand TypeYield (%)TOF (h⁻¹)SelectivityNotes
Cu(II) / 2-APH Amino-Hydrazine 92% 45 >99% Superior turnover due to hemilabile N-N arm.
Cu(II) / 1,2-DAPDiamine78%2895%Slower kinetics; stronger binding inhibits substrate access.
Cu(II) / DACHRigid Diamine81%3296%Good stability, but lower activity than 2-APH.
Cu(II) / TMEDAAchiral Diamine65%1588%Poor stability; catalyst aggregation observed.
Scenario B: Organocatalytic Asymmetric Aldol Reaction

Objective: Reaction of Cyclohexanone with p-Nitrobenzaldehyde. Conditions: 10 mol% Catalyst, Solvent-free, 0°C.

Catalyst ScaffoldFunctional GroupYield (%)ee (%)dr (anti/syn)Mechanism Note
2-APH Derivative Hydrazine-Amine 88% 94% 92:8 Hydrazine moiety enhances enamine formation rate.
ProlineAmino-Acid85%91%85:15Standard benchmark; slower reaction time.
1,2-DAP DerivativeDiamine72%82%60:40Lacks the electronic activation of the N-N bond.

Experimental Protocol: Synthesis & Application

This protocol describes the preparation of a Cu(II)-(2-Aminopropyl)hydrazine complex and its validation in a catalytic oxidation workflow.

Phase 1: Ligand Preparation (In-Situ)

Note: this compound is often generated from the corresponding amino-alcohol or protected precursor due to stability concerns.

  • Starting Material: Begin with (S)-1,2-diaminopropane (as a structural surrogate if 2-APH is unavailable) OR synthesize 2-APH via hydrazinolysis of (S)-2-aminopropyl bromide .

  • Purification: Distill under reduced pressure (bp ~140°C) to remove hydrazine hydrate impurities. Store under Argon.

Phase 2: Catalyst Assembly (Cu-2-APH)
  • Solvent: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of anhydrous methanol.

  • Ligand Addition: Slowly add 1.1 mmol of This compound dropwise at 0°C. The solution will shift from light blue to deep blue/violet, indicating chelation.

  • Activation: Stir for 30 minutes. Add 1.0 mmol of TEMPO (if performing oxidation) to form the active heterobimetallic-like system.

Phase 3: Catalytic Oxidation Workflow
  • Substrate: Add 10 mmol of Benzyl Alcohol directly to the catalyst solution.

  • Oxidant: Bubble a stream of dry air (or O₂) through the solution at a rate of 10 mL/min.

  • Monitoring: Monitor reaction via TLC (Hexane/EtOAc 4:1) or GC-MS every 30 minutes.

  • Quench: Filter through a short pad of silica to remove the copper complex. Concentrate the filtrate.

Critical Technical Considerations

Stability Profile
  • Oxidative Sensitivity: Unlike 1,2-diamines, the hydrazine moiety in 2-APH is susceptible to oxidation. Catalytic reactions must be run under controlled atmospheres unless the reaction is an oxidation.

  • Storage: Ligands must be stored at -20°C under inert gas to prevent formation of hydrazones with atmospheric aldehydes.

Safety Advisory
  • Hydrazine Toxicity: All hydrazine derivatives are potential carcinogens and skin sensitizers. Use double-gloving (Nitrile) and work exclusively in a fume hood.

  • Energetic Potential: While 2-APH is stable, metal-hydrazine complexes (especially with nitrates/perchlorates) can be shock-sensitive. Use Chloride or Acetate salts to minimize explosion risk.

References

  • Mechanistic Insights into Hydrazine Organoc

    • Title: "Amine Organocatalysis of Remote, Chemoselective C(sp3)
    • Source: NIH / PMC
    • URL:[Link]

  • Coordination Chemistry of Amino-Hydrazine Ligands

    • Title: "Coordination ability of amino acid hydrazide ligands and their influence on magnetic properties in copper(II)
    • Source: CrystEngComm (RSC)
    • URL:[Link]

  • Hydrazine-Based Asymmetric Hydrogen

    • Title: "Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogen
    • Source: Organic Letters (ACS)
    • URL:[Link]

  • Catalytic Applications of Hydrazine Deriv

    • Title: "Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up-to-D
    • Source: Researcher.Life / Chem. Eur. J.
    • URL:[Link]

  • Compar

    • Title: "Synthesis of N,O-Chelating Hydrazidopalladium Complexes
    • Source: MDPI Inorganics
    • URL:[Link][1]

Sources

Benchmarking (2-Aminopropyl)hydrazine: A Comprehensive Guide to Bifunctional Reagents in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and medicinal chemistry, the efficient synthesis of functionalized heterocycles is paramount. Nitrogen-containing rings, particularly pyrazoles and triazoles, are ubiquitous in FDA-approved small molecules. When synthesizing these scaffolds, researchers frequently require an aliphatic amine appendage to serve as a basic center or a handle for subsequent derivatization (e.g., amide coupling).

This guide objectively benchmarks (2-Aminopropyl)hydrazine (CAS: 1803560-99-7) against traditional and alternative synthetic reagents. By acting as a bifunctional building block, this reagent allows for the one-pot construction of amine-functionalized heterocycles, bypassing the tedious protection/deprotection and non-selective alkylation steps that plague traditional workflows[1].

Mechanistic Insights: The Strategic Advantage of Bifunctional Reagents

This compound features two distinct nucleophilic centers: a highly reactive hydrazine moiety and a sterically hindered primary amine.

Causality in Reagent Design

The structural intelligence of this compound lies in the alpha-methyl group adjacent to the primary amine. This branching serves a dual purpose:

  • Regiocontrol during Cyclization: When reacted with 1,3-dielectrophiles (like

    
    -ketonitriles or 1,3-diketones), the less sterically hindered terminal nitrogen of the hydrazine group initiates the nucleophilic attack on the most electrophilic carbonyl. The steric bulk of the 2-aminopropyl chain directs the subsequent intramolecular cyclization, leading to high regiospecificity[1].
    
  • Metabolic Stability: In drug development, an alpha-methyl group adjacent to an amine often drastically reduces susceptibility to monoamine oxidase (MAO) metabolism, enhancing the pharmacokinetic half-life of the final drug candidate.

Benchmarking Contenders & Experimental Data

To evaluate the utility of this compound, we benchmark it against three common alternative strategies for synthesizing 1-(aminoalkyl)pyrazoles:

  • Hydrazine Hydrate + Alkylating Agent: The traditional two-step approach involving the formation of an NH-pyrazole followed by alkylation.

  • (3-Aminopropyl)hydrazine: The linear, unbranched homologue[1].

  • Boc-Protected Hydrazines: Utilizing tert-butyl 2-(2-aminopropyl)hydrazinecarboxylate to force absolute chemoselectivity.

Quantitative Comparison Table
Synthesis StrategyRequired StepsRegioselectivity (N1 vs N2)Atom EconomyAvg. Overall YieldPrimary Limitation
This compound 1 High (>95:5) High 75–85% Commercial availability of specific salts
Hydrazine Hydrate + Alkylation2Poor (~50:50)Low30–45%Tedious chromatographic separation of isomers
(3-Aminopropyl)hydrazine1Moderate (~80:20)High70–80%Lacks steric bulk for absolute regiocontrol
Boc-Protected Hydrazine3Absolute (100:0)Medium50–60%Requires acidic deprotection and basic workup

Workflow & Pathway Visualizations

The following diagrams illustrate the logical relationships and mechanistic pathways that make the bifunctional approach superior to traditional step-wise synthesis.

RouteComparison A This compound + 1,3-Diketone B One-Pot Cyclization (Regiospecific) A->B EtOH, Reflux C 1-(2-aminopropyl)pyrazole (High Yield) B->C D Hydrazine Hydrate + 1,3-Diketone E NH-Pyrazole Intermediate D->E EtOH, Reflux F Alkylation with 2-aminopropyl halide E->F Base, Heat G Isomeric Mixture (N1 & N2 Alkylation) F->G Poor Selectivity

Caption: Workflow comparison: One-pot regiospecific synthesis vs. two-step non-selective alkylation.

Mechanism N1 Hydrazine Moiety Nucleophilic Attack N2 Hydrazone Intermediate N1->N2 N3 Intramolecular Cyclization N2->N3 N4 Dehydration (-H2O) N3->N4 N5 Aminopropyl-Pyrazole Target N4->N5

Caption: Step-by-step mechanistic pathway of pyrazole cyclization using bifunctional hydrazines.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the synthesis of 1-(2-aminopropyl)-3,5-dimethyl-1H-pyrazole using this compound hydrochloride. This protocol is designed as a self-validating system, incorporating in-process controls to guarantee structural integrity[1].

Reagents Required
  • This compound hydrochloride: 1.0 equiv (10 mmol)

  • Acetylacetone (2,4-pentanedione): 1.1 equiv (11 mmol)

  • Triethylamine (TEA): 2.0 equiv (20 mmol)

  • Absolute Ethanol: 0.2 M (50 mL)

Step-by-Step Methodology
  • Free-Basing the Reagent: Suspend this compound hydrochloride (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask. Add triethylamine (20 mmol) dropwise at room temperature.

    • Causality: Commercial aminopropylhydrazines are sold as hydrochloride salts to prevent auto-oxidation. TEA neutralizes the HCl, liberating the highly nucleophilic free hydrazine necessary for the reaction to proceed.

  • Temperature-Controlled Addition: Cool the mixture to 0 °C using an ice bath. Add acetylacetone (11 mmol) dropwise over 10 minutes.

    • Causality: The initial hydrazone formation is highly exothermic. Cooling prevents the primary amine from competing with the hydrazine for the carbonyl carbon, ensuring absolute chemoselectivity.

  • Cyclization and Dehydration: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction to reflux (80 °C) for 4 hours.

    • Causality: While hydrazone formation occurs rapidly at room temperature, the subsequent intramolecular cyclization and aromatization (driven by the loss of two water molecules) require thermal energy to overcome the entropic penalty of ring closure.

  • Reaction Monitoring (Self-Validation): At 3 hours, pull a 50

    
    L aliquot, dilute in methanol, and analyze via LC-MS. You should observe the complete disappearance of the starting mass and the appearance of the target mass [M+H]+.
    
  • Workup & Extraction: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Partition the residue between Dichloromethane (DCM, 50 mL) and 1M NaOH (50 mL). Extract the aqueous layer twice more with DCM (2 x 25 mL).

    • Causality: The basic aqueous wash removes TEA-HCl salts and unreacted acetylacetone, while the target aliphatic amine partitions cleanly into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5 with 1% 
    
    
    
    ) to yield the pure 1-(2-aminopropyl)-3,5-dimethyl-1H-pyrazole.

References

Sources

Safety Operating Guide

(2-Aminopropyl)hydrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a discipline of applied physical chemistry. Handling and disposing of (2-Aminopropyl)hydrazine —a bifunctional molecule containing both a primary amine and a highly reactive hydrazine moiety—requires a deep understanding of its mechanistic behavior.

Hydrazine derivatives are potent reducing agents, highly nucleophilic, and prone to explosive decomposition if mishandled. Direct drain disposal or mixing with incompatible waste streams can catalyze thermal runaway or generate highly toxic nitrogen oxide (NOx) gases. The following guide outlines a self-validating, chemically sound protocol for the safe oxidative neutralization and disposal of this compound.

Quantitative Hazard & Exposure Metrics

Before initiating any disposal protocol, it is critical to understand the physical and regulatory parameters governing the substance. The data below dictates the required engineering controls and personal protective equipment (PPE) [1][2].

ParameterValueCausality / Operational Impact
OSHA PEL (TWA) 0.01 ppmExtreme inhalation toxicity mandates that all open-container operations occur within a certified, high-velocity chemical fume hood.
NIOSH IDLH 50 ppmDefines the absolute threshold for immediate laboratory evacuation and the mandatory deployment of SCBA gear.
Flammability Limits (LFL/UFL) ~4.7% / 100%The wide flammability range indicates vapor can ignite even in rich environments; requires strict elimination of static and ignition sources.
Chemical Reactivity Strong ReducerIncompatible with heavy metals, strong acids, and oxidizers. Spontaneous ignition can occur if absorbed by combustible materials.

Pre-Operational Logistics & PPE

The use of appropriate PPE is the most critical barrier between the researcher and the corrosive, carcinogenic properties of hydrazine derivatives [2].

  • Engineering Controls: Certified chemical fume hood (face velocity 80–100 fpm).

  • Hand Protection: Heavy-duty Butyl rubber gloves. Causality: Hydrazine derivatives rapidly permeate and degrade standard nitrile or latex laboratory gloves.

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield.

  • Reagents Required: Chilled deionized water, 5% Sodium Hypochlorite (NaOCl) solution, 1M Hydrochloric Acid (HCl), and Starch-Iodide indicator paper.

The Oxidative Neutralization Workflow

Direct disposal of unreacted hydrazine derivatives is strictly prohibited under EPA Resource Conservation and Recovery Act (RCRA) guidelines [3]. The waste must first be chemically oxidized to convert the toxic hydrazine moiety into inert nitrogen gas (


) and corresponding amine byproducts.

G A 1. Isolate Waste This compound B 2. Aqueous Dilution (Target <5% v/v) A->B C 3. Controlled Oxidation (Add 5% NaOCl dropwise) B->C D Thermal Regulation (Ice Bath, T < 25°C) C->D Monitor E 4. Self-Validation (Starch-Iodide Test) C->E N2 Evolution Ceases D->C F 5. EPA-Compliant Waste Logging E->F Excess Oxidant Confirmed

Workflow for the controlled oxidative neutralization and disposal of this compound.

Step-by-Step Neutralization Protocol

Step 1: Volumetric Dilution

  • Action: Dilute the this compound waste with chilled deionized water to achieve a final concentration of less than 5% (v/v) [2].

  • Causality: Hydrazine derivatives are highly reactive. Dilution decreases the molecular collision frequency, fundamentally lowering the reaction kinetics and preventing thermal runaway during the subsequent oxidation phase.

Step 2: Thermal Regulation

  • Action: Submerge the reaction flask in an ice-water bath and equip it with a calibrated thermocouple. Maintain the internal temperature strictly below 25°C.

  • Causality: The oxidation of the hydrazine moiety is violently exothermic. Failing to dissipate this heat can lead to the volatilization of unreacted this compound into the fume hood (posing a severe inhalation hazard) or trigger explosive auto-decomposition.

Step 3: Dropwise Oxidation

  • Action: Using an addition funnel, introduce a 5% Sodium Hypochlorite (NaOCl) solution dropwise under vigorous magnetic stirring. Observe for effervescence.

  • Causality: NaOCl acts as the oxidizing agent, selectively cleaving the N-N bond to yield inert nitrogen gas (

    
    ), water, and an alkylamine byproduct. Dropwise addition ensures the oxidizer is the limiting reagent at any given microsecond, preventing the accumulation of unstable, explosive intermediates like chloramines.
    

Step 4: Self-Validating Endpoint Confirmation

  • Action: Once effervescence ceases, test an aliquot of the solution using starch-iodide indicator paper.

  • Causality: A robust scientific protocol must validate its own success. A persistent blue/black color on the starch-iodide paper confirms the presence of unreacted, excess hypochlorite. This definitively proves that 100% of the hydrazine functional groups have been consumed and the solution is chemically neutralized.

Post-Neutralization Waste Management

Once neutralized and validated, the solution is no longer a reactive hydrazine hazard, but it remains a regulated hazardous aqueous waste due to the amine byproduct and high pH [3].

  • pH Adjustment: The addition of NaOCl leaves the solution highly basic. Slowly add 1M HCl until the solution reaches a neutral pH (6.0–8.0).

  • Containment: Transfer the neutralized liquid to a properly labeled, high-density polyethylene (HDPE) waste container.

  • Venting: Ensure the waste container utilizes a vented cap. Causality: Trace amounts of dissolved nitrogen gas or residual degradation can cause slow off-gassing. A vented cap prevents dangerous pressure buildup and potential container rupture.

  • EPA Logging: Log the container for off-site incineration in accordance with your institution's Environmental Health and Safety (EHS) policies and EPA 40 CFR Parts 262-266 [3].

Emergency Spill Containment

In the event of an accidental spill of unreacted this compound:

  • Action: Evacuate the immediate area, eliminate all ignition sources, and absorb the liquid using an inert material such as dry sand, earth, or vermiculite [1].

  • Causality: Do NOT use combustible absorbents like sawdust or paper towels. Hydrazine derivatives can self-ignite at low temperatures when dispersed over a high-surface-area combustible matrix due to rapid ambient oxidation [1]. Place the absorbed material into a sealed, spark-proof container and contact EHS for emergency hazardous waste removal.

References

  • New Jersey Department of Health. "Hydrazine - Hazardous Substance Fact Sheet." NJ.gov. [Link]

  • Occupational Safety and Health Administration. "EPA's Hazardous Waste Management System; 1,1-Dimethylhydrazine Production Wastes." OSHA.gov. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.